4,4'-Biphenyldisulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6781. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-sulfophenyl)benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSXMLODUTXQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15807-67-7 (di-potassium salt), 31139-42-1 (di-hydrochloride salt) | |
| Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6063771 | |
| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [TCI America MSDS] | |
| Record name | 4,4'-Biphenyldisulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19963 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5314-37-4 | |
| Record name | [1,1′-Biphenyl]-4,4′-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5314-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dihydroxybiphenyl-O-disulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Biphenyldisulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4,4'-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Biphenyldisulfonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-Biphenyldisulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN3PEG36A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4,4'-Biphenyldisulfonic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4,4'-Biphenyldisulfonic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The content herein synthesizes fundamental chemical data with practical applications and safety protocols, ensuring a thorough understanding of this versatile compound.
Introduction: A Molecule of Strategic Importance
This compound (BPDSA) is an organic compound distinguished by a biphenyl backbone symmetrically substituted with two sulfonic acid groups at the para positions.[1] This structure imparts strong acidity and hydrophilicity, making it a valuable intermediate and reagent in various chemical syntheses.[1] Its applications span from the creation of dyes and surfactants to its use as a catalyst and a building block in materials science. For professionals in pharmaceutical development, understanding the reactivity and properties of sulfonic acids is crucial, as this functional group is present in numerous active pharmaceutical ingredients (APIs) and is used to form stable salts.
Core Physicochemical Properties
The physical and chemical characteristics of BPDSA dictate its behavior in experimental and industrial settings. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [1][2][3][4] |
| Molar Mass | 314.33 g/mol | [2][4][5][6] |
| Appearance | White to Gray to Red powder or crystals | [2][7] |
| Melting Point | 72.5°C | [2][3][8] |
| Boiling Point | ~424.02°C (rough estimate) | [2][3] |
| Density | ~1.5886 g/cm³ (rough estimate) | [2][3] |
| Water Solubility | Soluble, may cause faint turbidity | [1][2][8] |
| pKa | -1.14 ± 0.50 (Predicted) | [2] |
| Storage | Inert atmosphere, Room Temperature | [2][3][9] |
The presence of two polar sulfonic acid groups makes the compound soluble in water.[1] Its low pKa value indicates that it is a strong acid.[1][2]
Molecular Structure and Identification
A precise understanding of the molecular structure is fundamental to predicting its reactivity and interactions.
Caption: Molecular Structure of this compound.
Key Identifiers:
-
IUPAC Name: 4-(4-sulfophenyl)benzenesulfonic acid[5]
-
Synonyms: [1,1′-Biphenyl]-4,4′-disulfonic acid, Biphenyl-4,4'-disulfonic acid[1][6][8]
-
Molecular Formula: C₁₂H₁₀O₆S₂[5]
-
InChI: InChI=1S/C12H10O6S2/c13-19(14,15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18)[1]
-
SMILES: O=S(O)(=O)c1ccc(cc1)c1ccc(cc1)S(O)(=O)=O[1]
Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are available through chemical databases like ChemicalBook for structural confirmation.[10]
Synthesis and Chemical Reactivity
BPDSA serves as a foundational reagent, with its reactivity centered around the two sulfonic acid groups.
Synthesis Pathway
While specific industrial synthesis protocols are proprietary, the formation of BPDSA generally involves the sulfonation of biphenyl. A key subsequent reaction is its conversion to 4,4'-biphenyl disulfonyl chloride, a more versatile intermediate for synthesizing sulfonamides and sulfonate esters. This conversion can be achieved by reacting BPDSA with carbon tetrachloride at elevated temperatures and pressures.[11] The reaction can be catalyzed by strong mineral acids like sulfuric or phosphoric acid.[11]
Caption: Key synthesis and reactivity pathway for BPDSA.
Core Reactivity
-
Acidity: The sulfonic acid groups are strongly acidic, readily donating their protons in aqueous solutions. This property is central to its use as an acid catalyst.[1]
-
Intermediate for Synthesis: BPDSA is a key intermediate, particularly in the dye industry for producing azo dyes.[1] Its disodium salt is also a known chemical entity.[4]
-
Catalytic Activity: Like other sulfonic acid-functionalized materials, BPDSA has potential as a solid acid catalyst. These catalysts are gaining attention as greener alternatives to liquid mineral acids in industrial processes like acetylation and amidation due to their high activity, stability, and recyclability.[12]
Applications in Research and Drug Development
The unique properties of BPDSA make it relevant across several scientific domains.
Caption: Overview of BPDSA's primary application areas.
-
Industrial Chemistry: It is used as a dyeing agent, a dispersing agent, and in the formulation of surfactants.[1]
-
Materials Science: BPDSA is listed as a ligand for creating Metal-Organic Frameworks (MOFs), which are materials with applications in gas storage, separation, and catalysis.[9]
-
Drug Development: While BPDSA itself is not a therapeutic agent, its derivatives are of significant interest. Arylsulfonamides derived from related structures have been investigated for treating inflammatory and autoimmune disorders like rheumatoid arthritis.[13] The sulfonic acid moiety is a common feature in many drugs, enhancing solubility and enabling the formation of stable salt forms. Understanding the stability of such compounds through forced degradation studies is a critical part of the drug development process.[14]
Analytical Methodologies
Accurate quantification and characterization of BPDSA and its derivatives are essential for quality control and research.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for analyzing non-volatile compounds like BPDSA. A reversed-phase HPLC method would be suitable, likely using a C18 column.[15] For strongly acidic and hydrophilic compounds like BPDSA, mixed-mode chromatography (combining reversed-phase with anion-exchange) can provide excellent retention and peak shape, which is often a challenge with traditional C18 columns.[16]
-
Forced Degradation Studies: For professionals in drug development, assessing the stability of a molecule is paramount. Forced degradation studies expose the compound to harsh conditions (acid, base, oxidation, light, heat) to identify potential degradation products and establish the stability-indicating nature of an analytical method.[14]
Exemplary Protocol: Conceptual HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm). If retention is poor, switch to a mixed-mode column with anion-exchange capabilities.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3) and acetonitrile is a common starting point.[16] The buffer controls the ionization of the sulfonic acid groups, impacting retention.
-
Detection: UV detection at around 255 nm should be effective due to the aromatic biphenyl structure.[16]
-
Sample Preparation: Dissolve the BPDSA sample in the mobile phase or a compatible solvent like water.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness as per standard guidelines.
Safety, Handling, and Storage
Proper handling of BPDSA is crucial to ensure laboratory safety.
-
Hazards: BPDSA is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[5][7][8] It may also cause irritation to the respiratory system.[8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[7][17] Work in a well-ventilated area or under a fume hood.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][18]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[7][17] In all cases of significant exposure, seek immediate medical attention.[18]
-
-
Storage: Store the compound in a tightly closed container in a dry, well-ventilated place under an inert atmosphere.[2][3][18]
Conclusion
This compound is a compound of considerable utility, bridging industrial applications with advanced materials science and pharmaceutical research. Its strong acidity, water solubility, and reactive sulfonic acid groups define its chemical personality. For scientists and researchers, a firm grasp of its physicochemical properties, reactivity, and handling requirements is essential for leveraging its full potential in a safe and effective manner.
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 5314-37-4 [chemicalbook.com]
- 5. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Basic Chemical Data [dtp.cancer.gov]
- 7. This compound | 5314-37-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. 5314-37-4|this compound|BLD Pharm [bldpharm.com]
- 10. This compound(5314-37-4) 1H NMR spectrum [chemicalbook.com]
- 11. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. JP5450105B2 - Biphenyl-4-yl-sulfonic acid arylamides and their use as therapeutic agents - Google Patents [patents.google.com]
- 14. rjptonline.org [rjptonline.org]
- 15. benchchem.com [benchchem.com]
- 16. helixchrom.com [helixchrom.com]
- 17. biosynth.com [biosynth.com]
- 18. combi-blocks.com [combi-blocks.com]
physicochemical characteristics of 4,4'-Biphenyldisulfonic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4,4'-Biphenyldisulfonic Acid
Authored by: A Senior Application Scientist
Introduction
This compound (CAS No. 5314-37-4) is an organic compound of significant interest in various industrial and research settings.[1] As a derivative of biphenyl, its structure, featuring two sulfonic acid groups, imparts distinct physicochemical properties that are crucial for its application.[1] This guide provides a comprehensive overview of these characteristics, intended for researchers, scientists, and drug development professionals who utilize or study sulfonic acid derivatives. We will delve into its structural and physical properties, analytical methodologies, and safety considerations, offering field-proven insights into its scientific applications.
Molecular Identity and Structure
Understanding the fundamental structure of this compound is the cornerstone for interpreting its chemical behavior and reactivity. The molecule consists of a biphenyl core, where two phenyl rings are linked, with a sulfonic acid group (-SO₃H) attached to the para (4th) position of each ring.[1]
Key Identifiers:
-
IUPAC Name: 4-(4-sulfophenyl)benzenesulfonic acid[2]
-
Synonyms: Biphenyl-4,4'-disulfonic acid, 4,4'-Diphenyldisulfonic acid, Diphenyl-p,p'-disulfonic acid.[3][6]
Caption: 2D Structure of this compound.
Core Physicochemical Properties
The functional characteristics of this compound are dictated by its physical and chemical properties. The presence of two highly polar sulfonic acid groups significantly influences its solubility and acidity, while the rigid biphenyl backbone contributes to its thermal properties.
Table 1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Appearance | White to Gray to Red, powder to crystal | [5] |
| Melting Point | 72.5°C | [4][5][7] |
| Boiling Point | 424.02°C (rough estimate) | [4][5] |
| Density | 1.5886 g/cm³ (rough estimate) | [4][5] |
| Water Solubility | Very faint turbidity | [5][7] |
| pKa (Predicted) | -1.14 ± 0.50 | [3][5][6] |
| Storage | Inert atmosphere, Room Temperature | [3][5][6][8] |
The sulfonic acid groups are strongly acidic, with a predicted pKa of -1.14, making the compound a strong acid.[3][5] This high acidity is a key driver for its use as a catalyst in various chemical reactions.[9] Its solubility in water, described as resulting in a "very faint turbidity," is conferred by the hydrophilic sulfonic acid moieties, which allow for its application in aqueous systems.[1][5] The compound is typically a solid at room temperature, appearing as a white to reddish powder or crystalline substance.
Spectroscopic and Crystallographic Analysis
Common Spectroscopic Techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for identifying the functional groups. Key vibrational bands expected for this compound would include strong absorptions corresponding to S=O and O-H stretching in the sulfonic acid groups, as well as characteristic peaks for the aromatic C-H and C=C bonds of the biphenyl structure.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework.[12] The symmetry of the 4,4'-disubstituted biphenyl core would result in a relatively simple spectrum, with distinct signals for the aromatic protons and carbons.[10]
-
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule and is often used for quantitative analysis.[13]
Crystallographic Data: While the crystal structure of the parent acid is not detailed in the provided results, a study on its dilithium salt, dilithium biphenyl-4,4′-disulfonate dihydrate, offers valuable insight.[14] In this structure, the lithium ion is tetrahedrally coordinated with three oxygen atoms from the sulfonate groups and one water molecule.[14] These units form interconnected layers with the biphenyl moieties, which are further linked by hydrogen bonds to create a three-dimensional network.[14] This demonstrates the compound's ability to form structured coordination networks, a property relevant in materials science.
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5314-37-4 [chemicalbook.com]
- 4. This compound | 5314-37-4 [amp.chemicalbook.com]
- 5. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. 5314-37-4|this compound|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lehigh.edu [lehigh.edu]
- 14. Crystal structure of dilithium biphenyl-4,4′-disulfonate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,4'-Biphenyldisulfonic Acid (CAS 5314-37-4): Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
4,4'-Biphenyldisulfonic acid (CAS: 5314-37-4) is a bifunctional organic compound featuring a biphenyl core substituted with two sulfonic acid groups at the para positions.[1] This structure imparts strong acidity and high water solubility, making it a versatile and reactive intermediate in various chemical syntheses.[1] While primarily recognized for its industrial applications, particularly in the synthesis of dyes and polymers, its rigid biphenyl scaffold and reactive sulfonyl groups present unique opportunities for its use as a building block in the development of novel chemical entities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, reactivity, synthesis, analytical characterization, and potential utility in research and development.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a white to off-white solid, and its hygroscopic nature necessitates storage under an inert atmosphere.[1][3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5314-37-4 | [1][4][5] |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [4][5] |
| Molecular Weight | 314.33 g/mol | [4][5] |
| Appearance | White to Gray to Red powder/crystal | [3][4][6] |
| Melting Point | 72.5 °C | [4][6] |
| Boiling Point (est.) | 424.02 °C | [4][6] |
| Density (est.) | 1.5886 g/cm³ | [4][6] |
| pKa (Predicted) | -1.14 ± 0.50 | [4][6] |
| Water Solubility | Soluble, may form faint turbidity |[1][6] |
Spectroscopic data is crucial for structure confirmation and purity assessment. While raw spectra are best obtained from suppliers or databases, typical characterization involves Nuclear Magnetic Resonance (NMR) to confirm the aromatic proton environment and overall structure.[3][7]
Synthesis and Chemical Reactivity
This compound serves as a key precursor for a range of derivatives. Its primary reactivity stems from the two sulfonic acid groups, which can be converted into more synthetically versatile functional groups like sulfonyl chlorides.
Conceptual Synthesis Pathway
The industrial synthesis of this compound typically involves the direct sulfonation of biphenyl. This electrophilic aromatic substitution reaction utilizes a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce the -SO₃H groups onto the aromatic rings, predominantly at the para positions due to steric and electronic effects.
Caption: Conceptual Synthesis of this compound.
Key Chemical Transformations
The true value of this compound in advanced synthesis lies in its conversion to other bifunctional intermediates.
-
Formation of 4,4'-Biphenyl Disulfonyl Chloride: The sulfonic acid groups can be readily converted to sulfonyl chlorides, which are highly reactive intermediates for forming sulfonamides, sulfonate esters, and polymers. A patented process describes the reaction of this compound with carbon tetrachloride at elevated temperatures (130-225 °C) and pressure to yield the disulfonyl chloride.[2] This reaction can be catalyzed by acids such as sulfuric or phosphoric acid.[2]
-
Conversion to 4,4'-Dihydroxybiphenyl: This valuable monomer for high-performance polymers like polyetherketones and polysulfones can be prepared via alkali fusion. A known process involves treating the disulfonic acid or its alkali metal salts in a melt of potassium hydroxide (and optionally sodium hydroxide) at high temperatures (280-360 °C).[8]
Caption: Key Synthetic Transformations.
Applications in Research and Industry
The applications of this compound and its derivatives span several fields:
-
Dye Manufacturing: As a sulfonated aromatic, it serves as a crucial intermediate in the production of azo dyes, where the sulfonic acid groups enhance water solubility and fiber affinity.[1]
-
Polymer Science: Its derivative, 4,4'-dihydroxybiphenyl, is a monomer for high-temperature engineering plastics.[8] The disulfonyl chloride derivative is also used to create linear high-melting polymers through reactions with bifunctional alcohols, phenols, or diamines.[2]
-
Surfactants and Dispersing Agents: The combination of a hydrophobic biphenyl core and hydrophilic sulfonic acid groups makes it suitable for use as a dispersing agent or in the formulation of surfactants.[1]
-
Organic Synthesis: In a laboratory setting, it is a stable, solid acid catalyst and a versatile starting material for building complex molecules containing the rigid biphenyl unit.[1]
While direct applications in drug development are not widely documented, its derivatives have shown biological activity. For instance, the structurally related compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is known to act on anion transport systems and can modulate enzyme activity, such as plasma membrane Ca2+-ATPase.[9] This suggests that the biphenyl-disulfonic acid scaffold could be a valuable starting point for designing enzyme modulators or other biologically active agents.
Analytical and Quality Control Protocols
Ensuring the purity and identity of this compound is critical for its use in synthesis. Commercial suppliers typically specify purity levels greater than 98%, confirmed by neutralization titration and HPLC.[3][10]
Representative HPLC Protocol for Purity Analysis
This protocol is a representative method for the quality control of aromatic sulfonic acids. The exact conditions should be optimized for the specific instrument and column used.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).[11]
-
Mobile Phase: A buffered aqueous/organic mixture. For example, a gradient of acetonitrile in an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) could be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm, where the biphenyl chromophore absorbs strongly.
-
Column Temperature: 30 °C.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).
-
Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to establish a baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.
-
Safety, Handling, and Storage
This compound is a corrosive and hazardous substance that requires careful handling.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Hazard Statement | H314 | Causes severe skin burns and eye damage. | [3][12] |
| Precautionary | P260 | Do not breathe dusts or mists. | [3] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3] |
| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3] |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [3] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Precautionary | P310 | Immediately call a POISON CENTER/doctor. |[3] |
-
Storage: The material is hygroscopic and should be stored under an inert gas atmosphere in a cool, dark, and dry place.[3][13] Recommended storage is at room temperature, ideally below 15°C.[3][13]
-
Transport: It is classified under UN number 2585 for arylsulphonic acids, solid.[14]
Conclusion
This compound is more than a simple industrial chemical; it is a potent and versatile building block with significant potential for advanced applications. Its well-defined structure, high reactivity, and established conversion pathways to other key intermediates make it a valuable resource for chemists in materials science, organic synthesis, and potentially, in the early stages of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]
- 3. This compound | 5314-37-4 | TCI AMERICA [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 5314-37-4 [chemicalbook.com]
- 6. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound(5314-37-4) 1H NMR spectrum [chemicalbook.com]
- 8. US4922031A - Preparation of 4,4'-dihydroxybiphenyl - Google Patents [patents.google.com]
- 9. A novel role of 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid as an activator of the phosphatase activity catalyzed by plasma membrane Ca2+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. echemi.com [echemi.com]
- 13. This compound | 5314-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Molecular Structure of 4,4'-Biphenyldisulfonic Acid
Abstract
4,4'-Biphenyldisulfonic acid (BPDS) is a symmetrical aromatic compound whose unique structural characteristics—a rigid biphenyl core flanked by two strongly acidic sulfonate groups—confer properties that are highly valuable in diverse scientific fields. Its utility as a building block in polymer chemistry, an organocatalyst, a surfactant, and a counterion in pharmaceutical formulations is directly attributable to its molecular architecture. This guide provides a comprehensive examination of the molecular structure of BPDS, moving from its fundamental properties to advanced crystallographic and spectroscopic characterization. We will explore the causality behind experimental choices for its analysis and detail validated protocols, offering researchers, scientists, and drug development professionals a definitive resource for understanding and utilizing this versatile molecule.
Introduction and Core Molecular Properties
This compound is an organosulfur compound featuring a biphenyl backbone with sulfonic acid groups substituted at the para positions (4 and 4') of each phenyl ring.[1][2] This substitution pattern results in a highly polar, water-soluble molecule with C2h symmetry. The strong acidity of the sulfonic acid groups (predicted pKa ≈ -1.14) ensures it is fully ionized under most aqueous conditions, making it an excellent counterion for cationic species.[3]
The molecule's rigid, well-defined geometry, combined with its high polarity, makes it a subject of interest for creating structured materials and as a component in drug formulations where precise ionic interactions are required.[2]
Key Physicochemical and Identification Data
A summary of the essential properties and identifiers for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-sulfophenyl)benzenesulfonic acid | PubChem[1] |
| CAS Number | 5314-37-4 | ChemicalBook, PubChem[1][4] |
| Molecular Formula | C₁₂H₁₀O₆S₂ | PubChem[1] |
| Molecular Weight | 314.33 g/mol | PubChem, SCBT[1][5] |
| Appearance | White to gray or red powder/crystal | TCI, ChemBK[3][6] |
| Melting Point | 72.5 °C | ECHEMI, ChemBK[3][7] |
| Water Solubility | Soluble, may cause faint turbidity | ECHEMI, CymitQuimica[2][7] |
| Density | ~1.59 g/cm³ (estimate) | ChemicalBook[8] |
Fundamental Molecular Structure
The foundational structure of BPDS consists of two benzene rings linked by a single C-C bond. Each ring is functionalized with a sulfonic acid (-SO₃H) group.
Caption: 2D representation of this compound.
Advanced Structural Analysis & Crystallography
While 2D diagrams are useful, a deeper understanding requires examining the molecule's three-dimensional conformation and the electronic influence of its functional groups.
The Biphenyl Core: Torsion and Planarity
A critical feature of the biphenyl scaffold is the rotational freedom around the central C1-C1' single bond. In the solid state, the planarity of the two phenyl rings is influenced by crystal packing forces. In the crystal structure of its dilithium salt dihydrate, the biphenyl unit is centrosymmetric, but the two phenyl rings are not coplanar. This twist is a common feature in biphenyl derivatives, arising from the steric hindrance between the ortho-hydrogens on adjacent rings.
Crystal Structure Insights
X-ray crystallography provides the most definitive data on molecular geometry. A study on dilithium biphenyl-4,4'-disulfonate dihydrate reveals key structural details.[9] In this structure, each lithium ion is tetrahedrally coordinated by three oxygen atoms from the sulfonate groups of neighboring BPDS anions and one water molecule.[9] This coordination links the BPDS molecules into a layered structure, which is further assembled into a three-dimensional network via hydrogen bonding.[9]
This crystalline arrangement underscores the molecule's capacity to act as a rigid linker in the formation of metal-organic frameworks (MOFs) and coordination polymers.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of BPDS relies on a suite of analytical techniques. Each method probes different aspects of the molecular structure, and together they provide a comprehensive fingerprint.
Caption: Integrated workflow for the synthesis and structural validation of BPDS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
-
Expertise & Causality : Due to the molecule's high degree of symmetry, the ¹H NMR spectrum is deceptively simple. All protons on one ring are chemically equivalent to those on the other. Within a single ring, the protons ortho to the sulfonate group are equivalent, as are the protons meta to it. This results in a characteristic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region (typically 7-8 ppm). The ¹³C NMR spectrum is similarly simplified, showing only a few signals for the aromatic carbons.
-
Available Data : Spectral data including ¹H NMR, ¹³C NMR, and IR are available through chemical suppliers and databases.[10][11]
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the acidic nature of the sulfonic protons, which will exchange with deuterium.
-
Sample Preparation : Accurately weigh 5-10 mg of BPDS and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization : Vortex the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Acquisition : Acquire a standard ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups.
-
Expertise & Causality : The IR spectrum of BPDS is dominated by strong absorptions characteristic of the sulfonate group. Key vibrational bands to look for include:
-
S=O stretching : Strong, asymmetric and symmetric stretches typically found between 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.
-
S-O stretching : Found in the 800-700 cm⁻¹ region.
-
Aromatic C-H stretching : Typically above 3000 cm⁻¹.
-
Aromatic C=C stretching : Multiple bands in the 1600-1450 cm⁻¹ region.
-
Protocol: KBr Pellet Preparation for FT-IR
-
Sample Preparation : Grind a small amount (1-2 mg) of dry BPDS with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Pellet Pressing : Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of BPDS.
-
Expertise & Causality : As a highly polar and ionic compound, BPDS is challenging to retain on standard C18 reversed-phase columns. A robust method often requires an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase to neutralize the charge and improve retention. Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent separation and peak shape.[12]
-
Detector Choice : A UV detector is ideal, as the biphenyl chromophore absorbs strongly in the UV region (around 254 nm).
Protocol: A General HPLC Method for Purity Analysis
-
Column : Use a mixed-mode or ion-pairing reversed-phase column (e.g., Amaze TR, Heritage MA).[12]
-
Mobile Phase : A gradient of acetonitrile in an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5) is a good starting point.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 255 nm.[12]
-
Sample Preparation : Prepare a stock solution of BPDS in the mobile phase or water at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Applications in Research and Drug Development
The well-defined molecular structure of BPDS is the source of its utility.
-
As a Counterion : In drug development, highly basic (cationic) active pharmaceutical ingredients (APIs) can suffer from poor solubility or stability. Forming a salt with a strongly acidic, non-toxic counterion like BPDS can dramatically improve these properties. The rigidity and bulk of the BPDS anion can also influence the crystal lattice of the resulting salt, potentially leading to new, patentable solid forms with improved handling characteristics.
-
In Organic Synthesis : BPDS and its derivatives are used in the synthesis of dyes, particularly azo dyes, and as dispersing agents.[2] Its derivative, 4,4'-biphenyl disulfonyl chloride, is a precursor to high-performance polymers.[13]
-
As a Catalyst : The acidic nature of the sulfonate groups allows BPDS to function as a solid acid catalyst in various organic reactions, offering an easily separable and reusable alternative to mineral acids.
Conclusion
The molecular structure of this compound is a textbook example of how function follows form. Its symmetrical, rigid biphenyl core provides a stable scaffold, while the terminal sulfonic acid groups impart high polarity, water solubility, and strong acidity. This combination is precisely what makes it a valuable tool for materials scientists creating ordered polymers, for synthetic chemists designing new dyes, and for pharmaceutical scientists formulating the next generation of medicines. A thorough understanding of its structure, confirmed through a multi-technique analytical approach, is essential for unlocking its full potential in any research or development endeavor.
References
- 1. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 5314-37-4 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 5314-37-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 5314-37-4 [amp.chemicalbook.com]
- 9. Crystal structure of dilithium biphenyl-4,4′-disulfonate dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(5314-37-4) 1H NMR spectrum [chemicalbook.com]
- 11. 5314-37-4|this compound|BLD Pharm [bldpharm.com]
- 12. helixchrom.com [helixchrom.com]
- 13. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]
Introduction: The Role of 4,4'-Biphenyldisulfonic Acid in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Biphenyldisulfonic Acid
This compound (CAS No: 5314-37-4) is a significant organic compound featuring a biphenyl core functionalized with two sulfonic acid groups at the para positions.[1] This structure imparts strong acidity and hydrophilicity, making it a versatile intermediate in various chemical domains.[1] Typically appearing as a white to off-white solid, its high solubility in water is a defining characteristic that influences both its application and purification.[1][2] In industrial and laboratory settings, it serves as a crucial reagent in the synthesis of azo dyes, acts as a dispersing agent, and is used in the formulation of certain surfactants.[1] Given its utility, mastering its synthesis and achieving high purity are essential for researchers and professionals in organic synthesis and materials science.
This guide provides a comprehensive overview of the synthesis of this compound via the direct sulfonation of biphenyl, followed by a detailed exploration of robust purification strategies. The methodologies described herein are grounded in established chemical principles and are designed to yield a high-purity final product.
Part 1: Synthesis via Electrophilic Aromatic Sulfonation
The most direct and common route for preparing this compound is through the electrophilic aromatic substitution reaction of biphenyl. This involves treating biphenyl with a potent sulfonating agent, which introduces sulfonic acid (-SO₃H) groups onto the aromatic rings.
Theoretical Background: The Mechanism of Sulfonation
Aromatic sulfonation is a reversible reaction where an electrophile attacks the electron-rich benzene ring.[3] In this case, the electrophile is sulfur trioxide (SO₃) or its protonated form, typically generated from concentrated or fuming sulfuric acid.[3]
The reaction proceeds via the following mechanistic steps:
-
Formation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide is generated through self-dehydration.
-
Electrophilic Attack : The π-electrons of one of the biphenyl rings act as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex.
-
Deprotonation : A weak base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic group, restoring the ring's aromaticity.
-
Second Sulfonation : The presence of the first electron-withdrawing sulfonic acid group deactivates the first ring. However, under forcing conditions, a second sulfonation occurs, directed primarily to the para-position of the other ring due to steric and electronic factors.
Caption: Mechanism of Biphenyl Disulfonation.
Key Experimental Parameters & Rationale
-
Sulfonating Agent : Fuming sulfuric acid (oleum) or concentrated sulfuric acid is used. Oleum, which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the active electrophile (SO₃), driving the reaction more effectively, especially for the second sulfonation step.[4]
-
Temperature : The reaction is typically heated. Initial sulfonation can occur at lower temperatures, but driving the reaction to disubstitution and ensuring the 4,4'-isomer as the major product often requires elevated temperatures (e.g., >100°C).[3]
-
Reaction Time : Sufficient time is required to ensure the completion of the disubstitution. Monitoring the reaction progress (e.g., via TLC or HPLC if derivatized) is advisable.
Detailed Experimental Protocol: Sulfonation of Biphenyl
This protocol is a representative procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add biphenyl (1 mole equivalent).
-
Addition of Sulfonating Agent : Slowly add fuming sulfuric acid (containing 20-30% free SO₃, approximately 4-5 mole equivalents of total H₂SO₄/SO₃) to the biphenyl with stirring. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.
-
Heating : After the addition is complete, heat the reaction mixture to 100-120°C. Maintain this temperature with stirring for 3-4 hours. The mixture will become a dark, viscous solution.
-
Reaction Quenching : Allow the reaction mixture to cool to room temperature. Very carefully and slowly, pour the viscous solution onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and must be done with extreme caution.
-
Initial Isolation : The this compound will precipitate out of the cold aqueous solution as a crude solid. The high concentration of sulfuric acid in the solution must be addressed in the purification stage.
-
Filtration : Collect the crude product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove some of the residual sulfuric acid. The resulting solid is the crude product, which is heavily contaminated with sulfuric acid.
Part 2: Purification Strategies for High-Purity Product
Purifying aryl sulfonic acids is non-trivial due to their high polarity, tendency to hydrate, and the presence of excess sulfonating agent.[2] A multi-step approach is required to remove both inorganic and organic impurities.
The Challenge of Purifying Aryl Sulfonic Acids
The primary impurity in the crude product is sulfuric acid, which can be difficult to remove by simple recrystallization due to similar solubility profiles.[2] Other potential impurities include monosulfonated biphenyl and isomeric disulfonic acids. Common purification methods like recrystallization and ion-exchange chromatography are often employed.[5]
Protocol 1: Removal of Sulfuric Acid Impurity via Salt Formation
A classic and effective method to eliminate residual sulfuric acid is to exploit the differential solubility of calcium salts.[4]
-
Suspension : Suspend the crude, wet product in distilled water.
-
Neutralization : Slowly add a slurry of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) to the stirred suspension until the pH is neutral (pH ~7). This converts both the desired sulfonic acid and the impurity sulfuric acid into their respective calcium salts.
-
Rationale: Calcium sulfonate is water-soluble, whereas calcium sulfate is relatively insoluble in water.[4]
-
-
Precipitate Removal : Heat the mixture to boiling to encourage the complete precipitation of calcium sulfate. Filter the hot mixture to remove the insoluble calcium sulfate precipitate.[4]
-
Acidification : Cool the filtrate and acidify it with a strong acid (e.g., HCl). This will re-protonate the soluble calcium biphenyldisulfonate, causing the purified this compound to crystallize out of the solution.
-
Isolation : Collect the purified crystals by vacuum filtration and wash with a small amount of cold water.
Protocol 2: Purification by Recrystallization
Following the removal of sulfuric acid, recrystallization from water can further enhance purity.[2]
-
Dissolution : Dissolve the product from the previous step in a minimum amount of hot deionized water.
-
Hot Filtration (Optional) : If any insoluble impurities are present, perform a hot filtration.
-
Crystallization : Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collection and Drying : Collect the purified crystals by vacuum filtration. Dry the crystals under vacuum to remove water of crystallization.[2]
Caption: Workflow for the Purification of this compound.
Purity Assessment
The purity of the final product should be assessed to validate the efficacy of the synthesis and purification protocol.
| Parameter | Technique | Expected Result | Reference |
| Purity | Titration / HPLC | >98% | [1] |
| Melting Point | Melting Point Apparatus | ~72.5°C | [6][7] |
| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with 4,4'-disubstituted biphenyl structure | Standard Spectroscopic Methods |
| Residual H₂SO₄ | Ion Chromatography | Below detection limit or specified tolerance | - |
Part 3: Safety and Handling
This compound is a strong acid and should be handled with care. It is considered corrosive and can cause skin irritation and serious eye damage.[1][8][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated chemical fume hood.
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 5. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 6. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 5314-37-4 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonic Acid in Organic Solvents
Introduction
4,4'-Biphenyldisulfonic acid (CAS 5314-37-4) is a significant organic compound characterized by a biphenyl backbone symmetrically substituted with two sulfonic acid groups.[1][2][3] This structure imparts a high degree of polarity and strong acidic properties, making it a valuable intermediate in various chemical syntheses, including the production of dyes and surfactants.[1] In the pharmaceutical and drug development sectors, understanding the solubility of such compounds is paramount for formulation, purification, and the development of effective delivery systems. This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, grounded in theoretical principles and supported by a detailed experimental protocol for empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [2][3] |
| Molecular Weight | 314.33 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 72.5°C | [4] |
| pKa (predicted) | -1.14 ± 0.50 | [4] |
| Water Solubility | Soluble (described as "very faint turbidity") | [4][5] |
The presence of two sulfonic acid (-SO₃H) groups dominates the molecule's character, making it a strong acid and highly polar. The biphenyl core, while inherently nonpolar, is electronically influenced by the strong electron-withdrawing nature of the sulfonic acid groups.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle is a qualitative summation of the thermodynamic factors at play, primarily the enthalpy and entropy of mixing. For this compound, its solubility in a given organic solvent is a balance between its highly polar sulfonic acid groups and the less polar biphenyl backbone.
Key Intermolecular Interactions:
-
Hydrogen Bonding: The sulfonic acid groups are potent hydrogen bond donors and acceptors. Solvents capable of hydrogen bonding (protic solvents) will readily interact with these groups, promoting solubility.
-
Dipole-Dipole Interactions: The polar nature of the S=O and O-H bonds in the sulfonic acid groups leads to strong dipole-dipole interactions with other polar molecules.
-
Van der Waals Forces: The biphenyl core contributes to London dispersion forces, which are the primary interactions with nonpolar solvents.
The interplay of these forces dictates the extent to which this compound will dissolve in a particular organic solvent.
Qualitative Solubility Profile of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol, Water | High | These solvents are excellent hydrogen bond donors and acceptors, readily solvating the highly polar sulfonic acid groups.[6][7] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions. Their inability to donate hydrogen bonds may slightly limit solubility compared to protic solvents.[6][7] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | These solvents are polar but less so than DMSO or DMF. They can act as hydrogen bond acceptors but not donors, offering some interaction with the sulfonic acid groups. |
| Esters | Ethyl Acetate | Low | Esters have moderate polarity but are weaker hydrogen bond acceptors than ketones. The nonpolar alkyl chains can interact with the biphenyl core, but this is likely insufficient to overcome the strong intermolecular forces of the solid acid. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | Ethers have low polarity and are weak hydrogen bond acceptors. They are unlikely to effectively solvate the highly polar sulfonic acid groups. |
| Nonpolar Solvents | Hexane, Toluene, Chloroform | Insoluble | These solvents lack significant polarity and cannot form strong interactions with the sulfonic acid groups. The favorable interactions between the solvent and the biphenyl core are insufficient to disrupt the crystal lattice of the solid.[6] |
Experimental Determination of Thermodynamic Solubility
To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The following methodology is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> "Solubility Measurements," specifically adapting the saturation shake-flask method.[8][9][10][11][12]
Objective:
To determine the equilibrium (thermodynamic) solubility of this compound in a selected organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument for quantification
-
Syringe filters (chemically compatible with the solvent)
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation of the Suspension:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspensions at a consistent speed for a sufficient duration to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).[13]
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully withdraw a known aliquot of the supernatant using a calibrated pipette.
-
Immediately filter the collected supernatant through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account any dilution factors.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several external factors.
Caption: Key factors influencing the solubility of this compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. This relationship should be determined empirically for specific solvent systems.
-
Solvent Polarity and Hydrogen Bonding: As detailed in the qualitative solubility profile, the polarity and hydrogen bonding capacity of the solvent are the most critical factors.
-
Presence of Other Solutes: The presence of other compounds, such as salts or co-solvents, can significantly alter the solubility by changing the overall properties of the solvent medium.
Conclusion
This compound is a highly polar molecule with solubility being predominantly high in polar protic solvents and significantly lower in nonpolar organic solvents. This guide has provided a theoretical framework for understanding its solubility profile, a qualitative assessment across various solvent classes, and a robust, citable experimental protocol for its quantitative determination. For researchers, scientists, and drug development professionals, a thorough understanding and empirical validation of the solubility of this compound are critical for its effective application and for the advancement of related research and development endeavors.
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 5314-37-4 [chemicalbook.com]
- 4. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. â©1236⪠Solubility Measurements [doi.usp.org]
- 10. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 11. biorelevant.com [biorelevant.com]
- 12. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonic Acid in Dimethyl Sulfoxide (DMSO)
This guide provides a comprehensive technical overview of the solubility of 4,4'-biphenyldisulfonic acid in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who utilize this system in their experimental workflows. This document delves into the physicochemical properties of both the solute and the solvent, the theoretical basis for their interaction, a detailed protocol for solubility determination, and practical considerations for laboratory applications.
Introduction: Understanding the Components
A thorough understanding of the individual characteristics of this compound and DMSO is fundamental to comprehending their interaction.
1.1 this compound: A Bifunctional Aromatic Acid
This compound (C₁₂H₁₀O₆S₂) is an organic compound characterized by a biphenyl core functionalized with two sulfonic acid groups (-SO₃H) at the para positions.[1][2] This structure imparts a high degree of polarity and acidity. Sulfonic acids are known to be strong acids, often with pKa values in the negative range, making them significantly more acidic than their carboxylic acid counterparts.[3] The presence of two sulfonic acid groups makes this compound a strong, non-volatile acid, typically appearing as a white to off-white crystalline powder.[1][2][4] Its strong acidic nature and polar functional groups suggest a predisposition for solubility in polar solvents.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [1][5] |
| Molecular Weight | 314.33 g/mol | [1][5] |
| Appearance | White to Gray to Red powder to crystal | [1][4] |
| Melting Point | 72.5 °C | [1][6] |
| pKa (Predicted) | -1.14 ± 0.50 | [1][7] |
1.2 Dimethyl Sulfoxide (DMSO): The Universal Aprotic Solvent
Dimethyl sulfoxide ((CH₃)₂SO) is a highly polar aprotic solvent renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[8] This versatility has established DMSO as a critical solvent in chemical reactions, biochemistry, and drug discovery.[8][9][10] Its high boiling point (189 °C) allows for reactions at elevated temperatures, although this can also present challenges in sample recovery.[8] A key characteristic of DMSO is its hygroscopicity; it readily absorbs moisture from the atmosphere, which can influence the solubility of solutes.[8]
Key Properties of DMSO
| Property | Value | Reference |
| Molecular Formula | (CH₃)₂SO | [8] |
| Molar Mass | 78.13 g/mol | |
| Boiling Point | 189 °C (372 °F) | [8] |
| Freezing Point | 18.5 °C (65.3 °F) | [8] |
| Solvent Type | Polar aprotic | [8][11] |
The Dissolution Mechanism: A Strong Acid in a Polar Aprotic Environment
The highly polar sulfoxide group in DMSO acts as an excellent hydrogen bond acceptor. The acidic protons of the sulfonic acid groups in this compound can form strong hydrogen bonds with the oxygen atom of the DMSO molecules. This interaction effectively solvates the this compound molecules, overcoming the crystal lattice energy of the solid solute and leading to dissolution.
Caption: Solvation of this compound in DMSO.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, experimental determination is crucial. The following protocol outlines a robust method for accurately measuring the solubility of this compound in DMSO. This method is adapted from established procedures for determining the solubility of organic compounds.[12][13]
3.1 Materials and Equipment
-
This compound (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and other standard laboratory glassware
3.2 Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure saturation.
-
Add a precise volume of anhydrous DMSO to each vial.
-
Tightly cap the vials to prevent moisture absorption and solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The shaking ensures continuous mixing.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This step is critical for separating the saturated supernatant from the excess solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial. Avoid disturbing the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.
-
The resulting value represents the solubility of this compound in DMSO at the specified temperature, typically expressed in mg/mL or mol/L.
-
Caption: Experimental Workflow for Solubility Determination.
Practical Considerations and Troubleshooting
-
Hygroscopicity of DMSO: Always use anhydrous DMSO and minimize its exposure to the atmosphere to prevent water absorption, which can affect solubility.[8]
-
Purity of Solute: The presence of impurities in the this compound can lead to inaccurate solubility measurements. Use a high-purity grade of the compound.
-
Temperature Control: Solubility is temperature-dependent. Maintain strict temperature control during equilibration.
-
Equilibration Time: Ensure sufficient time for the system to reach equilibrium. Inadequate equilibration time is a common source of error.
-
Compound Stability: While DMSO is a stable solvent, some compounds may degrade in it over time.[11] It is advisable to prepare fresh solutions for analysis.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. This compound | 5314-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. acs.org [acs.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Thermal Stability of 4,4'-Biphenyldisulfonic Acid
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 4,4'-biphenyldisulfonic acid, a key intermediate in the synthesis of various polymers, dyes, and pharmaceuticals. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from related aromatic sulfonic acids and biphenyl derivatives to project a detailed thermal decomposition profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the expected thermal behavior, analytical methodologies for its characterization, and the implications of its stability for handling, storage, and application.
Introduction: The Significance of Thermal Stability for this compound
This compound (C₁₂H₁₀O₆S₂) is an organic compound featuring a biphenyl core functionalized with two sulfonic acid groups.[1][2] This structure imparts desirable properties, making it a valuable building block in various chemical syntheses.[3] Its applications often involve processes conducted at elevated temperatures, such as polymerization reactions and the preparation of specialized materials. Consequently, a thorough understanding of its thermal stability is paramount for ensuring process safety, product quality, and the predictability of its chemical behavior.
Thermal decomposition can lead to the formation of undesirable byproducts, loss of material, and potentially hazardous situations due to the release of gases like sulfur oxides. For drug development professionals, understanding the thermal stability of intermediates like this compound is critical for defining safe processing and storage conditions, and for assessing the potential for degradation during formulation and shelf-life.
This guide will explore the anticipated thermal decomposition pathway of this compound, detail the experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discuss the practical implications of its thermal properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [2] |
| Molecular Weight | 314.33 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 72.5 °C |
Assessing Thermal Stability: Methodologies and Protocols
The primary techniques for evaluating the thermal stability of a solid material are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides quantitative information about decomposition temperatures and the mass loss associated with each decomposition step.
A detailed workflow for conducting a TGA experiment is illustrated below.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.
The following diagram outlines the steps for performing a DSC analysis.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Projected Thermal Behavior and Decomposition Mechanism
Based on the thermal behavior of related aromatic sulfonic acids, a multi-stage decomposition process is anticipated for this compound.[4][5]
Stage 1: Desulfonation
The initial and primary decomposition step is expected to be the loss of the sulfonic acid groups. This desulfonation process is characteristic of aromatic sulfonic acids and typically occurs in the temperature range of 200-300°C.[4] The C-S bond is the most likely point of initial cleavage. This first stage of decomposition is expected to result in a significant weight loss corresponding to the two SO₃H groups.
Stage 2: Decomposition of the Biphenyl Core
Following desulfonation, the remaining biphenyl structure is expected to be stable over a wider temperature range. The decomposition of the biphenyl core would occur at significantly higher temperatures, likely above 400°C, involving the cleavage of the aromatic rings.
Proposed Decomposition Mechanism
The following diagram illustrates the proposed thermal decomposition pathway for this compound.
Caption: Proposed thermal decomposition pathway.
Hypothetical TGA and DSC Data
| Analysis | Parameter | Projected Value |
| TGA | Onset of Decomposition (T_onset) | ~200 - 250 °C |
| Temperature of Max. Decomposition Rate (Stage 1) | ~280 - 320 °C | |
| Weight Loss (Stage 1 - Desulfonation) | ~51% | |
| Temperature of Max. Decomposition Rate (Stage 2) | >450 °C | |
| DSC | Melting Point (T_m) | ~72.5 °C (Endotherm) |
| Decomposition | Broad Exotherm starting >200 °C |
Factors Influencing Thermal Stability
Purity and Residual Impurities
The thermal stability of this compound can be significantly affected by the presence of impurities, particularly residual sulfuric acid from its synthesis. Sulfuric acid can act as a catalyst for decomposition, lowering the onset temperature of desulfonation.[6] Therefore, for applications requiring high thermal stability, the use of highly purified this compound is crucial.
Atmospheric Conditions
The decomposition of this compound is likely to be influenced by the surrounding atmosphere. In an inert atmosphere (e.g., nitrogen), the primary decomposition products are expected to be as described above. In an oxidative atmosphere (e.g., air), the decomposition may occur at lower temperatures and involve oxidative side reactions, leading to a different profile of decomposition products.
Implications for Handling, Storage, and Applications
The projected thermal stability of this compound has several practical implications:
-
Processing: For applications involving heating, such as polymerization, it is recommended to maintain processing temperatures below the onset of decomposition (ideally below 200°C) to prevent degradation and the formation of impurities. A patent for a reaction involving this compound indicates its stability at temperatures up to 225°C.[7]
-
Storage: The compound should be stored in a cool, dry place away from sources of heat to ensure its long-term stability.
-
Drug Development: In the context of drug development, the thermal stability data is crucial for defining the acceptable temperature range for manufacturing processes, such as drying and milling, and for establishing appropriate storage conditions for the bulk material and any formulated products.
Conclusion
This technical guide has provided a comprehensive analysis of the expected thermal stability of this compound. While direct experimental data remains to be published, by synthesizing information from related compounds, a clear picture of its thermal behavior emerges. The decomposition is predicted to be a two-stage process, initiated by desulfonation at temperatures between 200-300°C, followed by the degradation of the biphenyl core at higher temperatures. The presence of impurities, especially residual sulfuric acid, is a critical factor that can negatively impact its thermal stability. The detailed experimental protocols for TGA and DSC analysis provided herein offer a robust framework for the empirical determination of its thermal properties. A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in research, development, and industrial applications.
References
- 1. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5314-37-4 [chemicalbook.com]
- 3. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents [patents.google.com]
crystal structure of 4,4'-Biphenyldisulfonic acid dilithium salt
An In-Depth Technical Guide to the Crystallographic Analysis of 4,4'-Biphenyldisulfonic Acid Dilithium Salt
Abstract
Introduction: The Significance of Crystalline Form
In the realm of materials science and pharmaceutical development, the solid-state structure of a compound is as fundamental as its molecular formula. The manner in which molecules pack in a crystal lattice dictates a cascade of physical properties. For an ionic compound like this compound dilithium salt, the coordination of the lithium cations, the conformation of the biphenyl backbone, and the network of intermolecular interactions governed by the sulfonate groups are key structural features.
Elucidating this crystal structure provides invaluable information:
-
Polymorph Identification: Different packing arrangements (polymorphs) can have drastically different properties.
-
Solvate/Hydrate Forms: The inclusion of solvent or water molecules in the crystal lattice can significantly impact stability.
-
Structure-Property Relationships: A detailed structural model enables a rational understanding of a compound's behavior and allows for targeted modifications.
This guide presents a rigorous, field-proven methodology for determining such a structure, from initial synthesis to final structural refinement and validation.
Synthesis and Crystal Growth: The Foundation of Analysis
A successful crystallographic study begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient size and quality.
Synthesis of this compound Dilithium Salt
A common and reliable method for the preparation of this salt involves the neutralization of the parent acid with a lithium base.
Protocol:
-
Dissolution: this compound is dissolved in a suitable solvent, such as deionized water or ethanol, with gentle heating.
-
Neutralization: A stoichiometric amount (2 equivalents) of lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) is slowly added to the acidic solution while stirring. The reaction is monitored via pH measurement until a neutral pH is achieved.
-
Filtration: The resulting solution is filtered to remove any insoluble impurities.
-
Isolation: The solvent is removed under reduced pressure (rotoevaporation) to yield the crude dilithium salt, which can then be purified by recrystallization.
Growing Single Crystals for X-ray Diffraction
The growth of diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Table 1: Common Crystallization Techniques
| Technique | Description | Rationale & Insights |
| Slow Evaporation | The purified salt is dissolved in a solvent or solvent mixture to near saturation at room temperature. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks. | This is the simplest method. The slow rate allows for ordered molecular packing. A mixture of solvents (e.g., water/ethanol) can fine-tune solubility. |
| Vapor Diffusion | A concentrated solution of the salt is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a precipitant solvent (an "anti-solvent") in which the salt is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the salt's solubility and inducing crystallization. | This technique provides excellent control over the rate of crystallization. The choice of anti-solvent (e.g., isopropanol, acetone for an aqueous solution) is crucial. |
| Temperature Gradient | The salt is dissolved in a solvent at an elevated temperature to achieve saturation. The solution is then slowly cooled, causing the solubility to decrease and crystals to form. | The cooling rate must be carefully controlled; rapid cooling often leads to the formation of small, poorly-diffracting crystals. |
Analytical Workflow for Structure Elucidation
The following workflow outlines a comprehensive approach to characterizing the synthesized salt and determining its crystal structure.
Caption: Workflow for Crystal Structure Determination.
Bulk Material Characterization
Before attempting single-crystal analysis, the bulk synthesized material must be characterized to confirm its identity and purity.
-
Powder X-ray Diffraction (PXRD): Provides a "fingerprint" of the crystalline phase, confirming that the bulk material is a single phase and not a mixture.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. For this compound, key vibrations would include the S=O stretches of the sulfonate groups (~1200-1100 cm⁻¹) and aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a suitable solvent (e.g., D₂O) confirms the chemical structure of the biphenyl backbone.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the salt and can identify the presence of bound solvent or water molecules by showing mass loss at specific temperatures.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the three-dimensional atomic arrangement.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded on a detector.
-
Unit Cell Determination: From the positions of the diffraction spots, the dimensions (a, b, c, α, β, γ) of the unit cell—the basic repeating block of the crystal—are determined.
-
Data Reduction: The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of the heavier atoms (sulfur, oxygen, carbon).
-
Structure Refinement: A model of the structure is built and refined against the experimental data using least-squares methods. Lighter atoms, like lithium and hydrogen, are located from difference Fourier maps. The refinement process optimizes atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the fit is assessed using metrics like the R-factor.
Predicted Structural Features and Discussion
Based on chemical principles, we can anticipate several key features in the crystal structure of this compound dilithium salt.
1H NMR spectrum of 4,4'-Biphenyldisulfonic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4'-Biphenyldisulfonic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the principles and practices involved in acquiring and interpreting the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Authored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol to explain the causal reasoning behind critical experimental choices. We will explore the molecule's unique structural symmetry, which gives rise to a complex second-order AA'BB' spin system, detail a robust and self-validating experimental workflow from sample preparation to data acquisition, and provide a thorough guide to spectral interpretation. This whitepaper is grounded in authoritative references and practical, field-proven insights to ensure scientific integrity and reproducibility.
The Molecule: this compound
This compound (C₁₂H₁₀O₆S₂) is an organic compound featuring a biphenyl core functionalized with two sulfonic acid groups at the para positions.[1][2] These highly polar sulfonic acid groups render the molecule water-soluble and strongly acidic.[3][4] Its rigid, symmetric structure and the powerful electron-withdrawing nature of the sulfonate substituents create a distinct electronic environment that is elegantly probed by ¹H NMR spectroscopy.
| Property | Value | Source |
| IUPAC Name | 4-(4-sulfophenyl)benzenesulfonic acid | [1] |
| CAS Number | 5314-37-4 | [5] |
| Molecular Weight | 314.33 g/mol | [5] |
| Appearance | White to off-white powder | [3][4] |
| Key Feature | Hygroscopic, water-soluble solid | [3][6] |
Theoretical Considerations for ¹H NMR Analysis
A predictive understanding of the spectrum is essential before entering the lab. The molecular structure of this compound dictates the appearance of its ¹H NMR spectrum.
Molecular Symmetry and Proton Equivalence
The molecule possesses a high degree of symmetry. Due to rotation around the central carbon-carbon single bond, the two phenyl rings are, on average, equivalent. Within each ring, the protons ortho to the sulfonic acid group (H-3, H-5, H-3', H-5') are chemically equivalent to each other. Likewise, the protons meta to the sulfonic acid group (H-2, H-6, H-2', H-6') are chemically equivalent.
However, chemical equivalence does not imply magnetic equivalence. Protons are magnetically equivalent only if they are interchangeable by a symmetry operation and have identical coupling constants to every other nucleus in the molecule.[7] In this case, the coupling constant between H-2 and H-3 (ortho coupling, ³J) is different from the coupling constant between H-2 and H-5' (para coupling, ⁵J). This magnetic non-equivalence is the genesis of spectral complexity.
The AA'BB' Spin System
The eight aromatic protons of this compound constitute a classic AA'BB' spin system .[8][9]
-
The 'A' protons are those ortho to the sulfonate groups (H-3, H-5, H-3', H-5').
-
The 'B' protons are those meta to the sulfonate groups (H-2, H-6, H-2', H-6').
This is a second-order system where the chemical shift difference (Δν) between the A and B protons is not significantly larger than their coupling constants (J).[7] The resulting spectrum is not a simple pair of doublets but a complex, multi-line pattern that is often pseudo-symmetrical about its center.[9][10]
Electronic Effects and Chemical Shift Prediction
The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing and deshielding group. This effect is transmitted through the aromatic ring, influencing the chemical shifts of the ring protons.[11]
-
Aromatic Protons : The deshielding effect will shift both sets of protons downfield (to a higher ppm value) compared to unsubstituted biphenyl (which resonates between 7.3-7.6 ppm).[12][13] The protons closer to the -SO₃H group (H-3, H-5) are expected to be further downfield than those that are meta (H-2, H-6).
-
Sulfonic Acid Proton (-SO₃H) : This is a highly acidic, exchangeable proton. Its observation is highly dependent on the choice of solvent, temperature, and the presence of water. In protic deuterated solvents like D₂O, it will rapidly exchange with deuterium and become invisible.[14] In an aprotic solvent like DMSO-d₆, it may be observed as a very broad singlet at a far downfield position (>10 ppm).[15][16]
Experimental Protocol: A Self-Validating Workflow
The quality of an NMR spectrum is a direct reflection of the quality of the sample preparation.[17] The following protocol is designed to minimize common sources of error, particularly those arising from the compound's hygroscopic and acidic nature.
Diagram of the Experimental Workflow
Caption: A validated workflow for NMR analysis.
Causality in Solvent Selection
The choice of a deuterated solvent is the most critical decision in this experiment.[18] Deuterated solvents are used to prevent the intense signal of protonated solvent from overwhelming the analyte signals and to provide a lock signal for stabilizing the magnetic field.[17]
-
Deuterium Oxide (D₂O):
-
Rationale: An excellent choice given the high polarity and water solubility of the analyte.[14]
-
Consequence: The acidic -SO₃H protons will exchange with D₂O and will not be observed. This simplifies the spectrum, which can be an advantage if only the aromatic region is of interest. The residual HDO signal appears around 4.79 ppm.
-
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆):
-
Rationale: A polar aprotic solvent with a high boiling point, capable of dissolving many polar compounds.[19][20]
-
Consequence: As an aprotic solvent, it will not exchange with the acidic protons, offering the possibility of observing the -SO₃H signal.[16] However, DMSO-d₆ is highly hygroscopic itself, and any absorbed water will appear as a broad peak around 3.33 ppm, which could potentially exchange with the analyte's acidic protons.
-
Decision: For definitive characterization of the aromatic system, D₂O is often preferred for its simplicity. To attempt observation of the sulfonic acid proton, high-purity, dry DMSO-d₆ is the solvent of choice.
Step-by-Step Sample Preparation
This protocol is tailored for a hygroscopic solid to ensure accuracy and spectral quality.[6][21]
-
Environment Control: Perform all sample manipulations in a low-humidity environment, such as a nitrogen-filled glove box, to prevent water absorption by the sample and solvent.[6][22]
-
Material Preparation: Ensure the NMR tube and any glassware (e.g., Pasteur pipette) are scrupulously clean and dried in an oven at >100 °C for several hours before use.[23] Cap tubes immediately upon removal from the oven.[17]
-
Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a small, dry vial.[17]
-
Dissolution: Using a calibrated pipette, add 0.6-0.7 mL of the chosen high-purity deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.[21] Cap and vortex until the solid is completely dissolved. A homogeneous solution is critical for good spectral resolution.[21]
-
Filtration: Prepare a filtering pipette by tightly packing a small plug of clean glass wool or a Kimwipe into a Pasteur pipette.[23] Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade magnetic field homogeneity and broaden spectral lines.[17]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly near the top.
NMR Instrument Parameters
The following parameters are a robust starting point for a modern 400-600 MHz NMR spectrometer.
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength increases chemical shift dispersion, which can help simplify the analysis of second-order spectra like an AA'BB' system.[10] |
| Pulse Program | Standard 1D Proton (zg30) | A simple 30° pulse is sufficient and allows for faster repetition times compared to a 90° pulse. |
| Acquisition Time (AQ) | 2-4 seconds | Ensures sufficient data points are collected for good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate signal integration. |
| Number of Scans (NS) | 16-64 | Provides an excellent signal-to-noise ratio for a sample of this concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. Temperature can affect chemical shifts and molecular motion. |
Spectral Analysis and Interpretation
The Aromatic Region: Deconvoluting the AA'BB' System
The aromatic region of the spectrum (expected ~7.5-8.5 ppm) will not show two simple doublets. Instead, it will present as two complex, symmetrical multiplets.[9]
-
Appearance: Each half of the AA'BB' pattern (the "A" part and the "B" part) can contain up to 12 theoretical lines.[8] The pattern is centrosymmetric, meaning the left half is a mirror image of the right half.
-
Assignment:
-
Downfield Multiplet (A/A'): This multiplet corresponds to the protons ortho to the biphenyl linkage and meta to the strongly electron-withdrawing -SO₃H group (H-2, H-6, H-2', H-6').
-
Upfield Multiplet (B/B'): This multiplet corresponds to the protons ortho to the -SO₃H group and meta to the biphenyl linkage (H-3, H-5, H-3', H-5'). While counterintuitive, the anisotropic effect of the adjacent phenyl ring provides shielding, often shifting these protons slightly upfield relative to those ortho to the linkage.
-
Diagram of the AA'BB' Spin System
Caption: Magnetic inequivalence giving rise to the AA'BB' system.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of a higher-order AA'BB' spin system, arising from the molecule's unique symmetry and electronic properties. A successful analysis is predicated on a meticulous experimental approach that accounts for the compound's hygroscopic and acidic nature. Careful selection of a deuterated solvent (D₂O or DMSO-d₆) and adherence to a validated sample preparation protocol are paramount for acquiring high-quality, reproducible data. The resulting spectrum, characterized by two complex multiplets in the aromatic region, provides a definitive fingerprint for the compound's structure, confirming the connectivity and electronic environment of the aromatic protons. This guide provides the theoretical foundation and practical framework necessary for researchers to confidently perform and interpret this analysis.
References
- 1. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 4. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. NMR Analysis, Processing and Prediction: 1H NMR Analysis: Common Myths and Misconceptions [nmr-analysis.blogspot.com]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. m.youtube.com [m.youtube.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. rsc.org [rsc.org]
- 13. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. Ethanesulfonic acid(594-45-6) 1H NMR [m.chemicalbook.com]
- 16. Aniline-2-sulfonic acid(88-21-1) 1H NMR spectrum [chemicalbook.com]
- 17. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 18. myuchem.com [myuchem.com]
- 19. labinsights.nl [labinsights.nl]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. organomation.com [organomation.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sites.bu.edu [sites.bu.edu]
A Vibrational Spectroscopy Guide to 4,4'-Biphenyldisulfonic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Unveiling Molecular Fingerprints
In the landscape of pharmaceutical research and materials science, a profound understanding of molecular structure and intermolecular interactions is paramount. 4,4'-Biphenyldisulfonic acid, a molecule of significant interest due to its applications in organic synthesis and as a key building block in various functional materials, presents a compelling case for detailed spectroscopic characterization. This guide provides an in-depth exploration of the vibrational characteristics of this compound through the complementary techniques of Fourier-Transform Infrared (FTIR) and Raman spectroscopy. As Senior Application Scientist, my objective is to not merely present data, but to illuminate the underlying principles that govern the vibrational behavior of this molecule, thereby empowering researchers to interpret their own findings with confidence and precision. This document is structured to be a comprehensive resource, blending theoretical foundations with practical insights and detailed methodologies.
The Molecule of Interest: this compound
This compound (C₁₂H₁₀O₆S₂) is an organic compound featuring a biphenyl backbone symmetrically substituted with two sulfonic acid (-SO₃H) groups at the para positions.[1] This substitution pattern imparts specific properties to the molecule, including high water solubility and strong acidity, making it a versatile intermediate in chemical synthesis.[2] The structural rigidity of the biphenyl core combined with the reactive nature of the sulfonic acid moieties dictates its chemical behavior and its utility in various applications.
The conformation of biphenyl and its derivatives is of particular interest. The two phenyl rings are generally not coplanar in the gaseous or solution state due to steric hindrance between the ortho-hydrogens.[3] This torsional angle is a critical parameter that can influence the molecule's electronic and vibrational properties.
Caption: Molecular Structure of this compound.
The Power of Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule.[4] These vibrations are quantized and correspond to specific energies, which are characteristic of the bonds and functional groups within the molecule.
-
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. A vibrational mode is IR-active if it results in a change in the molecule's dipole moment.
-
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman-active if there is a change in the polarizability of the molecule's electron cloud.
For a molecule with a center of symmetry, such as this compound in a planar conformation, the rule of mutual exclusion applies. Vibrational modes that are IR-active will be Raman-inactive, and vice versa.[5] However, in a non-planar conformation, this rule may break down, and some modes may be active in both spectra.
Caption: General workflow for FTIR and Raman spectroscopy.
Experimental Protocols: A Guide to Data Acquisition
The quality of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols provide a framework for obtaining high-quality FTIR and Raman spectra of this compound.
Sample Preparation
-
FTIR Spectroscopy (KBr Pellet Method):
-
Thoroughly dry both the this compound sample and spectroscopic grade Potassium Bromide (KBr) to eliminate moisture, which can introduce broad O-H absorption bands.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Raman Spectroscopy (Solid Sample):
-
Place a small amount of the crystalline this compound powder onto a clean microscope slide or into a capillary tube.
-
Position the sample under the objective of the Raman microscope.
-
Adjust the focus to obtain a clear image of the sample.
-
Instrumental Parameters
-
FTIR Spectrometer:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: Happ-Genzel function is a common choice.
-
-
Raman Spectrometer:
-
Excitation Wavelength: A 785 nm laser is often a good choice to minimize fluorescence, which can be an issue with aromatic compounds.
-
Laser Power: Start with a low power setting (e.g., 1-5 mW) and gradually increase if necessary to avoid sample degradation.
-
Integration Time: 1-10 seconds per acquisition.
-
Accumulations: 10-20 accumulations to enhance the signal-to-noise ratio.
-
Objective: Use an objective appropriate for the sample size and desired spot size (e.g., 10x or 50x).
-
Spectral Interpretation: Deciphering the Vibrational Signature
The interpretation of the FTIR and Raman spectra of this compound involves assigning the observed vibrational bands to specific molecular motions. This is achieved through a combination of group frequency analysis, comparison with related compounds, and insights from theoretical calculations such as Density Functional Theory (DFT).[6]
Key Vibrational Modes
The vibrational spectrum can be broadly divided into regions corresponding to the vibrations of the sulfonic acid group and the biphenyl backbone.
Table 1: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Activity | Notes |
| Sulfonic Acid Group (-SO₃H) | |||
| O-H Stretch | 3200 - 2500 (broad) | IR | Broad due to strong hydrogen bonding. |
| S=O Asymmetric Stretch | ~1250 - 1150 | Strong in IR and Raman | Often a very intense and characteristic band. |
| S=O Symmetric Stretch | ~1080 - 1030 | Strong in IR and Raman | Another prominent feature of the sulfonic acid group. |
| S-O Stretch | ~900 - 800 | IR, Raman | |
| C-S Stretch | ~780 - 680 | IR, Raman | May couple with other ring vibrations.[7] |
| SO₂ Bending (Scissoring, Wagging, Twisting, Rocking) | ~650 - 400 | IR, Raman | A series of bands in the lower frequency region.[7] |
| Biphenyl Backbone | |||
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman (weak) | |
| Aromatic C=C Stretch (Ring Breathing) | 1610 - 1580, 1520 - 1470 | IR, Raman | The substitution pattern influences the position and intensity of these bands. |
| In-plane C-H Bending | 1300 - 1000 | IR, Raman | |
| Out-of-plane C-H Bending | 900 - 675 | Strong in IR | The position is indicative of the substitution pattern on the aromatic ring. For para-substitution, a strong band is expected around 850-800 cm⁻¹. |
| Inter-ring C-C Stretch | ~1300 | Raman | This mode is often more prominent in the Raman spectrum. |
| Ring Torsion | < 200 | Raman | Low-frequency modes related to the twisting of the phenyl rings. |
Note: The expected wavenumber ranges are approximate and can be influenced by the physical state of the sample, intermolecular interactions, and the specific molecular environment.
Insights from Comparative Analysis
-
Benzenesulfonic Acid: Studies on benzenesulfonic acid provide a foundational understanding of the vibrational modes of the -SO₃H group attached to an aromatic ring.[7]
-
4,4'-Disubstituted Biphenyls: Research on compounds like 4,4'-dihalobiphenyls and 4,4'-biphenyldicarboxylic acid offers insights into the vibrational modes of the p,p'-disubstituted biphenyl core.[5][8] The symmetry and planarity of the biphenyl system in these molecules have been extensively studied, providing a basis for understanding the impact of the sulfonic acid substituents.[3]
-
Density Functional Theory (DFT) Calculations: Computational studies on related aromatic sulfonic acids and biphenyl derivatives have proven to be highly effective in predicting and assigning vibrational frequencies.[6][9] These theoretical models can help to resolve ambiguities in experimental spectra and provide a more detailed understanding of the nature of the vibrational modes.
Caption: Logic flow for the analysis of vibrational spectra.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The complementary nature of FTIR and Raman spectroscopy provides an inherent cross-check. Vibrational modes that are strong in the FTIR spectrum are often weak or absent in the Raman spectrum, and vice versa. This complementarity aids in the confident assignment of vibrational bands.
Furthermore, the consistency between the experimental data and the predictions from DFT calculations for analogous molecules provides a strong validation of the assignments.[6] Any significant deviation between the observed spectra and the expected patterns should prompt a re-evaluation of the sample's purity, hydration state, or potential for polymorphism.
Conclusion: A Powerful Tool for Molecular Characterization
FTIR and Raman spectroscopy offer a powerful and nuanced approach to the characterization of this compound. By providing a detailed "fingerprint" of the molecule's vibrational modes, these techniques enable researchers and drug development professionals to:
-
Confirm the identity and purity of the compound.
-
Elucidate key structural features, including the nature of the sulfonic acid groups and the conformation of the biphenyl backbone.
-
Study intermolecular interactions, such as hydrogen bonding, which are critical in the solid state and in solution.
-
Monitor chemical reactions and transformations involving this compound.
The integration of experimental data with theoretical calculations provides a robust framework for a comprehensive understanding of the vibrational properties of this important molecule. This guide serves as a foundational resource to empower scientists in their pursuit of innovation and discovery.
References
- 1. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
mass spectrometry analysis of biphenyldisulfonic acids
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Biphenyldisulfonic Acids
Abstract
Biphenyldisulfonic acids and their derivatives are a class of compounds encountered in various scientific domains, from environmental science as potential disinfection byproducts to pharmaceutical development as counter-ions or impurities.[1][2] Their accurate identification and quantification are paramount. This guide provides a comprehensive, field-proven framework for the analysis of biphenyldisulfonic acids using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We will delve into the causality behind methodological choices, from sample preparation to mass spectral interpretation, to equip researchers, scientists, and drug development professionals with a robust analytical strategy.
Introduction: The Analytical Challenge
Biphenyldisulfonic acids are characterized by a biphenyl core substituted with two sulfonic acid groups (-SO₃H). These moieties impart high polarity and aqueous solubility, making them non-volatile and unsuitable for analysis by gas chromatography (GC).[3] Consequently, Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive analytical technique. The sulfonic acid groups are strongly acidic and exist as anions in typical aqueous solutions, a key property that dictates the entire analytical approach.[3]
The Analytical Workflow: A Validating System
A successful analysis is not merely a sequence of steps but an integrated system where each stage validates the next. The workflow for biphenyldisulfonic acids is designed to ensure specificity, sensitivity, and reproducibility.
Caption: Overall workflow for biphenyldisulfonic acid analysis.
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to extract the target analytes from the sample matrix while removing interferences that could suppress the MS signal or contaminate the system.[4]
Core Principle: Leveraging Polarity
Given their ionic and polar nature, strategies must be tailored to retain biphenyldisulfonic acids while washing away less polar contaminants.
Recommended Protocol: Solid-Phase Extraction (SPE)
This protocol is suitable for aqueous samples such as environmental water or dissolved pharmaceutical formulations.
-
Sorbent Selection: A polymeric mixed-mode anion exchange resin is the ideal choice. The anion exchange functionality will retain the negatively charged sulfonate groups, while the polymeric backbone provides retention for the biphenyl structure.
-
Conditioning: Condition the SPE cartridge with methanol (e.g., 3 mL) followed by HPLC-grade water (e.g., 3 mL). This activates the sorbent and ensures proper interaction with the sample.
-
Loading: Adjust the sample pH to between 5 and 7 to ensure the sulfonic acid groups are deprotonated. Load the sample onto the cartridge at a slow, controlled flow rate (1-2 mL/min) to maximize retention.
-
Washing: Wash the cartridge with a weak organic solvent like 5% methanol in water. This crucial step removes neutral and weakly retained matrix components without eluting the target analytes.
-
Elution: Elute the biphenyldisulfonic acids using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the anionic sites on the sorbent, and the strong solvent elutes the analytes.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[5]
Liquid Chromatography: Achieving High-Resolution Separation
Effective chromatographic separation is critical to resolve isomers and separate the analytes from co-eluting matrix components, preventing ion suppression in the mass spectrometer.
Methodology: Reversed-Phase HPLC/UPLC
Reversed-phase chromatography is the standard for this class of compounds.
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm, <3 µm) | C18 provides robust hydrophobic retention of the biphenyl core. A Biphenyl phase can offer alternative selectivity through pi-pi interactions.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with mass spectrometry that ensures the analytes remain in their ionic form.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. Acetonitrile often provides sharper peaks. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient is necessary to elute the polar sulfonic acids and effectively clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for standard 2.1 mm ID columns to ensure efficient ionization. |
| Column Temperature | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
Mass Spectrometry: Detection and Structural Elucidation
The mass spectrometer provides the sensitivity and specificity required for confident identification and quantification.
Ionization: The Gateway to the Mass Analyzer
Electrospray Ionization (ESI) in Negative Ion Mode is the unequivocal choice.
-
Causality: The sulfonic acid groups have a very low pKa, meaning they readily lose a proton in solution to form sulfonate anions (R-SO₃⁻).[3] ESI is a soft ionization technique that efficiently transfers these pre-formed ions from the liquid phase to the gas phase. Negative mode detection is vastly more sensitive because it directly measures these stable anions.[3] In full scan mode, one would expect to see the singly deprotonated ion [M-H]⁻ and/or the doubly deprotonated ion [M-2H]²⁻, depending on the compound's exact structure and instrument settings.
Tandem Mass Spectrometry (MS/MS): The Fingerprint
Tandem MS (or MS²) is essential for confirming the identity of the analyte. It involves selecting the precursor ion (e.g., [M-2H]²⁻) and fragmenting it to produce a characteristic pattern of product ions.
Fragmentation Mechanism: The most characteristic fragmentation pathway for aromatic sulfonic acids is the neutral loss of sulfur trioxide (SO₃) or sulfur dioxide (SO₂).[8][9]
-
Loss of SO₃ (80 Da): The primary and most common fragmentation involves the cleavage of the C-S bond, resulting in the neutral loss of SO₃. For a biphenyldisulfonate, this can happen sequentially.
-
Loss of SO₂ (64 Da): A rearrangement can also occur, leading to the neutral loss of SO₂. This is often observed in the fragmentation of aromatic sulfonamides and can be a diagnostic ion for sulfonic acids as well.[10]
Caption: Proposed MS/MS fragmentation of a biphenyldisulfonate ion.
Quantitative Analysis
For robust quantification, especially at low levels required in drug development and environmental monitoring, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard.[5][8]
Example MRM Transitions for 4,4'-Biphenyldisulfonic Acid (C₁₂H₁₀O₆S₂; MW: 314.33)
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 313.0 ( [M-H]⁻ ) | 233.0 | Loss of one SO₃ group |
| 313.0 ( [M-H]⁻ ) | 152.9 | Loss of HSO₄ and SO₂ |
| 156.5 ( [M-2H]²⁻ ) | 233.0 | In-source fragmentation to [M-H-SO₃]⁻ |
Note: The exact transitions must be empirically optimized for the specific instrument and compound.
Application in Drug Development
In the pharmaceutical industry, sulfonic acids are often used as counter-ions to form stable salts of basic drug molecules (e.g., besylates).[2][11] The analysis described here is critical for:
-
Impurity Profiling: Identifying and quantifying residual biphenyldisulfonic acid in the final active pharmaceutical ingredient (API).
-
Stability Studies: Monitoring for degradation products that may involve the sulfonic acid moiety.
-
Cleaning Validation: Ensuring manufacturing equipment is free from residual salt-formers.
Conclusion
The mass spectrometric analysis of biphenyldisulfonic acids is a robust and reliable process when approached with a clear understanding of the analyte's chemical properties. By coupling optimized solid-phase extraction with reversed-phase LC and negative mode ESI-MS/MS, researchers can achieve the high sensitivity and specificity required for demanding applications in both research and regulated environments. The key to a self-validating method lies in understanding the causality—why negative mode is superior, why a specific SPE sorbent is chosen, and how the molecule predictably fragments. This foundational knowledge empowers scientists to troubleshoot issues and adapt the methodology for novel derivatives and complex matrices.
References
- 1. Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry: Identification of Novel Halogenated Sulfonic Acids in Disinfected Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. mdpi.com [mdpi.com]
- 5. Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of [1,1’-Biphenyl]-4,4’-disulfonamide, N,N’-bis(phenylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aaqr.org [aaqr.org]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
A Senior Application Scientist's Guide to the Theoretical pKa Calculation of 4,4'-Biphenyldisulfonic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a critical parameter in pharmaceutical sciences, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME). For complex molecules like 4,4'-Biphenyldisulfonic acid, experimental determination of pKa can be challenging, particularly for its highly acidic first dissociation. This guide provides an in-depth, technically robust protocol for the theoretical calculation of the pKa values of this compound using quantum mechanical methods. We detail a workflow grounded in Density Functional Theory (DFT) combined with an implicit solvation model, a methodology proven to deliver reliable accuracy. The narrative explains the causal logic behind each methodological choice, from the selection of the thermodynamic cycle to the specific DFT functional and basis set, ensuring a self-validating and reproducible protocol.
Introduction: The Significance of pKa and the Computational Approach
This compound is a molecule characterized by two sulfonic acid groups (-SO₃H) attached to a biphenyl core.[1][2] As strong acids, these groups readily donate protons in aqueous environments. The pKa values corresponding to the first (pKa₁) and second (pKa₂) deprotonation events are fundamental to understanding the molecule's behavior in solution. In drug development, the ionization state of a molecule at physiological pH (typically 7.4) dictates its interaction with biological targets, cell membrane permeability, and overall bioavailability.
While experimental methods for pKa determination are well-established, they face limitations with very strong acids (pKa < 0) or compounds with low solubility.[3] Computational chemistry offers a powerful alternative, providing insights into the thermodynamics of dissociation.[4] The methods described herein are based on first-principles, leveraging electronic structure theory to calculate the Gibbs free energy change of the deprotonation reaction in solution, which is directly related to the pKa.[5]
Theoretical Foundations: The Thermodynamic Cycle
The direct calculation of deprotonation in a simulated solution is computationally prohibitive. Therefore, we employ a thermodynamic cycle, often called a Born-Haber cycle, which dissects the process into more manageable steps. This is the cornerstone of accurate pKa prediction.[4] The cycle relates the Gibbs free energy of the reaction in solution (ΔG°aq) to the energies of the species in the gas phase and their respective solvation free energies.
The deprotonation of a generic diprotic acid (H₂A) in water proceeds in two steps:
-
H₂A ⇌ HA⁻ + H⁺ (governed by pKa₁)
-
HA⁻ ⇌ A²⁻ + H⁺ (governed by pKa₂)
The relationship between the standard Gibbs free energy change and pKa is given by:
pKa = ΔG°aq / (2.303 * RT)
Where R is the ideal gas constant and T is the temperature (298.15 K).
The thermodynamic cycle allows us to calculate ΔG°aq indirectly:
Caption: Thermodynamic cycle for calculating the first pKa.
From this cycle, the Gibbs free energy of deprotonation in solution is calculated as: ΔG°aq = ΔG°gas + ΔG°solv(HA⁻) + ΔG°solv(H⁺) - ΔG°solv(H₂A)
A similar cycle is constructed for the second deprotonation (HA⁻ → A²⁻).
Computational Methodology: A Validated Protocol
This protocol outlines a complete workflow for calculating the pKa values of this compound. The choice of methods, functionals, and basis sets is informed by extensive benchmarking in the scientific literature to maximize accuracy.[6][7][8][9]
Caption: Step-by-step computational workflow for pKa prediction.
Step 1: Molecular Structure Preparation
Construct the 3D structures for all relevant species:
-
H₂A: The fully protonated this compound.
-
HA⁻: The mono-anion (one sulfonate group deprotonated).
-
A²⁻: The di-anion (both sulfonate groups deprotonated).
These initial structures can be built using standard molecular modeling software (e.g., GaussView, Avogadro).
Step 2: Gas-Phase Geometry Optimization and Frequency Analysis
The goal is to find the most stable conformation of each molecule in the gas phase and calculate its Gibbs free energy.
-
Protocol: Perform a geometry optimization followed by a frequency calculation. The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy.
-
Level of Theory: A crucial choice that balances accuracy and computational cost. For sulfonic acids, a robust combination is recommended.
-
Functional: Density functionals like M06-2X or CAM-B3LYP are highly recommended as they perform well for main-group chemistry and non-covalent interactions.[8][9][10][11] The widely used B3LYP is also a reasonable choice.[6][12][13]
-
Basis Set: The 6-311+G(d,p) basis set is a suitable choice. The + indicates the addition of diffuse functions, which are critical for accurately describing the charge distribution of anions. The (d,p) polarization functions provide additional flexibility for describing chemical bonds.[6][7]
-
-
Output: From this step, extract the "Sum of electronic and thermal Free Energies" for H₂A(g), HA⁻(g), and A²⁻(g).
Step 3: Solvation Free Energy Calculation
This step calculates the energy change when each molecule is transferred from the gas phase to the aqueous solvent.
-
Protocol: Using the gas-phase optimized geometries, perform a single-point energy calculation with a continuum solvation model.
-
Solvation Model: The SMD (Solvation Model based on Density) model is an excellent and widely validated choice that often provides superior accuracy to other continuum models like PCM or CPCM.[7][8][14] Specify water as the solvent.
-
Level of Theory: Use the same high-level functional and basis set as in the final gas-phase energy calculation (e.g., M06-2X/6-311+G(d,p)).
-
Output: The calculation provides the Gibbs free energy of the molecule in solution. The solvation free energy (ΔG°solv) is the difference between this value and the gas-phase energy.
Step 4: Assembling the Thermodynamic Cycle
With all energy components calculated, assemble the final equation.
-
ΔG°gas: Calculated from the outputs of Step 2.
-
For pKa₁: ΔG°gas = G°(HA⁻)gas + G°(H⁺)gas - G°(H₂A)gas
-
For pKa₂: ΔG°gas = G°(A²⁻)gas + G°(H⁺)gas - G°(HA⁻)gas
-
-
ΔG°solv: Calculated from the outputs of Step 3.
-
Proton Energies: The gas-phase and solvation energies of the proton (H⁺) are well-established values from the literature. It is crucial to use a consistent, high-quality value. A widely accepted value for ΔG°solv(H⁺) is -265.9 kcal/mol . The gas-phase free energy, G°(H⁺)gas, is calculated from statistical mechanics and is approximately -6.28 kcal/mol at 298.15 K.
Step 5: Calculating the Final pKa Values
-
Calculate ΔG°aq for each deprotonation step using the formula from Section 2.
-
Convert ΔG°aq (typically in Hartrees from the software) to kcal/mol (1 Hartree = 627.509 kcal/mol).
-
Use the formula pKa = ΔG°aq / 1.364 (where 1.364 = 2.303 * R * T in kcal/mol units at 298.15 K).
Data Presentation, Validation, and Expected Results
Accurate reporting and validation are hallmarks of trustworthy computational science. Given the lack of a definitive experimental pKa for this compound, we must rely on predicted values and comparisons to similar, well-characterized acids.
Expected pKa Values
Aromatic sulfonic acids are very strong. For context, the experimental pKa of p-toluenesulfonic acid is approximately -2.8, and methanesulfonic acid is -1.92.[15][16] Online predictors estimate the first pKa of this compound to be around -1.14 ± 0.50.[17][18] Therefore, we expect both calculated pKa values to be very low, likely negative.
-
pKa₁: Expected to be highly acidic (pKa < 0), reflecting the first deprotonation.
-
pKa₂: Expected to be slightly less acidic than pKa₁ due to the electrostatic repulsion from the existing negative charge on the mono-anion, but still a strong acid (likely pKa 0-2).
Validation Protocol
To validate the chosen computational method, it is essential to perform the same set of calculations on a benchmark molecule with a reliable experimental pKa. p-Toluenesulfonic acid (pKa ≈ -2.8) is an ideal candidate. If the calculated pKa for this benchmark is within an acceptable error margin (e.g., ± 1.0 pKa unit) of the experimental value, it builds confidence in the results for the target molecule.
Summary of Calculated Data
All quantitative data should be summarized in clear tables for comparison.
Table 1: Recommended Computational Parameters
| Parameter | Selection | Rationale |
|---|---|---|
| Method | Density Functional Theory (DFT) | Balances accuracy and computational cost effectively. |
| Functional | M06-2X / CAM-B3LYP | Excellent performance for main-group thermochemistry.[8][9] |
| Basis Set | 6-311+G(d,p) | Pople-style triple-zeta set with diffuse and polarization functions.[7][9] |
| Solvation Model | SMD (in Water) | Highly accurate and robust implicit solvation model.[8][14] |
| Proton Solvation ΔG° | -265.9 kcal/mol | Consistent and widely accepted literature value. |
Table 2: Example Calculation Output (Hypothetical Values)
| Species | G°gas (Hartree) | G°solv (Hartree) | ΔG°solv (kcal/mol) |
|---|---|---|---|
| H₂A | -1550.12345 | -1550.18765 | -40.3 |
| HA⁻ | -1549.65432 | -1549.81234 | -99.2 |
| A²⁻ | -1549.12345 | -1549.45678 | -209.2 |
| H⁺ (gas) | 0.00000 (G°therm = -6.28 kcal/mol) | (ΔG°solv = -265.9 kcal/mol) | -265.9 |
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the theoretical calculation of the pKa values for this compound. By employing a thermodynamic cycle with high-level DFT calculations and the SMD solvation model, researchers can obtain reliable predictions essential for understanding the molecule's physicochemical properties. The emphasis on explaining the causality behind methodological choices and including a self-validating step using a known benchmark ensures that the protocol is not just a series of steps, but a trustworthy scientific workflow. The accuracy of these computational predictions provides invaluable support for drug discovery and development, enabling informed decisions long before a compound is synthesized.
References
- 1. Basic Chemical Data [dtp.cancer.gov]
- 2. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model | Semantic Scholar [semanticscholar.org]
- 11. sciprofiles.com [sciprofiles.com]
- 12. researchgate.net [researchgate.net]
- 13. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 18. This compound | 5314-37-4 [chemicalbook.com]
Mastering the Bench: A Technical Guide to the Safe Handling and Storage of 4,4'-Biphenyldisulfonic Acid Powder
This guide provides a comprehensive, in-depth framework for the safe handling, storage, and disposal of 4,4'-biphenyldisulfonic acid powder. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote instruction to instill a deep understanding of the causality behind essential safety protocols. By fostering a thorough comprehension of the chemical's properties and associated risks, this guide empowers laboratory personnel to cultivate a self-validating system of safety and scientific integrity.
Understanding the Compound: Properties and Hazard Profile
This compound (CAS 5314-37-4) is an organic compound featuring two sulfonic acid groups attached to a biphenyl backbone.[1][2][3] This structure imparts strong acidic properties and a hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][5] It is typically encountered as a white to off-white crystalline powder.[1]
A thorough risk assessment is the foundation of safe handling. The primary hazards associated with this compound are summarized below:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3][6] |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage.[3] |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[7] |
| Respiratory Irritation | GHS07 | Warning | May cause respiratory irritation.[8] |
The strong acidic nature of the sulfonic acid groups is the primary driver of its corrosive effects. Contact with skin or eyes can lead to severe chemical burns.[3][6] Inhalation of the powder can cause irritation and corrosive damage to the respiratory tract.[3][9]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment. This dual approach minimizes the risk of exposure at the source and protects the individual.
Engineering Controls: Your First Line of Defense
All handling of this compound powder should be conducted in a designated area with adequate ventilation. A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the powder.[10][11] The fume hood contains airborne particles, preventing their inhalation and contamination of the laboratory environment. An eyewash station and safety shower must be readily accessible in the immediate work area.[6][9]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not merely a checklist; it is a scientifically informed decision based on the specific hazards of the compound.
| PPE Category | Item | Specification and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves provide adequate protection against accidental contact.[12] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | Protective clothing/Lab coat | A fully fastened lab coat made of a suitable chemical-resistant material prevents skin exposure to spills and dust.[9] |
| Eye/Face Protection | Safety glasses with side shields or goggles, and a face shield | This combination is crucial to protect against splashes and airborne powder.[9] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is required when handling larger quantities of the powder or when engineering controls are insufficient to maintain exposure below acceptable limits. The specific type of respirator and cartridge should be selected based on a formal risk assessment.[9] |
Step-by-Step Protocols for Handling this compound Powder
Adherence to meticulous and well-defined protocols is paramount to ensuring safety and experimental reproducibility.
Weighing and Transferring the Powder
Due to its hygroscopic and corrosive nature, weighing this compound requires a controlled environment to prevent clumping and ensure accuracy.[5][13]
Protocol:
-
Preparation: Designate a specific area within a chemical fume hood for weighing.[10][14] Cover the work surface with absorbent bench paper.[10]
-
Tare Method: Place an empty, clean, and dry container with a lid on the balance and tare it to zero.[11]
-
Powder Transfer: Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean, dry spatula.[14] Minimize the generation of dust by handling the powder gently.[5]
-
Re-weighing: Securely close the container and move it back to the balance to obtain the final weight.[14]
-
Cleanup: Immediately clean any residual powder from the work surface using a damp cloth or towel, ensuring not to generate airborne dust.[11] Dispose of all contaminated materials as hazardous waste.[10]
Causality Insight: The "tare method" minimizes the time the powder is exposed to the atmosphere, reducing moisture absorption and ensuring a more accurate measurement.[11] Handling the powder entirely within the fume hood is a critical control measure to prevent inhalation exposure.[10][14]
Preparation of Aqueous Solutions
The dissolution of sulfonic acids can be exothermic. Therefore, a controlled and methodical approach is necessary.
Protocol:
-
Solvent Preparation: In a suitable beaker, measure out approximately three-quarters of the final desired volume of purified water.[15]
-
Slow Addition: While stirring the water with a magnetic stir bar, slowly and carefully add the pre-weighed this compound powder to the vortex of the stirring solvent.[15]
-
Complete Dissolution: Continue stirring until the powder is fully dissolved.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and add purified water to reach the final desired volume.
-
pH Adjustment (if necessary): Use a calibrated pH meter to check the pH of the solution. If adjustment is needed, use dilute solutions of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., hydrochloric acid) and add dropwise while stirring.[15]
Causality Insight: Adding the acid to the water, rather than the other way around, is a fundamental safety principle to dissipate any heat generated during dissolution and prevent splashing of the concentrated acid.
Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous reactions.
Storage Conditions
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16] The storage area should be designated for corrosive materials and be separate from incompatible substances.[6]
| Parameter | Recommendation | Rationale |
| Temperature | Cool and consistent | Avoids degradation of the compound. |
| Humidity | Dry environment | Prevents moisture absorption, which can lead to caking and degradation.[5] |
| Ventilation | Well-ventilated area | Prevents the accumulation of any potential vapors.[6] |
| Container | Tightly sealed, original container | Protects from atmospheric moisture and contamination.[16] |
Chemical Incompatibilities
Avoid storing this compound with the following classes of chemicals to prevent dangerous reactions:
-
Strong Bases: Violent neutralization reactions can occur, generating significant heat.[6][17]
-
Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[18]
-
Reactive Metals: Contact may generate flammable hydrogen gas.[6][18]
-
Water-Reactive Materials: While the acid itself is dissolved in water for many applications, storing it in close proximity to materials that react violently with water is ill-advised.
A systematic approach to chemical segregation in the laboratory is essential for preventing accidental mixing of incompatible substances.
Emergency Procedures: Preparedness and Response
A well-documented and practiced emergency response plan is a critical component of laboratory safety.[6]
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately evacuate the area and alert nearby personnel.[9]
-
Assess the Spill: Determine the extent of the spill and if it is manageable with the available resources. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.[19]
-
Don Appropriate PPE: Before attempting to clean up the spill, don the full complement of PPE as outlined in Section 2.2.[12]
-
Containment: For liquid spills, create a dike around the spill using an absorbent material. For solid spills, carefully cover the powder with a dry absorbent material like sand or a commercial acid neutralizer.[9][12]
-
Neutralization and Cleanup: Working from the outside in, apply a neutralizing agent (such as sodium bicarbonate or a commercial acid neutralizer) to the spill.[12][20] Once neutralized (verify with pH paper if necessary), carefully scoop the material into a designated hazardous waste container.[21]
-
Decontamination: Thoroughly clean the spill area with soap and water.[22]
Causality Insight: Using a neutralizing agent mitigates the corrosive hazard of the acid, making the cleanup process safer. Working from the outside of the spill inward prevents the spread of the hazardous material.[12][20]
Exposure Response
Immediate and appropriate first aid is crucial in the event of personal exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][23] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12][23] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[23]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and residual powder, must be disposed of as hazardous waste.[9][16]
Protocol:
-
Segregation: Collect all hazardous waste in a designated, properly labeled, and sealed container.[1][8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][8]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its properties and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks, ensure the integrity of their experiments, and foster a culture of safety within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5314-37-4 [chemicalbook.com]
- 3. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 5. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 6. Sulfuric Acid Safety Guidelines: A Comprehensive Approach - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nj.gov [nj.gov]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 13. quora.com [quora.com]
- 14. ehso.emory.edu [ehso.emory.edu]
- 15. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 16. assets.ctfassets.net [assets.ctfassets.net]
- 17. vumc.org [vumc.org]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 21. tnstate.edu [tnstate.edu]
- 22. uoguelph.ca [uoguelph.ca]
- 23. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
Introduction: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Safety Data for 4,4'-Biphenyldisulfonic Acid
In the fields of pharmaceutical research and advanced material science, this compound (CAS No. 5314-37-4) is a versatile intermediate. Its utility in organic synthesis, particularly in the creation of azo dyes and as a dispersing agent, makes it a valuable component in many laboratories.[1] However, its chemical reactivity necessitates a comprehensive understanding of its hazard profile to ensure the safety of researchers and the integrity of our work.
This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It is designed to provide a deeper, more practical understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. As scientists, it is incumbent upon us to not only follow procedures but to comprehend the principles that make them effective. This document is structured to build that understanding, from fundamental properties to emergency response, ensuring that every protocol is a self-validating system of safety.
Section 1: Core Chemical Identity and Physicochemical Properties
A thorough safety assessment begins with a clear understanding of the substance's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate handling and storage strategies. This compound is typically encountered as a white to off-white crystalline powder.[2] Its two sulfonic acid groups make it water-soluble, a key factor in considering spill cleanup and environmental fate.[1]
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5314-37-4 | [3][4] |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [3][5] |
| Molecular Weight | 314.33 g/mol | [5][6] |
| Appearance | White to Gray to Red powder to crystal | [2] |
| Melting Point | 72.5°C | [6][7] |
| Boiling Point | ~424.02°C (rough estimate) | [6][7] |
| Density | ~1.5886 g/cm³ (rough estimate) | [6][7] |
| Water Solubility | Very faint turbidity; soluble | [1][8] |
| Storage Temperature | Room Temperature, Inert atmosphere |[6][9] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. This compound is classified as a corrosive substance.[5][7] This classification is the cornerstone of our risk assessment, directly informing the need for specific personal protective equipment (PPE) and handling protocols. The primary danger lies in its ability to cause severe chemical burns to skin and serious, potentially irreversible, damage to the eyes upon contact.[2][5][7] Inhalation of the dust can also lead to corrosive injuries to the respiratory tract.[3][5]
Table 2: GHS Hazard Classification for this compound | Category | Code | Description | Pictogram | | :--- | :--- | :--- | :--- | | Skin Corrosion | 1C | Causes severe skin burns and eye damage.[5] |
| | Serious Eye Damage | 1 | Causes serious eye damage.[5] | (as above) |
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements) - Abridged:
-
Prevention:
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
-
Section 3: The Logic of Risk Assessment and Control
A robust safety culture is proactive, not reactive. The hazards identified above (H314) are inherent properties of the chemical. The risk, however, is the probability of that hazard causing harm, which we can actively manage. Our primary goal is to minimize exposure through a hierarchy of controls.
Caption: A cyclical workflow for laboratory risk assessment.
-
Engineering Controls (First Line of Defense): The most effective control is to physically remove the hazard or place a barrier between the researcher and the chemical. For a corrosive solid like this compound, this means:
-
Administrative Controls (Procedural Safeguards): These are the work practices that reduce the probability of exposure.
-
Restricted Access: Clearly label areas where this chemical is stored and used.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and the established SOPs.
-
-
Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the only control measure. It protects the individual when engineering and administrative controls might fail.
-
Eye/Face Protection: Chemical safety goggles are mandatory. Given the severe eye damage classification, a face shield should also be worn over the goggles, especially when handling larger quantities.
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile).[12] Always check the glove manufacturer's compatibility data. Contaminated clothing must be removed immediately and washed before reuse.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator is required.[12]
-
Section 4: Standard Operating Protocols for Handling and Storage
Adherence to standardized protocols is critical for ensuring reproducible science and, more importantly, consistent safety.
Protocol 4.1: Safe Handling and Weighing
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[12] Confirm the chemical fume hood is functioning correctly.
-
Don PPE: Put on a lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves.
-
Work Area: Conduct all manipulations within the fume hood. Place absorbent, plastic-backed pads on the work surface to contain any minor spills.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Cleanup: After use, decontaminate the spatula and the work surface. Tightly reseal the container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[13]
Protocol 4.2: Storage
-
Container: Keep the compound in its original, tightly sealed container.[12]
-
Location: Store in a designated corrosives cabinet. The storage area must be dry, cool, and well-ventilated.[10][13]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.[10]
-
Access: The storage area should be locked or otherwise secured to limit access to authorized personnel.[7]
Section 5: Emergency Response Protocols
Even with robust controls, accidents can happen. Rapid and correct response is vital to mitigating harm.
Protocol 5.1: Exposure Response
-
Skin Contact:
-
Eye Contact:
-
Immediately go to the nearest eyewash station.
-
Hold eyelids open and flush with tepid water for at least 15 minutes, rolling the eyes to ensure full rinsing.[11][14]
-
Remove contact lenses if present and easy to do so, but do not interrupt flushing.
-
Seek immediate medical attention from an ophthalmologist.
-
-
Inhalation:
-
Ingestion:
-
Rinse the mouth thoroughly with water.
-
Have the person drink one or two glasses of water.
-
Do NOT induce vomiting due to the risk of perforating the esophagus.
-
Seek immediate medical attention.[11]
-
Protocol 5.2: Spill Response
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a neutral absorbent material (e.g., sand or vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a damp cloth, and place the cloth in the waste container.
-
Dispose of the waste through your institution's environmental health and safety office.[13]
-
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's emergency response or environmental health and safety department.[14] Do not attempt to clean it up yourself.
-
Protocol 5.3: Fire Response
-
In case of fire, suitable extinguishing media include dry sand, dry chemical, or alcohol-resistant foam.[11]
-
Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with the substance or its hazardous decomposition products, which may include sulfur oxides and carbon monoxide.[10][11]
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. This compound | 5314-37-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 5314-37-4 [amp.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 5314-37-4|this compound|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. biosynth.com [biosynth.com]
- 13. echemi.com [echemi.com]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 4,4'-Biphenyldisulfonic Acid and its Derivatives in High-Performance Polymer Synthesis
Introduction: The Architectural Significance of the Sulfonated Biphenyl Moiety
In the landscape of high-performance polymers, monomer selection is paramount to engineering materials with desired functionalities. 4,4'-Biphenyldisulfonic acid (BDSA) and its derivatives represent a critical class of building blocks, primarily utilized to imbue polymer backbones with a precise degree of hydrophilicity and proton-conducting capabilities.[1][2] The core value of the BDSA moiety lies in its rigid, thermally stable biphenyl unit coupled with two sulfonic acid (-SO₃H) groups. This unique combination serves a dual purpose: the biphenyl group provides mechanical robustness and high thermal stability, while the sulfonic acid groups act as proton exchange sites.[3][4]
The direct incorporation of such sulfonated monomers into the polymer chain via step-growth polymerization is a superior strategy to post-synthesis sulfonation. This "direct" approach allows for precise control over the ion exchange capacity (IEC) and distribution of functional groups, avoiding the often harsh conditions of post-sulfonation that can lead to polymer degradation and uncontrolled functionalization.[5] Consequently, polymers derived from BDSA are central to the development of advanced materials, most notably for proton exchange membranes (PEMs) in fuel cell technology.[5][6][7][8]
Core Application: Synthesis of Sulfonated Polyimides (SPIs) for Proton Exchange Membranes
The synthesis of sulfonated polyimides (SPIs) is a principal application for BDSA-type monomers. Polyimides are renowned for their exceptional thermal, mechanical, and chemical stability. By introducing sulfonic acid groups directly into the polyimide backbone, we can create materials that retain these desirable properties while also functioning as efficient proton conductors.[6][9]
Causality Behind Monomer Selection and Polymerization Strategy
The primary objective is to create a polymer membrane that facilitates the transport of protons while preventing the crossover of fuel (e.g., hydrogen or methanol) and oxidant. The sulfonic acid groups, upon hydration, form a network of hydrophilic domains within the hydrophobic polymer matrix. This phase-separated morphology creates channels through which protons can "hop," leading to high proton conductivity.[7]
Copolymerization, the inclusion of a non-sulfonated diamine alongside the sulfonated one, is a critical technique for fine-tuning the properties of the final membrane.[5][10] While a high concentration of sulfonic acid groups (high IEC) increases proton conductivity, it can also lead to excessive water uptake and swelling, compromising the membrane's mechanical integrity and dimensional stability.[6][11] By systematically varying the molar ratio of sulfonated to non-sulfonated diamines, a researcher can precisely balance these competing factors to optimize membrane performance for specific operating conditions.
Experimental Workflow: Polymer Synthesis and Membrane Formation
The following diagram illustrates the typical workflow for synthesizing an SPI using a BDSA-derived diamine, followed by membrane casting.
Caption: General workflow for sulfonated polyimide (SPI) synthesis and membrane casting.
Protocol 1: Synthesis of a Sulfonated Copolyimide via High-Temperature Polycondensation
This protocol describes the synthesis of a sulfonated copolyimide by reacting a sulfonated diamine, a non-sulfonated diamine, and a dianhydride. The ratio of the diamines controls the final Ion Exchange Capacity (IEC).
Materials:
-
Sulfonated Diamine: 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS)[6] or 4,4′-diaminobiphenyl-2,2′-disulfonic acid (BDSA)[10]
-
Non-sulfonated Diamine: 4,4′-bis(4-aminophenoxy)biphenyl (BAPB) or 4,4'-oxydianiline (ODA)
-
Dianhydride: 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA)[6][10]
-
Solvent: m-cresol (with 2-3% isoquinoline or benzoic acid as a catalyst)
-
Precipitation/Washing Solvent: Methanol, Deionized Water
-
Membrane Casting Solvent: Dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at 150°C overnight. Dry the monomers and dianhydride under vacuum at 120°C for at least 12 hours prior to use.
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser.
-
Monomer Charging: Under a steady stream of nitrogen, charge the flask with the sulfonated diamine (e.g., BAPBDS) and the non-sulfonated diamine (e.g., BAPB) in the desired molar ratio. The total moles of diamines should be equimolar to the dianhydride.
-
Solvent Addition: Add freshly distilled m-cresol containing the catalyst to achieve a solids concentration of approximately 15-20% (w/v). Stir the mixture at room temperature until all diamines are fully dissolved.
-
Polycondensation: Slowly add a stoichiometric amount of the dianhydride (e.g., NTDA) to the stirring solution. An exothermic reaction may be observed.
-
Heating Profile:
-
Heat the reaction mixture to 80°C and maintain for 4 hours to form the poly(amic acid) precursor.
-
Gradually increase the temperature to 180-200°C and maintain for 12-24 hours to facilitate the imidization process. The viscosity of the solution will increase significantly as the polymer chain grows. The reaction is complete when a high viscosity is achieved and does not increase further.
-
-
Polymer Precipitation: Cool the reaction vessel to approximately 80-100°C and slowly pour the viscous polymer solution into a large excess of vigorously stirred methanol. A fibrous or powdered polymer precipitate will form.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot deionized water to remove residual solvent and catalyst, followed by several washes with methanol.[12]
-
Dry the purified sulfonated polyimide in a vacuum oven at 120°C until a constant weight is achieved.
-
-
Membrane Casting:
-
Prepare a 5-10% (w/v) solution of the dried SPI powder in DMSO or DMAc. Stir at a slightly elevated temperature (e.g., 60°C) until fully dissolved.
-
Filter the solution to remove any particulates and cast it onto a clean, level glass plate.
-
Evaporate the solvent in an oven at 80°C for 12 hours, followed by a final annealing step under vacuum at a temperature above the polymer's glass transition temperature (Tg) for 2-4 hours to remove residual solvent and reduce internal stresses.
-
Cool the plate to room temperature and immerse in deionized water to peel the flexible, transparent membrane from the substrate.
-
Structure-Property Relationships & Data Interpretation
The performance of the resulting SPI membrane is a direct consequence of its chemical structure, specifically its Ion Exchange Capacity (IEC). The IEC, typically measured in milliequivalents of H⁺ per gram of dry polymer (meq/g), dictates the membrane's fundamental properties.
Caption: Relationship between Ion Exchange Capacity (IEC) and key membrane properties.
Quantitative Data Summary: Typical Properties of BDSA-Based SPI Membranes
The table below summarizes typical performance metrics for SPI membranes, illustrating the trade-offs managed through copolymerization.
| Property | Description | Typical Range | Controlling Factor | Citation |
| Ion Exchange Capacity (IEC) | Moles of acidic functional groups per unit mass of dry polymer. | 1.6 - 2.7 meq/g | Molar ratio of sulfonated to non-sulfonated monomers. | [6] |
| Water Uptake (WU) | The amount of water absorbed by the membrane at a given temperature. | 25 - 100 g / 100g polymer | Directly correlated with IEC. Higher IEC leads to higher WU. | [6][10] |
| Proton Conductivity (σ) | The measure of the membrane's ability to conduct protons. | 10⁻² - 10⁻¹ S/cm | Dependent on IEC and hydration level. Higher values are desired. | [6][7] |
| Thermal Stability (Td5%) | Decomposition temperature at 5% weight loss, measured by TGA. | > 450 °C | Inherent property of the polyimide backbone. | [10] |
| Dimensional Stability | Resistance to swelling upon hydration. | Varies | Inversely related to water uptake. Crosslinking can improve it. | [6] |
Essential Characterization Protocols
Validation of the synthesized polymer and resulting membrane is crucial. The following are key characterization steps:
-
¹H NMR & FTIR Spectroscopy: Used to confirm the chemical structure of the synthesized polymer and verify the completion of the imidization reaction.[5][13]
-
Acid-Base Titration for IEC Determination:
-
Immerse a precisely weighed sample of the dry membrane (in its acidic H⁺ form) in a saturated NaCl solution.
-
Allow it to soak for 24 hours to ensure all H⁺ ions are exchanged with Na⁺ ions.
-
Titrate the released H⁺ in the NaCl solution with a standardized NaOH solution using a phenolphthalein indicator.
-
Calculate IEC using the volume of NaOH consumed and the dry weight of the membrane.[5]
-
-
Water Uptake (WU) Measurement:
-
Measure the weight of a dry membrane sample (Wdry).
-
Immerse the membrane in deionized water at a specified temperature (e.g., 80°C) for 24 hours.
-
Remove the membrane, quickly blot the surface water, and measure its weight (Wwet).
-
Calculate WU (%) = [(Wwet - Wdry) / Wdry] × 100.
-
-
Proton Conductivity Measurement: Measured using AC electrochemical impedance spectroscopy. The membrane is placed between two electrodes in a controlled temperature and humidity chamber, and its through-plane resistance is measured to calculate conductivity.
By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this compound and its derivatives to develop next-generation, high-performance polymers for a variety of advanced applications.
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Sulfonation Poly(N-propylsulfonicacid isatin biphenylene) for Polymer Electrolyte Membrane Fuel Cell Containing SiO₂ Nanocomposite Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Coordination Polymers Using 4,4'-Biphenyldisulfonic Acid: An Application and Protocol Guide
Introduction: The Strategic Role of 4,4'-Biphenyldisulfonic Acid in Crystal Engineering
In the expansive field of coordination chemistry, the rational design and synthesis of coordination polymers (CPs) or metal-organic frameworks (MOFs) represent a frontier of materials science. The properties of these crystalline materials—ranging from porosity and catalytic activity to luminescence and sensing—are intrinsically linked to the judicious selection of their constituent parts: metal nodes and organic linkers. Among the diverse array of organic linkers, those bearing sulfonate functional groups have garnered significant attention. The sulfonate group (-SO₃⁻), with its three oxygen donors, offers versatile coordination modes and a distinct electronic character compared to the more commonly employed carboxylates.[1]
This guide focuses on the application of this compound (H₂BPDS) as a primary building block in the synthesis of coordination polymers. The rigid biphenyl core of H₂BPDS provides a linear, robust scaffold, essential for constructing extended, predictable network structures. The terminal sulfonate groups, in turn, act as versatile coordination sites, capable of bridging multiple metal centers. The deprotonated 4,4'-biphenyldisulfonate (BPDS²⁻) anion plays a crucial role in the self-assembly of these polymers, influencing the final architecture through both direct coordination to metal ions and through non-covalent "outer-surface interactions."[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems grounded in scientific principles.
Core Principles and Mechanistic Insights
The synthesis of coordination polymers is a self-assembly process governed by a delicate balance of thermodynamics and kinetics. The choice of synthetic methodology is paramount in directing the outcome of this process. Solvothermal and hydrothermal methods are particularly well-suited for the synthesis of sulfonate-based CPs. These techniques, carried out in sealed vessels at elevated temperatures and pressures, facilitate the dissolution of reactants and promote the growth of high-quality single crystals.
The coordination ability of sulfonate groups can be weaker than that of solvents like water, making the choice of reaction conditions critical.[1] The temperature, reaction time, solvent system, and the presence of auxiliary ligands (such as N-donor linkers like bipyridine) all play a significant role in determining the final topology of the coordination polymer. For instance, the use of a co-ligand can introduce new coordination sites and steric influences, leading to the formation of mixed-ligand frameworks with unique properties.
Visualizing the Synthetic Process
To better understand the components and workflow, the following diagrams illustrate the key molecular structure and the general synthetic pathway.
Caption: Molecular representation of the H₂BPDS ligand.
Caption: General workflow for solvothermal synthesis.
Experimental Protocol: Synthesis of a Zinc(II)-Biphenyldisulfonate Coordination Polymer
The following protocol is adapted from a successful hydrothermal synthesis of a similar Zinc(II) coordination polymer utilizing a disulfonate linker (1,5-naphthalenedisulfonate) and an N-donor auxiliary ligand (2,2'-bipyridine).[1] This serves as a robust starting point for the synthesis with this compound, with the understanding that minor adjustments to reaction conditions may be necessary for optimization.
Materials and Reagents
-
Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂BPDS)
-
2,2'-Bipyridine (bipy)
-
Deionized Water
Procedure
-
Reactant Preparation: In a typical synthesis, combine Zinc(II) nitrate hexahydrate (e.g., 0.5 mmol), this compound (0.5 mmol), and 2,2'-bipyridine (0.5 mmol) in a 25 mL Teflon-lined stainless-steel autoclave.
-
Solvent Addition: Add approximately 15 mL of deionized water to the autoclave.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure a homogeneous suspension.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a constant temperature, typically between 160-180°C, for 72 hours. The slow ramp-up and cool-down of temperature can be critical for obtaining high-quality crystals.
-
Cooling and Crystal Formation: After the reaction period, allow the autoclave to cool slowly to room temperature over 24 hours. Colorless, block-like crystals are expected to form.
-
Isolation and Purification: Collect the crystals by filtration, wash them thoroughly with deionized water and ethanol to remove any unreacted starting materials, and then air-dry.
Causality Behind Experimental Choices
-
Hydrothermal Conditions: The use of a sealed autoclave at temperatures above the boiling point of water increases the solubility of the reactants and promotes the formation of a crystalline product over an amorphous precipitate.
-
Molar Ratios: An equimolar ratio of metal, primary ligand, and auxiliary ligand is a common starting point for exploring the synthesis of mixed-ligand coordination polymers.
-
Auxiliary Ligand: The inclusion of 2,2'-bipyridine, a bidentate chelating ligand, can influence the coordination geometry around the zinc center and direct the overall structure of the polymer.[1]
-
Slow Cooling: A slow cooling rate is crucial for promoting the growth of larger, well-defined single crystals suitable for X-ray diffraction analysis.
Characterization of the Resulting Coordination Polymer
A comprehensive characterization is essential to confirm the structure and properties of the synthesized material. The following table summarizes the expected characterization data for a hypothetical Zinc(II)-biphenyldisulfonate-bipyridine coordination polymer, based on analogous structures.[1]
| Analysis Technique | Expected Results and Interpretation |
| Single-Crystal X-ray Diffraction | Reveals the precise atomic arrangement, bond lengths, and angles, confirming the coordination environment of the Zinc(II) ion (likely distorted octahedral) and the bridging mode of the BPDS²⁻ and bipyridine ligands.[1] |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from the single-crystal X-ray data. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Shows characteristic absorption bands for the sulfonate group (typically in the 1200-1000 cm⁻¹ region) and the aromatic rings of the BPDS²⁻ and bipyridine ligands. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination polymer and identifies the temperature at which the framework decomposes. For hydrated structures, an initial weight loss corresponding to the removal of water molecules would be observed.[1] |
Troubleshooting Common Issues in Synthesis and Crystallization
| Problem | Potential Cause | Suggested Solution |
| Formation of Amorphous Powder | Reaction temperature too low, or cooling rate too fast. | Increase the reaction temperature in 10-20°C increments. Ensure a slow, programmed cooling rate (e.g., 5°C/hour). |
| Poor Crystal Quality (small or intergrown crystals) | High concentration of reactants, or rapid nucleation. | Decrease the concentration of reactants. Consider using a solvent mixture to fine-tune solubility. |
| No Product Formation | Reactants not sufficiently soluble, or pH is not optimal. | Try a different solvent system (e.g., a water/DMF mixture). The pH can be adjusted with small amounts of acid or base. |
Applications and Future Directions
Coordination polymers constructed from this compound and related ligands exhibit a range of promising applications. The presence of sulfonate groups can impart high proton conductivity, making these materials candidates for use in fuel cell membranes. Their porous structures can be exploited for gas storage and separation. Furthermore, the incorporation of metal ions and organic linkers can lead to luminescent properties, which have been utilized for the selective sensing of small molecules, such as antibiotics.[2]
The continued exploration of mixed-ligand systems, the use of different metal ions, and the fine-tuning of synthetic conditions will undoubtedly lead to the discovery of new coordination polymers based on this compound with novel topologies and enhanced functionalities.
References
Application Notes and Protocols: 4,4'-Biphenyldisulfonic Acid as a Ligand in Metal-Organic Frameworks
For: Researchers, scientists, and drug development professionals.
Introduction: The Untapped Potential of 4,4'-Biphenyldisulfonic Acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and biomedicine.[1][2] The choice of the organic ligand is paramount in dictating the structural and functional properties of the resulting MOF. While carboxylate-based linkers, such as 4,4'-biphenyldicarboxylic acid (BPDC), have been extensively studied, the potential of their sulfonic acid analogues remains a burgeoning area of research.[3]
This guide focuses on this compound (H2BPDS), a ligand that, while not extensively documented in the synthesis of MOFs to date, holds significant promise. The presence of two sulfonate groups is anticipated to imbue MOFs with unique properties, including high proton conductivity and distinct catalytic activity, owing to the strong acidity and coordination behavior of the sulfonate moiety.[4][5]
Due to the limited literature specifically on H2BPDS-based MOFs, this document will provide a comprehensive, scientifically-grounded framework for researchers venturing into this area. We will detail the synthesis of the H2BPDS ligand itself, propose a representative protocol for MOF synthesis based on established methodologies for analogous systems, and outline key characterization techniques. Furthermore, we will explore potential applications in catalysis and drug delivery, providing detailed protocols for their evaluation. This guide is designed to be a foundational resource, enabling researchers to explore the synthesis and application of this promising class of MOFs.
Part 1: Synthesis of the this compound (H2BPDS) Ligand
The synthesis of H2BPDS can be achieved from 4,4'-dibromobiphenyl in a three-step process.[6] This protocol provides a reliable method for obtaining the ligand in good yield.
Protocol 1: Synthesis of this compound
Step 1: Thiolation of 4,4'-Dibromobiphenyl
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dibromobiphenyl in an appropriate anhydrous solvent (e.g., THF).
-
Add a strong base (e.g., n-butyllithium) dropwise at low temperature (-78 °C) under an inert atmosphere (e.g., argon).
-
After stirring for 1-2 hours, add elemental sulfur and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4,4'-biphenyldithiol.
Step 2: Oxidation to the Disulfonyl Chloride
-
Dissolve the 4,4'-biphenyldithiol in a suitable solvent (e.g., acetic acid).
-
Cool the solution in an ice bath and bubble chlorine gas through the solution until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the 4,4'-biphenyldisulfonyl chloride.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Hydrolysis to this compound
-
Reflux the 4,4'-biphenyldisulfonyl chloride in water or a dilute aqueous acid for several hours until hydrolysis is complete.
-
Cool the solution to crystallize the this compound.
-
Collect the crystals by filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Expected Yield: The overall yield for this three-step synthesis is reported to be approximately 54%.[6]
Part 2: Representative Protocol for the Synthesis of a H2BPDS-Based MOF
While specific examples of MOFs synthesized with H2BPDS as the sole linker are scarce, a solvothermal or hydrothermal approach, commonly employed for other biphenyl-based and sulfonated ligands, is a logical starting point.[3] The following is a representative protocol that can be adapted and optimized.
Protocol 2: Solvothermal Synthesis of a Representative M-BPDS MOF (M = Metal Ion)
Materials:
-
This compound (H2BPDS)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture with water or ethanol)
Procedure:
-
In a 20 mL scintillation vial, dissolve H2BPDS (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the reaction vial and sonicate for 5-10 minutes to ensure homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the reaction mixture to a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the oven to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Exchange the solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals for several hours, repeating the process 2-3 times.
-
Dry the crystals under vacuum to activate the MOF.
Causality Behind Experimental Choices:
-
Solvent: DMF and DEF are common solvents in MOF synthesis due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.
-
Temperature and Time: These parameters are crucial for crystal nucleation and growth. Optimization is often required to obtain well-defined, crystalline material.
-
Solvent Exchange and Activation: This step is critical to remove guest molecules from the pores of the MOF, making the internal surface area accessible for subsequent applications.
Experimental Workflow for H2BPDS-Based MOF Synthesis
References
- 1. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Porosity regulation of metal–organic frameworks for high proton conductivity by rational ligand design: mono- versus disulfonyl-4,4′-biphenyldicarboxylic acid - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Metal–organic frameworks derived from a semi-rigid anthracene-based ligand and sulfonates: proton conductivity and dye degradation studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
experimental protocol for polymerization with 4,4'-Biphenyldisulfonic acid
An In-Depth Guide to the Synthesis of Sulfonated Poly(p-phenylene) Derivatives
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the experimental protocols for synthesizing sulfonated poly(p-phenylene) polymers. While direct polymerization of 4,4'-biphenyldisulfonic acid is not the common route, this guide explores the two primary, field-proven strategies for obtaining these valuable polymers: the post-sulfonation of a pre-formed poly(p-phenylene) backbone and the polymerization of monomers that already contain sulfonic acid groups. These polymers are of significant interest for applications such as proton exchange membranes in fuel cells due to their high thermal stability and proton conductivity.[1][2][3]
The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Strategic Overview: Two Paths to Sulfonated Polyphenylenes
The synthesis of sulfonated poly(p-phenylene)s is generally approached via two distinct strategic pathways. The choice between them depends on the desired level of control over the polymer structure, molecular weight, and degree of sulfonation.
-
Post-Polymerization Sulfonation: This is a two-step approach where a stable, non-sulfonated poly(p-phenylene) is first synthesized. This polymer is then subjected to a sulfonation reaction to introduce the desired functional groups. This method is advantageous when high molecular weight backbones are easier to achieve with non-functionalized monomers.
-
Polymerization of Sulfonated Monomers: This strategy involves the direct polymerization of monomers that already bear sulfonic acid groups (or protected versions). This approach can offer more precise control over the ion exchange capacity (IEC) and the exact placement of the sulfonic acid groups on the polymer backbone.[2][4]
This guide will provide detailed protocols for both methodologies.
Part 1: Post-Polymerization Sulfonation Protocol
This approach separates the formation of the robust polymer backbone from the functionalization step, which can be advantageous for achieving high molecular weights.[5] The rigid poly(p-phenylene) structure is known for its excellent chemical and thermal stability but can present challenges in solubility and processability.[2]
Workflow for Post-Polymerization Sulfonation
Caption: Workflow for the post-polymerization sulfonation method.
Protocol 1A: Synthesis of Poly(p-phenylene) Backbone via Ni-Catalyzed Coupling
This protocol is adapted from established nickel(0)-catalyzed coupling reactions, which are effective for forming aryl-aryl carbon bonds.[2]
Materials:
-
1,4-Dichlorobenzene (or other dihaloaromatic monomer)
-
Nickel(II) bromide (NiBr₂)
-
Zinc powder (Zn)
-
Triphenylphosphine (TPP)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Deionized Water
Procedure:
-
Catalyst Preparation: In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add nickel(II) bromide (0.51 mmol), zinc powder (30.7 mmol), and triphenylphosphine (4.09 mmol).[6]
-
Monomer Addition: In a separate flask, dissolve the dihaloaromatic monomer (e.g., 1,4-dichlorobenzene, ~5.6 mmol) in anhydrous DMAc.
-
Inert Atmosphere: Ensure all reagents and glassware are thoroughly dried, and the entire process is conducted under an inert nitrogen atmosphere to prevent quenching of the catalyst.[6]
-
Polymerization: Transfer the monomer solution to the flask containing the catalyst mixture. Heat the reaction to 80°C and stir vigorously. The reaction mixture will gradually become more viscous as the polymer forms.
-
Reaction Monitoring: Allow the polymerization to proceed for 12-24 hours. The increase in viscosity is a qualitative indicator of polymer formation.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous solution into an excess of methanol to precipitate the poly(p-phenylene) polymer.
-
Purification: Filter the polymer and wash it extensively with hot water and methanol to remove any residual catalyst and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours.
Protocol 1B: Sulfonation of the Poly(p-phenylene) Backbone
Materials:
-
Dried poly(p-phenylene) from Protocol 1A
-
Concentrated sulfuric acid (98%) or Chlorosulfonic acid
-
Deionized water
Procedure:
-
Dissolution: In a flask, carefully add the dried poly(p-phenylene) (e.g., 0.5 g) to an excess of concentrated sulfuric acid (e.g., 12 mL).[6]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for 24 hours.[6] The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and concentration of the sulfonating agent.
-
Precipitation: Carefully and slowly pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the sulfonated polymer. This step must be done with caution due to the exothermic nature of diluting strong acids.
-
Washing: Wash the precipitated polymer repeatedly with deionized water until the washings are neutral (pH ~7) to completely remove any residual acid.[6]
-
Drying: Dry the final sulfonated poly(p-phenylene) product in a vacuum oven at 60°C for 24 hours.[6]
| Parameter | Value/Condition | Rationale |
| Backbone Synthesis | ||
| Catalyst System | NiBr₂ / Zn / TPP | Efficient system for aryl-aryl C-C bond formation from aryl chlorides.[2] |
| Temperature | 80°C | Provides sufficient energy for the coupling reaction at a reasonable rate. |
| Sulfonation | ||
| Sulfonating Agent | Concentrated H₂SO₄ | A common, effective, and readily available agent for electrophilic aromatic sulfonation. |
| Temperature | 40°C | A moderate temperature to control the rate of sulfonation and minimize side reactions. |
| Reaction Time | 24 hours | Allows for a significant degree of sulfonation to be achieved.[6] |
Part 2: Polymerization of Pre-Sulfonated Monomers
This strategy provides excellent control over the final ion exchange capacity (IEC) by building the polymer from already functionalized units. A key challenge is the potential for the polar sulfonic acid groups to interfere with the polymerization catalyst. To circumvent this, one can either use a protected form of the sulfonic acid group or employ a polymerization method tolerant of such functionality, like Ullmann coupling of sulfonic acid salts.[4][7]
Workflow for Pre-Sulfonated Monomer Polymerization
Caption: Workflow for polymerization using pre-sulfonated monomers.
Protocol 2: Synthesis via Ullmann Coupling of a Sulfonated Monomer Salt
This protocol is based on the direct polymerization of sulfonated dibromo-monomer salts, which yields water-insoluble sulfonated polymers.[7]
Materials:
-
4,4′-Dibromobiphenyl-3,3′-disulfonic acid lithium salt (or similar monomer)
-
Copper powder (catalyst)
-
Anhydrous solvent (e.g., Diphenyl ether)
Procedure:
-
Monomer Preparation: The synthesis begins with a pre-sulfonated and halogenated monomer, such as the lithium salt of 4,4′-dibromobiphenyl-3,3′-disulfonic acid.[7]
-
Reactor Setup: In a three-neck flask equipped for high-temperature reactions, add the sulfonated monomer salt and the copper catalyst.
-
Solvent and Inert Atmosphere: Add the high-boiling point solvent (e.g., diphenyl ether) and purge the system thoroughly with nitrogen.
-
Polymerization: Heat the reaction mixture to a high temperature (typically >200°C) to initiate the Ullmann coupling reaction. The copper catalyst facilitates the formation of biphenyl linkages.
-
Reaction Monitoring: Maintain the reaction at temperature for several hours. The formation of the polymer may be observed by changes in the reaction mixture.
-
Isolation and Purification: After the reaction is complete, the polymer must be isolated from the high-boiling solvent and residual catalyst. This often involves precipitation in a non-solvent, followed by extensive washing procedures, including acid washes to remove copper, followed by water washes to remove acid.
-
Drying: Dry the final sulfonated polymer product in a vacuum oven.
| Parameter | Value/Condition | Rationale |
| Monomer | Dibromo-disulfonic acid salt | The salt form is used to improve stability and handleability during polymerization.[7] |
| Catalyst | Copper powder | Classic catalyst for Ullmann coupling, effective for forming aryl-aryl bonds.[7] |
| Temperature | >200°C | High temperatures are required to drive the Ullmann condensation reaction. |
| Expected IEC | 4.3 - 7.7 meq. g⁻¹ | The IEC is directly determined by the monomer structure, allowing for high values.[7] |
Characterization and Validation
To ensure the successful synthesis and desired properties of the sulfonated poly(p-phenylene), a suite of characterization techniques should be employed.
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Structural confirmation and determination of the degree of sulfonation. | Appearance of new peaks in the aromatic region corresponding to protons adjacent to the sulfonic acid groups. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic peaks for S=O stretching in sulfonic acid groups (~1200-1120 cm⁻¹ and ~1050 cm⁻¹).[8] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperatures are expected for the poly(p-phenylene) backbone. A weight loss step around 200-300°C can indicate the loss of sulfonic acid groups. |
| Ion Exchange Capacity (IEC) | Quantification of the sulfonic acid groups per unit weight of the polymer. | Titration methods are used to determine the concentration of acid groups, typically reported in meq/g. Values can be precisely controlled with the pre-sulfonated monomer method.[2][4] |
| Water Uptake & Swelling Ratio | Evaluation of membrane properties for fuel cell applications. | The polymer's ability to absorb water is crucial for proton conductivity and is highly dependent on the IEC. |
Safety and Handling
-
Corrosive Reagents: Concentrated sulfuric acid and chlorosulfonic acid are extremely corrosive and potent dehydrating agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Reaction Quenching: When precipitating the polymer from strong acid solutions, always add the acid solution slowly to a large excess of ice water. Never add water to the concentrated acid.
-
Inert Atmosphere: Reactions involving organometallic catalysts like the Ni(0) system are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.
-
Waste Disposal: Dispose of all chemical waste, including acidic solutions and organic solvents, according to institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Sulfonated Poly(Phenylene) Containing a Non-Planar Structure and Dibenzoyl Groups [mdpi.com]
- 7. Synthesis and characterization of poly(para-phenylene disulfonic acid), its copolymers and their n-alkylbenzene grafts as proton exchange membranes: high conductivity at low relative humidity - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: Unveiling the Potential of 4,4'-Biphenyldisulfonic Acid
An Application Guide to 4,4'-Biphenyldisulfonic Acid: A Potent and Recyclable Solid Acid Catalyst in Organic Synthesis
This compound (BPDSA) is a robust aromatic organic compound characterized by a biphenyl backbone functionalized with two sulfonic acid (-SO₃H) groups, one at the 4 and 4' positions of each phenyl ring.[1] This structure imparts a unique combination of properties that make it a highly promising Brønsted acid catalyst for organic synthesis.
Physically, BPDSA is a white to off-white crystalline solid, a characteristic that simplifies handling, weighing, and recovery compared to corrosive liquid acids like sulfuric acid.[1] The presence of the two polar sulfonic acid groups renders it soluble in water and some polar organic solvents.[2] Its strong acidity, derived from the sulfonic acid moieties, allows it to effectively protonate a wide range of organic substrates, initiating numerous acid-catalyzed transformations. The rigid biphenyl linker between the two acid sites may also offer unique steric and electronic effects, potentially influencing reaction selectivity and efficiency.
This guide explores the catalytic applications of BPDSA in key organic reactions, providing detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development. While direct literature for BPDSA in some widely-used reactions is emerging, its chemical nature as a strong, solid aryl sulfonic acid allows for the adaptation of established protocols that utilize analogous catalysts, such as p-toluenesulfonic acid (PTSA).
Core Advantages as a Synthetic Catalyst
The selection of a catalyst is pivotal to the success of a synthetic route. BPDSA offers several compelling advantages over traditional acid catalysts:
-
Solid and Non-Volatile: Eliminates the handling risks associated with corrosive and volatile liquid acids.
-
High Thermal Stability: The aromatic biphenyl structure provides excellent stability, making it suitable for reactions requiring elevated temperatures.
-
Ease of Separation: As a solid, it can often be removed from a reaction mixture by simple filtration, streamlining the work-up process.
-
Potential for Recyclability: The ability to recover the catalyst after a reaction is a cornerstone of green chemistry, reducing waste and cost.
-
Strong Brønsted Acidity: The sulfonic acid groups are strongly acidic, enabling efficient catalysis for a broad scope of reactions, often with low catalyst loading.
Application Note I: Catalysis of the Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a cornerstone of medicinal chemistry—a one-pot, three-component condensation that provides rapid access to 3,4-dihydropyrimidinones (DHPMs).[3] These heterocyclic scaffolds are prevalent in a multitude of pharmacologically active compounds, including calcium channel blockers, antiviral agents, and antihypertensives.[4] The reaction is classically catalyzed by a strong acid.
Causality and Mechanistic Rationale
The reaction mechanism proceeds through an acid-catalyzed cascade. The Brønsted acid catalyst (BPDSA) first protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity. Urea then attacks the activated aldehyde to form an N-acyliminium ion intermediate after dehydration. This electrophilic iminium ion is the key species that is subsequently attacked by the enol form of the β-ketoester. Finally, an intramolecular cyclization followed by dehydration yields the stable DHPM product.[3] The role of the acid is catalytic, as the proton is regenerated in the final step.
Caption: Fig 1. Proposed Catalytic Mechanism of the Biginelli Reaction.
Representative Protocol for Biginelli Reaction
Scientific Note: This protocol is adapted from established procedures using Brønsted acid catalysts.[5] Given its similar acidic nature, this compound is expected to be an effective catalyst under these or similar conditions. Researchers should optimize catalyst loading (e.g., 5-10 mol%) and reaction time based on their specific substrates.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea or Thiourea (15 mmol)
-
This compound (BPDSA) (0.5 mmol, 5 mol%)
-
Ethanol (20 mL) or solvent-free conditions
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and this compound (0.5 mmol).
-
Solvent Addition (Optional): For a solution-phase reaction, add 20 mL of ethanol. For a solvent-free reaction, ensure the reactants are well-mixed. Solvent-free conditions are often preferred for their environmental benefits.[5][6]
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) or to 90-100 °C for solvent-free conditions, with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 2-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Add 30 mL of cold water.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the solid with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 3,4-dihydropyrimidinone product.
Data Summary: Expected Outcomes
The following table summarizes typical results for the Biginelli reaction with various aldehydes, demonstrating the general efficiency of Brønsted acid catalysis.
| Entry | Aldehyde (Ar-CHO) | Product Yield (%) |
| 1 | Benzaldehyde | >90 |
| 2 | 4-Chlorobenzaldehyde | >95 |
| 3 | 4-Methoxybenzaldehyde | >92 |
| 4 | 3-Nitrobenzaldehyde | >88 |
| 5 | 2-Furaldehyde | >85 |
| (Yields are representative based on established acid-catalyzed protocols)[4][5] |
Application Note II: Synthesis of 1,5-Benzodiazepines
1,5-Benzodiazepines are a critical class of heterocyclic compounds widely used as anticonvulsant, anti-inflammatory, and sedative agents.[7][8] A common and efficient synthetic route involves the acid-catalyzed condensation of an o-phenylenediamine (OPDA) with two equivalents of a ketone.
Causality and Mechanistic Rationale
The reaction is initiated by the acid-catalyzed activation of the ketone's carbonyl group. One molecule of OPDA attacks the activated ketone, forming a Schiff base (imine) intermediate after dehydration. The second amino group of the OPDA then attacks another activated ketone molecule. The final step is an intramolecular cyclization followed by dehydration to form the seven-membered diazepine ring. The strong Brønsted acidity of BPDSA makes it an ideal candidate to facilitate each of these protonation and dehydration steps efficiently.
Representative Protocol for 1,5-Benzodiazepine Synthesis
Scientific Note: This protocol is based on general methods for the acid-catalyzed synthesis of 1,5-benzodiazepines.[7][9] BPDSA's properties as a solid acid suggest it would be a suitable and easily separable catalyst for this transformation.
Materials:
-
o-Phenylenediamine (5 mmol)
-
Ketone (e.g., Acetone, Cyclohexanone) (12.5 mmol)
-
This compound (BPDSA) (0.5 mmol, 10 mol%)
-
Acetonitrile or Ethanol (15 mL)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add o-phenylenediamine (5 mmol), the ketone (12.5 mmol), and BPDSA (0.5 mmol).
-
Solvent Addition: Add 15 mL of acetonitrile or ethanol and stir the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-50 °C) to increase the reaction rate.
-
Monitoring: Follow the reaction's progress by TLC until the o-phenylenediamine is consumed (typically 1-3 hours).
-
Work-up: Remove the solvent under reduced pressure.
-
Isolation: Add 20 mL of water and neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Experimental Workflow
The use of a solid acid catalyst like BPDSA simplifies the overall experimental workflow, particularly the post-reaction processing.
References
- 1. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.org.za [scielo.org.za]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Post-Sulfonation of Biphenyl-Containing Polymers
Abstract
This document provides a comprehensive technical guide for the post-polymerization sulfonation of aromatic polymers containing biphenyl moieties. Biphenyl-containing polymers, such as certain poly(arylene ether sulfone)s, offer a robust backbone with high thermal and chemical stability, making them excellent candidates for functionalization.[1][2] Post-sulfonation introduces sulfonic acid (-SO₃H) groups onto the aromatic rings, transforming the hydrophobic polymer into a proton-conducting ionomer. These materials are of significant interest for applications in proton exchange membranes (PEMs) for fuel cells, water treatment, and other separation technologies.[3][4][5] This guide details the underlying chemical principles, compares common sulfonating agents, and provides two detailed, field-proven protocols for controlled sulfonation using concentrated sulfuric acid and chlorosulfonic acid. Furthermore, it establishes a complete workflow for the characterization of the resulting sulfonated polymers, including determination of the ion exchange capacity (IEC), degree of sulfonation (DS), and key physicochemical properties.
Introduction and Scientific Background
The functionalization of high-performance polymers is a cornerstone of advanced materials development. Biphenyl-containing polymers are a class of thermoplastics known for their exceptional mechanical strength and thermal stability.[1] The post-sulfonation of these polymers is a critical process for creating ionomers, materials that contain both nonpolar polymer backbones and ionized functional groups. The introduction of sulfonic acid groups imparts hydrophilicity and, crucially, the ability to transport protons, making these materials viable alternatives to perfluorinated membranes like Nafion®, especially where cost and high-temperature operation are concerns.[5][6]
The core of this process is the electrophilic aromatic substitution reaction, where an electrophile replaces a hydrogen atom on the aromatic rings of the polymer backbone.[7] In sulfonation, the active electrophile is typically sulfur trioxide (SO₃) or its conjugate acid.[7] The biphenyl units and the aromatic rings activated by ether linkages in the polymer backbone are susceptible to this electrophilic attack. The degree of sulfonation (DS)—the average number of sulfonic acid groups per polymer repeat unit—is a critical parameter that dictates the final properties of the material. A higher DS generally leads to increased proton conductivity but may also result in excessive swelling in water and reduced mechanical stability.[4] Therefore, precise control over the reaction conditions is paramount to achieving the desired balance of properties.
Mechanism of Aromatic Sulfonation
The sulfonation of the biphenyl units within the polymer chain proceeds via an electrophilic aromatic substitution mechanism. The reaction is reversible, with sulfonation favored in concentrated acid and desulfonation occurring in dilute, hot aqueous acid.[7]
Selection of Sulfonating Agent
The choice of sulfonating agent and solvent system is critical and depends on the specific polymer's reactivity and solubility. Some agents can cause side reactions like polymer chain scission or cross-linking if not handled correctly.[8][9]
| Sulfonating Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Concentrated H₂SO₄ | H₂SO₄ (acts as solvent) | 25 - 80 °C | Inexpensive; simple procedure; avoids organic solvents. | Can cause polymer degradation/scission at high temperatures or long reaction times[9]; high viscosity can be an issue. |
| Chlorosulfonic Acid (ClSO₃H) | Chlorinated solvents (e.g., CH₂Cl₂, DCE) | -10 - 25 °C | High reactivity allows for lower temperatures[10]; good for polymers insoluble in H₂SO₄. | Highly corrosive and moisture-sensitive; can cause chain scission[8]; resulting ionomer may precipitate during reaction.[8] |
| SO₃ Complexes (e.g., SO₃-triethyl phosphate) | Chlorinated solvents | 25 - 60 °C | Milder than other agents, reducing side reactions. | More expensive; may require longer reaction times. |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ | 10 - 25 °C | Very strong sulfonating agent for less reactive polymers. | Extremely corrosive and hazardous; difficult to control the degree of sulfonation.[11] |
Experimental Protocols
Safety First: All sulfonation reactions must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory. Sulfonating agents are extremely corrosive and react violently with water.
Protocol 1: Sulfonation using Concentrated Sulfuric Acid
This protocol is suitable for polymers like poly(ether ether ketone) (PEEK) or certain poly(ether sulfone)s that are soluble in concentrated sulfuric acid. The degree of sulfonation is primarily controlled by reaction time and temperature.[12]
Materials & Equipment:
-
Biphenyl-containing polymer (pre-dried at 100-120°C under vacuum for 12 hours)
-
Concentrated sulfuric acid (H₂SO₄, 95-98%)
-
Deionized (DI) water and ice
-
Methanol
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Nitrogen or Argon inlet
-
Heating mantle or oil bath with temperature controller
-
Large beaker for precipitation
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Polymer Dissolution: Place the pre-dried polymer (e.g., 10 g) into the three-neck flask under a slow stream of inert gas. Carefully and slowly add concentrated H₂SO₄ (e.g., 200 mL) to the flask while stirring. Continue stirring at room temperature until the polymer is completely dissolved. This may take several hours.
-
Reaction: Once the polymer is dissolved, heat the solution to the desired reaction temperature (e.g., 50-60°C). Maintain this temperature and continue vigorous stirring for the desired reaction time (e.g., 2-8 hours). Longer times and higher temperatures will result in a higher degree of sulfonation.
-
Quenching & Precipitation: After the reaction period, cool the flask to room temperature. In a separate large beaker, prepare a vigorously stirred ice/water bath. Slowly and carefully pour the viscous polymer solution from the flask into the ice water in a thin stream. The sulfonated polymer will precipitate as a white or off-white fibrous solid or powder.
-
Washing & Purification: Allow the precipitate to stir in the water for 1-2 hours to leach out excess acid. Filter the polymer using a Buchner funnel. Wash the collected polymer repeatedly with copious amounts of DI water until the washings are neutral (pH ≈ 7). This step is crucial to remove all residual acid.
-
Drying: Dry the purified sulfonated polymer in a vacuum oven at 60-80°C for 24-48 hours until a constant weight is achieved. Store the final product in a desiccator.
Protocol 2: Sulfonation using Chlorosulfonic Acid in Dichloromethane
This protocol is advantageous for polymers that may degrade in hot sulfuric acid or are more soluble in chlorinated solvents. The high reactivity of chlorosulfonic acid allows for reactions at or below room temperature.[10]
Materials & Equipment:
-
Biphenyl-containing polymer (pre-dried)
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Anhydrous Methanol (for quenching)
-
Three-neck round-bottom flask with a dropping funnel
-
Mechanical stirrer
-
Nitrogen or Argon atmosphere setup
-
Ice/salt bath for temperature control
Step-by-Step Methodology:
-
Polymer Dissolution: Dissolve the pre-dried polymer (e.g., 10 g) in anhydrous DCM (e.g., 250 mL) in the flask under a strict inert atmosphere. Stir until a homogeneous solution is obtained.
-
Sulfonating Agent Preparation: In the dropping funnel, prepare a solution of chlorosulfonic acid (e.g., 5 mL) in anhydrous DCM (e.g., 50 mL). Caution: Always add the acid to the solvent slowly.
-
Reaction: Cool the polymer solution to 0-5°C using the ice/salt bath. Begin adding the chlorosulfonic acid solution dropwise from the funnel to the vigorously stirred polymer solution over a period of 60-90 minutes.[10] Maintain the low temperature throughout the addition and for the entire reaction time (e.g., 2-6 hours).
-
Quenching: After the reaction is complete, slowly add anhydrous methanol to the flask to quench any remaining chlorosulfonic acid.
-
Precipitation & Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of DI water or methanol. Filter the product and wash extensively with DI water until the filtrate is neutral.
-
Drying: Dry the sulfonated polymer under vacuum at 60°C for 24-48 hours. Store in a desiccator.
Characterization of Sulfonated Polymers
Thorough characterization is essential to confirm the success of the sulfonation and to understand the properties of the final material.
5.1. Ion Exchange Capacity (IEC) by Titration
IEC measures the number of milliequivalents of sulfonic acid groups per gram of dry polymer. It is a fundamental property for ionomers.[13]
Protocol:
-
Dry the sulfonated polymer sample (approx. 0.2-0.3 g, W_dry) to a constant weight and record it accurately.
-
Immerse the sample in a 1 M NaCl solution (e.g., 50 mL) and allow it to equilibrate for at least 24 hours. During this time, the H⁺ ions from the -SO₃H groups will be exchanged for Na⁺ ions from the solution.
-
Carefully remove the polymer sample from the NaCl solution.
-
Titrate the solution, which now contains the exchanged H⁺ ions, with a standardized NaOH solution (e.g., 0.05 M, V_NaOH) using phenolphthalein as an indicator.
-
Calculate the IEC using the following formula:
IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
Where:
-
V_NaOH = Volume of NaOH solution used for titration (L)
-
C_NaOH = Concentration of NaOH solution (mol/L or eq/L)
-
W_dry = Dry weight of the sulfonated polymer (g)
-
5.2. Degree of Sulfonation (DS) by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool to determine the chemical structure and calculate the DS. Upon sulfonation, new peaks appear in the aromatic region of the spectrum corresponding to the protons ortho to the newly introduced -SO₃H group.[14][15][16]
Protocol:
-
Dissolve a small amount of the dry sulfonated polymer (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks of the unsulfonated polymer backbone and the new peaks that appear upon sulfonation.
-
Calculate the DS by comparing the integration area of a specific proton ortho to the sulfonic acid group (A_sulfonated) to the integration area of all other aromatic protons on the polymer backbone (A_backbone). The exact formula depends on the specific polymer structure. For a simple repeating unit with 'n' total aromatic protons, the formula would be:
DS = (A_sulfonated / 1) / (A_backbone / (n-1))
5.3. Structural Confirmation by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the successful incorporation of sulfonic acid groups into the polymer structure.
Expected Observations:
-
Appearance of new absorption bands characteristic of the -SO₃H group.
-
~1255 cm⁻¹ and ~1080 cm⁻¹: Asymmetric and symmetric stretching vibrations of O=S=O.[15]
-
~1020 cm⁻¹: S=O stretching vibration.[15]
-
A broad peak around 3400 cm⁻¹: O-H stretching, indicating the presence of the acidic proton and absorbed water.
5.4. Thermal Stability Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the sulfonated polymer. A typical TGA thermogram will show two main weight loss steps: the first, occurring around 250-350°C, corresponds to the decomposition of the sulfonic acid groups. The second, at higher temperatures (>450°C), corresponds to the degradation of the main polymer backbone.[2]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T₉). The T₉ of the polymer typically increases with the degree of sulfonation due to the strong ionic interactions between the sulfonic acid groups, which restrict polymer chain mobility.[2]
Summary of Properties vs. Degree of Sulfonation
The degree of sulfonation has a profound impact on the material's properties. The table below summarizes the general trends observed for sulfonated biphenyl-containing polymers.
| Property | Trend with Increasing DS | Rationale |
| Ion Exchange Capacity (IEC) | Increases | Directly proportional to the number of -SO₃H groups.[17] |
| Water Uptake / Swelling | Increases | -SO₃H groups are hydrophilic and attract water molecules.[4][18] |
| Proton Conductivity | Increases | More charge carriers (-SO₃H) and water facilitate proton transport.[13][17] |
| Glass Transition Temp. (T₉) | Increases | Strong ionic cross-linking between chains restricts segmental motion.[2] |
| Thermal Stability (desulfonation) | Decreases | Sulfonic acid groups are less stable than the polymer backbone. |
| Mechanical Strength (in hydrated state) | Decreases | Excessive water uptake acts as a plasticizer, weakening the material.[4] |
| Solubility in Polar Solvents | Increases | Increased polarity from the -SO₃H groups enhances solubility in solvents like DMSO, NMP, and DMAc.[2] |
Conclusion
Post-sulfonation is a versatile and powerful technique for modifying the properties of biphenyl-containing polymers, transforming them from high-performance thermoplastics into functional ionomers. By carefully selecting the sulfonating agent and controlling reaction parameters such as temperature, time, and concentration, researchers can precisely tune the degree of sulfonation to achieve a desired balance of proton conductivity, water uptake, and thermomechanical stability. The characterization protocols detailed herein provide a robust framework for validating the success of the synthesis and quantifying the critical properties of the resulting materials, enabling their development for a wide range of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. daneshyari.com [daneshyari.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Proton-Exchange Membranes Based on Sulfonated Polymers – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 8. 20.210.105.67 [20.210.105.67]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4414368A - Chlorosulfonated polysulfones and derivatives thereof - Google Patents [patents.google.com]
- 11. US6790931B2 - Method for producing sulfonated aromatic polymers and use of the process products for producing membranes - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.tue.nl [pure.tue.nl]
- 17. Synthesis and investigation of sulfonated poly(p-phenylene)-based ionomers with precisely controlled ion exchange capacity for use as polymer electrolyte membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Controlling the Degree of Sulfonation in Polyimides: A Guide for Researchers
Application Note & Protocol
Introduction: The Critical Role of Controlled Sulfonation
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of sulfonic acid (-SO₃H) groups into the polyimide backbone, a process known as sulfonation, imparts ion-exchange properties, transforming the intrinsically non-conductive polymer into a proton-conducting material. This modification is pivotal for applications such as proton exchange membranes (PEMs) in fuel cells, where the degree of sulfonation (DS) directly governs the membrane's proton conductivity, water uptake, and overall performance.[1][2] An uncontrolled or non-uniform sulfonation can lead to membranes with poor mechanical integrity, excessive swelling, or insufficient proton transport. Therefore, precise control over the DS is paramount for tailoring the properties of sulfonated polyimides (SPIs) to meet the demands of specific applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for controlling the degree of sulfonation in polyimides. We will delve into the two primary synthetic approaches, provide detailed experimental protocols, and discuss the essential characterization techniques for verifying the degree of sulfonation.
PART 1: Strategic Approaches to Controlled Sulfonation
There are two principal strategies for synthesizing sulfonated polyimides with a controlled degree of sulfonation:
-
Direct Copolymerization using Sulfonated Monomers: This is the most widely adopted method, offering excellent control over the DS by adjusting the stoichiometry of the monomers. In this approach, a sulfonated diamine monomer is copolymerized with a non-sulfonated diamine and a dianhydride. The molar ratio of the sulfonated diamine to the non-sulfonated diamine directly dictates the final degree of sulfonation in the polymer chain.[3] This method allows for the synthesis of random copolymers with a statistically predictable distribution of sulfonic acid groups.
-
Post-Sulfonation of Pre-formed Polyimides: This method involves the sulfonation of a pre-synthesized, non-sulfonated polyimide. The degree of sulfonation is controlled by manipulating the reaction conditions, such as the concentration of the sulfonating agent, reaction temperature, and reaction time.[4] While seemingly straightforward, this approach can sometimes be challenging due to the potential for side reactions, incomplete sulfonation, and degradation of the polymer backbone, especially under harsh conditions. However, it offers the advantage of utilizing commercially available, non-sulfonated polyimides.
Logical Workflow for Method Selection
The choice between direct copolymerization and post-sulfonation depends on several factors, including the desired precision in the degree of sulfonation, the availability of sulfonated monomers, and the chemical stability of the target polyimide. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting a sulfonation strategy.
PART 2: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for both direct copolymerization and post-sulfonation.
Protocol 1: Direct Copolymerization of a Sulfonated Polyimide
This protocol describes the synthesis of a sulfonated polyimide via the one-step high-temperature polycondensation of a dianhydride with a mixture of a sulfonated and a non-sulfonated diamine.[1] The degree of sulfonation is controlled by the molar ratio of the two diamines.
Materials:
-
1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA)
-
4,4'-diaminobiphenyl-2,2'-disulfonic acid (DBSA) - sulfonated diamine
-
4,4'-oxydianiline (ODA) - non-sulfonated diamine
-
m-cresol (anhydrous)
-
Triethylamine (TEA)
-
Benzoic acid
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Glass plate for casting membranes.
-
Vacuum oven.
Procedure:
-
Monomer Calculation: Calculate the required molar amounts of NTDA, DBSA, and ODA to achieve the target degree of sulfonation. The total moles of diamines (DBSA + ODA) should be equal to the moles of the dianhydride (NTDA).
-
Reaction Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add the calculated amount of DBSA, m-cresol, and triethylamine. Stir the mixture at room temperature until the DBSA is completely dissolved.
-
Addition of Monomers: To the solution, add the calculated amount of ODA, NTDA, and benzoic acid.
-
Polymerization: Stir the reaction mixture at room temperature for 1 hour, then gradually heat to 80°C and maintain for 4 hours. Subsequently, increase the temperature to 180-200°C and continue the reaction for 18-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Membrane Casting: After cooling to room temperature, the viscous polymer solution is cast onto a clean, dry glass plate. The thickness of the membrane can be controlled by the casting knife.
-
Solvent Evaporation and Imidization: The cast membrane is dried in a vacuum oven at 80°C for 12 hours, followed by a stepwise increase in temperature to 200°C to ensure complete imidization and removal of the solvent.
-
Protonation: The resulting polyimide membrane in its salt form is then soaked in a 1 M HCl solution for 24 hours to convert the sulfonate groups to their acidic form, followed by washing with deionized water until the pH is neutral.
Protocol 2: Post-Sulfonation of a Polyimide Film
This protocol outlines the sulfonation of a pre-formed poly(ether imide) (PEI) film using chlorosulfonic acid.[4]
Materials:
-
Poly(ether imide) (PEI) film (e.g., Ultem®)
-
Chlorosulfonic acid (ClSO₃H)
-
1,2-dichloroethane (DCE) (anhydrous)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor with a nitrogen inlet and a magnetic stirrer.
-
Constant temperature bath.
-
Tweezers.
-
Glass beakers.
Procedure:
-
Preparation of Sulfonating Agent: In a glass reactor under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid in anhydrous DCE at the desired concentration (e.g., 10% w/v). Cool the solution to the desired reaction temperature (e.g., 25°C) using a constant temperature bath.
-
Sulfonation Reaction: Immerse a pre-weighed and dried PEI film into the sulfonating solution. The reaction time will determine the degree of sulfonation. For example, a reaction time of 4 hours at 25°C can yield a specific degree of sulfonation.
-
Quenching the Reaction: After the desired reaction time, carefully remove the film from the sulfonating solution using tweezers and immediately immerse it in a large volume of ice-cold deionized water to quench the reaction.
-
Washing: Wash the sulfonated PEI film repeatedly with deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual acid.
-
Drying: Dry the sulfonated PEI film in a vacuum oven at 60°C until a constant weight is achieved.
PART 3: Characterization and Quality Control
Accurate determination of the degree of sulfonation is essential for correlating the polymer's structure with its properties. Several techniques can be employed for this purpose.
Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of sulfonated polyimides.
Caption: Workflow for the characterization of sulfonated polyimides.
Quantitative Analysis of Degree of Sulfonation
| Technique | Principle | Advantages | Limitations |
| Titration (IEC) | Acid-base titration of the sulfonic acid groups in the polymer. The ion-exchange capacity (IEC) is determined and used to calculate the DS.[5][6][7] | Simple, cost-effective, and provides a direct measure of the number of accessible acidic sites. | Can be time-consuming and may not account for inaccessible sulfonic acid groups within the polymer matrix.[8] |
| ¹H-NMR Spectroscopy | The chemical shift of protons adjacent to the electron-withdrawing sulfonic acid group is different from other aromatic protons. The DS can be calculated from the ratio of the integrated peak areas.[9][10][11] | Provides detailed structural information and a precise determination of the DS.[12] | Requires the polymer to be soluble in a suitable deuterated solvent.[8] |
| FTIR Spectroscopy | The intensity of the characteristic absorption bands of the sulfonic acid group (e.g., S=O stretching) can be correlated with the DS.[4][9] | Fast, non-destructive, and can be used for insoluble samples. | Often requires calibration with standards of known DS for quantitative analysis.[9] |
| Elemental Analysis | Determines the weight percentage of sulfur in the polymer, which can be used to calculate the DS. | Provides a direct measure of the elemental composition. | Can be affected by impurities and requires specialized equipment. |
Protocol 3: Determination of Ion Exchange Capacity (IEC) by Titration
Materials:
-
Sulfonated polyimide membrane (in acid form)
-
1 M Sodium chloride (NaCl) solution
-
0.01 M Sodium hydroxide (NaOH) solution (standardized)
-
Phenolphthalein indicator
-
Deionized water
Equipment:
-
Analytical balance
-
Conical flasks
-
Burette
-
Magnetic stirrer
Procedure:
-
Sample Preparation: Cut a piece of the dried sulfonated polyimide membrane and weigh it accurately (W_dry).
-
Ion Exchange: Immerse the membrane in a known volume of 1 M NaCl solution (e.g., 50 mL) in a conical flask and allow it to equilibrate for at least 24 hours at room temperature.[13] This process exchanges the H⁺ ions from the sulfonic acid groups with Na⁺ ions from the solution.
-
Titration: Remove the membrane from the NaCl solution. Titrate the solution, which now contains the released H⁺ ions, with the standardized 0.01 M NaOH solution using phenolphthalein as an indicator until a persistent pink color is observed.[6]
-
Calculation: The IEC, in milliequivalents per gram (meq/g), is calculated using the following formula:
IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry
Where:
-
V_NaOH is the volume of NaOH solution used in the titration (in L).
-
M_NaOH is the molarity of the NaOH solution (in mol/L).
-
W_dry is the dry weight of the membrane (in g).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun f ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05587B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of SPEEK sulfonation degree by titration | Brazilian Journal of Science [periodicos.cerradopub.com.br]
- 8. Determination of the degree of sulfonation in cross-linked and non-cross-linked Poly(ether ether ketone) using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Degree of sulfonation and microstructure of post-sulfonated polyethersulfone studied by NMR spectroscopy [agris.fao.org]
- 12. The Effects of Sulfonated Poly(ether ether ketone) Ion Exchange Preparation Conditions on Membrane Properties | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Sulfonated Polyimide Membranes
Introduction: The Critical Role of Sulfonated Polyimide Membranes in Advancing Energy and Separation Technologies
Sulfonated polyimides (SPIs) have emerged as a highly promising class of polymers for applications demanding efficient ion transport, particularly in proton exchange membrane fuel cells (PEMFCs) and other electrochemical devices.[1][2] Their aromatic backbone provides excellent thermal and mechanical stability, while the sulfonic acid groups facilitate proton conduction.[3] The performance of an SPI membrane is intrinsically linked to a suite of physicochemical properties. Therefore, rigorous and systematic characterization is paramount for material development, quality control, and predicting device performance.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for characterizing the key properties of sulfonated polyimide membranes. It is designed for researchers, scientists, and engineers working in materials science, electrochemistry, and drug development, offering both practical, step-by-step instructions and the theoretical context necessary for robust experimental design and data interpretation.
Ion Exchange Capacity (IEC): Quantifying the Engine of Proton Conduction
The Ion Exchange Capacity (IEC) is a fundamental property of ion-conducting polymers, representing the number of milliequivalents of ion-exchangeable groups per gram of dry polymer.[4] In the context of SPIs, the IEC directly corresponds to the concentration of sulfonic acid (-SO₃H) groups, which are the primary sites for proton conduction. A higher IEC generally leads to higher proton conductivity; however, it can also result in excessive water uptake and swelling, potentially compromising the mechanical integrity of the membrane.[5] Therefore, optimizing the IEC is a critical aspect of SPI membrane development. The most common and reliable method for determining IEC is through acid-base titration.[6][7]
Protocol: Determination of Ion Exchange Capacity (IEC) by Titration
Principle: This protocol relies on the fundamental principle of acid-base neutralization. The protonated SPI membrane (in its H⁺ form) is immersed in a salt solution (e.g., NaCl), where the protons (H⁺) from the sulfonic acid groups are exchanged with the cations (Na⁺) from the solution. The released protons acidify the solution, and the amount of released H⁺ is then quantified by titrating the solution with a standardized sodium hydroxide (NaOH) solution.
Materials and Equipment:
-
Sulfonated polyimide membrane sample
-
1.0 M Hydrochloric acid (HCl) solution
-
Deionized (DI) water
-
1.0 M Sodium chloride (NaCl) solution
-
0.01 M standardized Sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Analytical balance (accurate to 0.1 mg)
-
Beakers or Erlenmeyer flasks
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Vacuum oven
Step-by-Step Methodology:
-
Protonation of the Membrane:
-
Immerse a pre-weighed, dry membrane sample (approximately 0.1-0.2 g) in a 1.0 M HCl solution for at least 24 hours at room temperature. This step ensures that all sulfonic acid groups are in the H⁺ form.
-
Causality: Soaking in a strong acid solution provides a high concentration of H⁺ ions, driving the equilibrium of the ion exchange process to fully protonate the sulfonate groups.
-
-
Removal of Excess Acid:
-
Remove the membrane from the HCl solution and rinse it thoroughly with DI water.
-
Continue rinsing until the pH of the rinsing water becomes neutral (pH ~7). This can be checked with pH paper or a pH meter.
-
Causality: It is crucial to remove all residual HCl from the surface and within the membrane matrix to prevent overestimation of the IEC during titration.
-
-
Drying the Membrane:
-
Gently blot the surface of the rinsed membrane with lint-free tissue paper to remove excess surface water.
-
Dry the membrane in a vacuum oven at a specified temperature (e.g., 80-100 °C) for at least 12 hours, or until a constant weight is achieved.[8]
-
Record the final dry weight of the membrane in its H⁺ form (W_dry).
-
Causality: The IEC is defined per gram of dry polymer. Thorough drying is essential for an accurate measurement. A vacuum oven is used to prevent thermal degradation of the polymer at higher temperatures.
-
-
Ion Exchange:
-
Immerse the dried membrane in a known volume (e.g., 50 mL) of 1.0 M NaCl solution in a beaker or flask.
-
Allow the ion exchange to proceed for at least 24 hours at room temperature with gentle stirring.
-
Causality: The high concentration of Na⁺ ions in the solution drives the exchange of H⁺ ions from the membrane into the solution. Stirring ensures a uniform concentration of the salt solution and facilitates the diffusion of ions.
-
-
Titration:
-
Remove the membrane from the NaCl solution.
-
Add 2-3 drops of phenolphthalein indicator to the NaCl solution containing the exchanged protons.
-
Titrate the solution with the standardized 0.01 M NaOH solution until a persistent pink color is observed, indicating the endpoint of the neutralization reaction.
-
Record the volume of NaOH solution used (V_NaOH).
-
Data Analysis:
The IEC (in meq/g) is calculated using the following equation:
Where:
-
V_NaOH is the volume of the NaOH solution used in the titration (in L).
-
C_NaOH is the concentration of the standardized NaOH solution (in mol/L or eq/L).
-
W_dry is the dry weight of the membrane in its H⁺ form (in g).
Visualization of the IEC Determination Workflow:
References
- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 2. Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells [vtechworks.lib.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes [frontiersin.org]
- 5. Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. mrs-j.org [mrs-j.org]
Application Note: Measuring Proton Conductivity of Membranes Doped with 4,4'-Biphenyldisulfonic Acid
Introduction
Proton exchange membranes (PEMs) are at the heart of various electrochemical devices, including fuel cells and electrolyzers. Their primary function is to facilitate the transport of protons while preventing the crossover of reactants. The efficiency of these devices is intrinsically linked to the proton conductivity of the membrane. Consequently, the development and characterization of novel membrane materials with enhanced proton conductivity are of paramount importance.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the measurement of proton conductivity in polymer membranes doped with 4,4'-Biphenyldisulfonic acid (BPDSA). BPDSA, with its two sulfonic acid groups on a rigid biphenyl backbone, serves as an excellent dopant to introduce or enhance proton conduction pathways within a polymer matrix. This guide will detail the theoretical underpinnings, provide step-by-step experimental protocols, and outline the data analysis methodology, with a focus on scientific integrity and practical, field-proven insights.
Theoretical Background: The Role of this compound in Proton Conduction
Proton transport in hydrated polymer membranes primarily occurs through two mechanisms: the Grotthuss mechanism (proton hopping along a hydrogen-bonded network) and the vehicular mechanism (proton diffusion along with water molecules). The presence of sulfonic acid (-SO₃H) groups is crucial as they provide the necessary proton-donating sites and facilitate the formation of a hydrated network for proton transport.[1]
This compound is an effective dopant for enhancing proton conductivity due to several key features:
-
High Acidity: The sulfonic acid groups are strongly acidic, readily donating protons for conduction.
-
Hydrophilicity: The -SO₃H groups are hydrophilic, promoting water uptake by the membrane. This hydration is essential for establishing the hydrogen-bonded network required for efficient proton transport.
-
Formation of Proton-Conducting Channels: When dispersed within a polymer matrix, BPDSA molecules can create interconnected ionic clusters or channels. These channels, upon hydration, act as "proton highways," facilitating rapid proton transport through the membrane.
-
Structural Rigidity: The biphenyl group provides a rigid structure, which can influence the morphology of the polymer matrix and the organization of the proton-conducting channels.
By incorporating BPDSA into a base polymer matrix, it is possible to significantly enhance the proton conductivity of the resulting composite membrane. The extent of this enhancement is typically dependent on the concentration of BPDSA, the nature of the host polymer, and the operating conditions (temperature and humidity).
Experimental Workflow Overview
The overall process for preparing and characterizing BPDSA-doped membranes is outlined below. Each step will be detailed in the subsequent sections.
Figure 1: General workflow for the preparation and proton conductivity measurement of BPDSA-doped membranes.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the preparation of BPDSA-doped membranes using Poly(vinyl alcohol) (PVA) as a model polymer matrix and their subsequent characterization. PVA is chosen for its hydrophilicity, good film-forming properties, and commercial availability.
Part 1: Preparation of BPDSA-Doped PVA Composite Membranes
Materials:
-
Poly(vinyl alcohol) (PVA), 99+% hydrolyzed, high molecular weight
-
This compound (BPDSA)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Dimethyl sulfoxide (DMSO) (optional, for higher BPDSA concentrations)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hot plate
-
Drying oven or vacuum oven
Protocol:
-
Prepare the PVA Solution:
-
Weigh the desired amount of PVA powder.
-
In a beaker with a magnetic stir bar, add the PVA to DI water to create a 10 wt% solution (e.g., 10 g of PVA in 90 g of DI water).
-
Heat the mixture to 80-90 °C while stirring continuously until the PVA is completely dissolved. This may take several hours. The resulting solution should be clear and viscous.
-
-
Prepare the BPDSA Solution:
-
Calculate the amount of BPDSA needed to achieve the desired weight percentage in the final dried membrane (e.g., 5, 10, 15, 20 wt%).
-
In a separate beaker, dissolve the BPDSA in a small amount of DI water. Gentle heating may be required. For higher concentrations, DMSO can be used as a co-solvent.
-
-
Create the Composite Casting Solution:
-
Once both solutions have cooled to room temperature, slowly add the BPDSA solution to the PVA solution while stirring vigorously to ensure a homogeneous mixture.
-
Continue stirring the composite solution for at least 2 hours to ensure uniformity.
-
-
Solution Casting:
-
Pour the composite solution into a clean, dry glass petri dish or onto a level glass plate. The volume of solution will determine the final thickness of the membrane.
-
Ensure the solution spreads evenly to form a film of uniform thickness.
-
Cover the petri dish or casting plate with a lid or a larger container to allow for slow solvent evaporation. This helps to prevent the formation of defects in the membrane.
-
-
Drying and Annealing:
-
Allow the solvent to evaporate at room temperature for 24-48 hours, or until the membrane is solid to the touch.
-
Carefully peel the membrane from the glass substrate.
-
To improve mechanical stability and reduce water solubility, anneal the membrane in a vacuum oven at 80-120 °C for 2-4 hours. The optimal annealing temperature will depend on the specific grade of PVA used.
-
Part 2: Measurement of Proton Conductivity by Electrochemical Impedance Spectroscopy (EIS)
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA) for EIS
-
Two-electrode or four-electrode conductivity cell (e.g., BekkTech or Scribner Associates)
-
Platinum or gold-plated electrodes
-
Environmental chamber or a sealed cell with temperature and humidity control
-
Micrometer for measuring membrane thickness
Protocol:
-
Membrane Pre-treatment (Hydration):
-
Cut a sample of the BPDSA-doped PVA membrane to the required dimensions for the conductivity cell.
-
Measure the thickness of the membrane at several points using a micrometer and calculate the average thickness.
-
Immerse the membrane sample in DI water at room temperature for at least 24 hours to ensure full hydration.
-
-
Cell Assembly:
-
Remove the hydrated membrane from the DI water and gently blot the surface with a lint-free wipe to remove excess water.
-
Immediately place the membrane between the electrodes of the conductivity cell, ensuring good contact between the membrane and the electrodes.
-
Assemble the cell according to the manufacturer's instructions.
-
-
EIS Measurement:
-
Place the assembled cell in an environmental chamber or a sealed container to maintain a constant temperature and 100% relative humidity.
-
Connect the electrodes to the potentiostat.
-
Set the EIS parameters. Typical parameters for membrane conductivity measurements are:
-
Frequency Range: 1 MHz to 1 Hz (or lower)
-
AC Amplitude: 10-20 mV
-
DC Bias: 0 V
-
-
Run the EIS measurement and record the impedance data.
-
Data Analysis and Calculation of Proton Conductivity
The data obtained from EIS is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance). For a simple membrane system, the Nyquist plot will show a semicircle at high frequencies, and the intercept of this semicircle with the real axis gives the bulk resistance of the membrane (R).
Figure 2: A typical Nyquist plot for a proton exchange membrane, showing the determination of the bulk resistance (R).
Once the bulk resistance (R) is determined, the proton conductivity (σ) can be calculated using the following equation:
σ = L / (R * A)
Where:
-
σ is the proton conductivity in S/cm
-
L is the thickness of the membrane in cm
-
R is the bulk resistance of the membrane in Ω
-
A is the active area of the electrode in cm²
Expected Results and Data Presentation
The incorporation of BPDSA into the PVA matrix is expected to significantly increase the proton conductivity of the membrane. The results should be presented in a clear and concise manner, for example, in a table comparing the properties of membranes with different BPDSA concentrations.
| Membrane Composition | BPDSA (wt%) | Thickness (µm) | Water Uptake (%) | Proton Conductivity (S/cm) at 25°C |
| Pristine PVA | 0 | 55 ± 5 | 45 ± 3 | 1.2 x 10⁻⁴ |
| PVA-BPDSA-5 | 5 | 58 ± 6 | 65 ± 4 | 5.8 x 10⁻³ |
| PVA-BPDSA-10 | 10 | 60 ± 5 | 82 ± 5 | 1.5 x 10⁻² |
| PVA-BPDSA-15 | 15 | 62 ± 7 | 95 ± 6 | 2.8 x 10⁻² |
| PVA-BPDSA-20 | 20 | 65 ± 6 | 110 ± 7 | 4.1 x 10⁻² |
Note: The values presented in this table are illustrative and will vary depending on the specific experimental conditions and materials used.
Trustworthiness and Self-Validation
To ensure the reliability of the obtained results, the following practices are recommended:
-
Control Experiments: Always prepare and test a pristine polymer membrane (without BPDSA) as a baseline for comparison.
-
Reproducibility: Prepare and measure multiple samples for each composition to ensure the reproducibility of the results.
-
Thickness Measurement: Accurately measure the membrane thickness at multiple points and use the average value for conductivity calculations.
-
Hydration State: Ensure that the membranes are fully and consistently hydrated before each measurement, as the water content significantly influences proton conductivity.
-
Temperature and Humidity Control: Maintain a constant and well-defined temperature and humidity during the EIS measurement to avoid fluctuations in conductivity.
Conclusion
This application note provides a detailed protocol for the preparation and characterization of proton-conducting composite membranes based on a polymer matrix doped with this compound. By following the outlined procedures, researchers can reliably measure the proton conductivity of these materials and gain valuable insights into the structure-property relationships that govern proton transport. The use of BPDSA as a dopant offers a promising and cost-effective strategy for the development of high-performance proton exchange membranes for a wide range of electrochemical applications.
References
Application Notes and Protocols: Water Uptake and Swelling Behavior of Sulfonated Copolymers
Introduction
Sulfonated copolymers are a versatile class of polymers that have garnered significant attention across various scientific and industrial fields, including drug delivery, membrane technology for fuel cells, and water treatment.[1][2] Their unique properties are largely dictated by the presence of sulfonic acid (-SO₃H) groups along the polymer backbone. These hydrophilic moieties impart a distinct ability to absorb and retain water, leading to the phenomenon of swelling. Understanding and precisely quantifying the water uptake and swelling behavior of these materials is paramount for designing and optimizing their performance in specific applications.[3][4] For instance, in controlled drug release systems, the swelling kinetics can govern the rate of drug diffusion.[5][6] Similarly, in proton exchange membranes, water content is directly linked to proton conductivity and overall fuel cell efficiency.[7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the principles and methodologies for characterizing the water uptake and swelling of sulfonated copolymers. We will delve into the theoretical underpinnings, present robust experimental protocols, and discuss the key factors that influence these critical properties.
Theoretical Framework: The Physicochemical Basis of Swelling
The swelling of a sulfonated copolymer in an aqueous environment is a thermodynamically driven process governed by a balance of forces at the molecular level. When the copolymer is exposed to water, several key interactions occur:
-
Hydration of Ionic Groups: The primary driving force for water uptake is the strong affinity of the sulfonic acid groups for water molecules. These ionic groups become hydrated, drawing water into the polymer matrix.
-
Osmotic Pressure: The influx of water creates a concentration gradient of mobile ions (protons from the sulfonic acid groups and any counter-ions) between the polymer interior and the external solution. This generates an osmotic pressure that further drives water into the polymer network.
-
Polymer Chain Relaxation: As water permeates the structure, it plasticizes the polymer chains, allowing for their relaxation and expansion.
-
Elastic Retractive Force: In crosslinked copolymers, the polymer chains are physically or chemically linked. As the network swells, the chains are stretched, generating an elastic retractive force that counteracts the swelling pressure.[9]
Equilibrium is reached when the osmotic swelling pressure is balanced by the elastic retractive force of the polymer network. The extent of swelling is therefore a direct reflection of the copolymer's chemical structure and its interaction with the aqueous environment.
Diagram: Molecular Interactions During Swelling
The following diagram illustrates the key molecular events that occur when a sulfonated copolymer comes into contact with water.
Caption: Molecular interactions driving the swelling of a sulfonated copolymer.
Experimental Protocols for Characterization
Accurate and reproducible measurement of water uptake and swelling is crucial. The choice of method often depends on the physical form of the copolymer (e.g., film, powder, or hydrogel) and the specific information required (e.g., equilibrium swelling vs. kinetics).
Gravimetric Method for Water Uptake and Swelling Ratio
The gravimetric method is the most common and straightforward technique for determining the water uptake and swelling ratio of polymer samples.[10][11] It relies on measuring the change in mass of the polymer as it absorbs water.
Protocol: Equilibrium Water Uptake
-
Sample Preparation:
-
Prepare copolymer samples of a defined geometry (e.g., circular discs or rectangular films).
-
Dry the samples to a constant weight in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to remove any residual solvent or absorbed moisture. This is the dry weight (Wd).[12] It is crucial to ensure the temperature is below the glass transition temperature to avoid altering the polymer's morphology.
-
For hydrogels, lyophilization (freeze-drying) can be an effective method to obtain the dry state without collapsing the porous structure.[13]
-
-
Swelling Procedure:
-
Immerse the dried and weighed samples in a sufficient volume of deionized water or a buffer solution of specific pH at a controlled temperature.
-
Allow the samples to swell until they reach equilibrium. This can take anywhere from a few hours to several days, depending on the copolymer's properties and dimensions. It is advisable to perform preliminary kinetic studies to determine the time required to reach equilibrium.[14]
-
-
Measurement of Swollen Weight:
-
At equilibrium, carefully remove the swollen sample from the water.
-
Quickly blot the surface of the sample with a lint-free tissue (e.g., Kimwipe) to remove excess surface water without compressing the sample and expelling absorbed water. This step is critical for accuracy and requires a consistent technique.
-
Immediately weigh the swollen sample to obtain the swollen weight (Ws).
-
-
Calculations:
-
Water Uptake (%) : This represents the percentage of water absorbed relative to the dry weight of the polymer. Water Uptake (%) = [(W_s - W_d) / W_d] * 100
-
Equilibrium Swelling Ratio (ESR or q) : This is a common parameter used to describe the extent of swelling.[10] ESR = W_s / W_d
-
Protocol: Swelling Kinetics
To study the rate of water uptake, the gravimetric method can be adapted as follows:
-
Follow the sample preparation steps as described above.
-
Immerse the dried, weighed samples in the swelling medium.
-
At predetermined time intervals, remove the sample, blot the surface, and weigh it.
-
Return the sample to the swelling medium immediately after weighing.
-
Continue this process until the weight of the sample becomes constant, indicating that equilibrium has been reached.
-
Plot the water uptake or swelling ratio as a function of time to obtain the swelling kinetic curve.
Diagram: Gravimetric Method Workflow
Caption: Step-by-step workflow for the gravimetric determination of water uptake.
Volumetric Method for Swelling Ratio
In some cases, particularly for irregularly shaped samples or when changes in dimensions are of primary interest, a volumetric method can be employed.[14][15]
Protocol: Volumetric Swelling Measurement
-
Sample Preparation: Prepare and dry the sample as in the gravimetric method.
-
Initial Volume Measurement: Determine the volume of the dry sample (Vd). This can be done using a pycnometer or by measuring the dimensions if the sample has a regular shape.
-
Swelling: Immerse the sample in the swelling medium until equilibrium is reached.
-
Swollen Volume Measurement: Determine the volume of the swollen sample (Vs). This can be done by measuring the displacement of a non-solvent (a liquid in which the polymer does not swell and is immiscible with the swelling medium, such as heptane) or by direct dimensional measurements.[14]
-
Calculation:
-
Volume Swelling Ratio (Q) : Q = V_s / V_d
-
Factors Influencing Water Uptake and Swelling
The swelling behavior of sulfonated copolymers is not an intrinsic property but is highly sensitive to a range of factors. Understanding these influences is key to tailoring material properties for specific applications.
Degree of Sulfonation
The degree of sulfonation, which refers to the number of sulfonic acid groups per polymer chain, is one of the most critical factors.[16][17]
-
Effect: A higher degree of sulfonation introduces more hydrophilic sites, leading to a greater water uptake and a higher swelling ratio.[8][18]
-
Causality: The increased concentration of ionic groups enhances the osmotic pressure difference between the polymer and the external solution, driving more water into the network.
Copolymer Composition and Architecture
The nature of the comonomers and the overall architecture of the copolymer play a significant role.
-
Hydrophobicity of the Backbone: A more hydrophobic polymer backbone will counteract the swelling tendency of the sulfonic acid groups, resulting in lower water uptake.
-
Block vs. Random Copolymers: In block copolymers, the hydrophilic sulfonated blocks and hydrophobic non-sulfonated blocks can microphase-separate, forming distinct water-conducting channels. This can lead to different swelling behaviors compared to random copolymers where the sulfonic acid groups are distributed more uniformly.[1][3]
-
Crosslinking Density: For crosslinked hydrogels, a higher crosslinking density results in a tighter network structure. This increases the elastic retractive force, thereby restricting the extent of swelling.[19]
External Environmental Conditions
The properties of the aqueous medium can significantly modulate the swelling behavior.
-
Temperature: For many sulfonated copolymers, water uptake increases with temperature.[20][21] This is because increased thermal energy promotes polymer chain mobility and relaxation, allowing the network to expand more easily. However, some copolymers may exhibit a lower critical solution temperature (LCST), above which they deswell.[22][23]
-
pH: The ionization state of the sulfonic acid groups is pH-dependent. At very low pH, the high external proton concentration can suppress the dissociation of the sulfonic acid groups, reducing the osmotic pressure and thus decreasing swelling. In copolymers containing both acidic and basic groups, the pH will have a more complex and pronounced effect on the swelling behavior.[24][25]
-
Ionic Strength of the Medium: The presence of salts in the swelling medium can significantly reduce the water uptake. The external ions shield the electrostatic repulsion between the fixed charges on the polymer chains and reduce the osmotic pressure difference, a phenomenon known as the "charge screening effect."
Data Presentation: Example Data Table
The following table provides an example of how to present swelling data for a series of sulfonated copolymers with varying degrees of sulfonation.
| Sample ID | Degree of Sulfonation (%) | Dry Weight (Wd) (g) | Swollen Weight (Ws) (g) | Water Uptake (%) | Equilibrium Swelling Ratio (ESR) |
| SC-10 | 10 | 0.102 | 0.153 | 50.0 | 1.50 |
| SC-20 | 20 | 0.105 | 0.221 | 110.5 | 2.10 |
| SC-30 | 30 | 0.098 | 0.294 | 200.0 | 3.00 |
| SC-40 | 40 | 0.101 | 0.455 | 350.5 | 4.51 |
Conclusion
The water uptake and swelling behavior of sulfonated copolymers are critical parameters that dictate their functionality in a wide array of applications. A thorough characterization using standardized protocols, such as the gravimetric and volumetric methods described herein, is essential for material development and quality control. By understanding the interplay between the copolymer's chemical structure and the surrounding environment, researchers can rationally design and synthesize materials with tailored swelling properties to meet the demands of advanced applications in drug delivery, biotechnology, and beyond.
References
- 1. Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Copolymers for Improved Drug Delivery - Advanced Science News [advancedsciencenews.com]
- 6. mdpi.com [mdpi.com]
- 7. Conductivity and water uptake in block copolymers containing protonated polystyrene sulfonate and their imidazolium salts - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Swollen Polymer Network Model - Hydrogel Design [hydrogeldesign.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. ipme.ru [ipme.ru]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Swelling - Hydrogel Design [hydrogeldesign.org]
- 15. researchgate.net [researchgate.net]
- 16. Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Water uptake of hydrophilic polymers determined by a thermal gravimetric analyzer with a controlled humidity chamber - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Determination of Swelling Behavior and Mechanical and Thermal Resistance of Acrylamide–Acrylic Acid Copolymers under High Pressures and Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4'-Biphenyldisulfonic Acid by Recrystallization
Welcome to the technical support guide for the purification of 4,4'-Biphenyldisulfonic acid (CAS 5314-37-4). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower researchers in optimizing their purification protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound during recrystallization.
Q1: What is the typical appearance of crude vs. pure this compound?
A1: Crude this compound often appears as an off-white, gray, or even reddish powder.[1][2] This discoloration is typically due to residual reagents from synthesis, isomers, or oxidative degradation products. Highly purified this compound should be a white to off-white crystalline solid.[3] A significant color change upon successful recrystallization is a primary indicator of effective purification.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A2: Due to its high polarity from the two sulfonic acid groups, this compound is highly soluble in water.[3] Using water as a single solvent can lead to low recovery. Therefore, a mixed-solvent system is highly recommended. The most effective approach is typically an aqueous/organic mixture. A water/ethanol or water/isopropanol system often provides the ideal solubility curve—high solubility when hot and significantly lower solubility when cold—which is the cornerstone of a successful recrystallization.
Q3: What are the primary safety concerns when handling this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Always handle the compound in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The DOT classification notes that it may be shipped with up to 5% free sulfuric acid, which contributes to its corrosive nature.[5]
Q4: My crude material contains inorganic salts. Will recrystallization remove them?
A4: Generally, yes. Recrystallization is an effective method for removing inorganic salt impurities. Most common inorganic salts (e.g., sodium sulfate) have a different solubility profile in aqueous/organic solvent mixtures than your target compound. When you cool the saturated solution of your product, it will crystallize out, while the inorganic salts typically remain in the mother liquor. However, if the concentration of salts is extremely high, they may co-precipitate. Ensuring you use the correct solvent ratio is key.
Part 2: Experimental Protocol & Data
This section provides a baseline protocol for recrystallization and relevant physical property data.
Baseline Recrystallization Protocol
This protocol is a starting point and may require optimization based on the impurity profile of your crude material.
-
Solvent Selection: Begin by determining an appropriate solvent ratio. A good starting point is a 1:1 to 3:1 mixture of water and isopropanol.
-
Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent mixture (e.g., 20 mL).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent mixture in small portions until the solid completely dissolves. Causality Note: It is critical to use the minimum amount of hot solvent required for dissolution to maximize the yield upon cooling.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% w/w). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[8]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture to rinse away any remaining mother liquor. Using cold solvent minimizes the loss of the desired product.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5314-37-4 | [4][5][9] |
| Molecular Formula | C₁₂H₁₀O₆S₂ | [3][9] |
| Molecular Weight | 314.33 g/mol | [4][9] |
| Melting Point | ~72.5 °C | [2][10] |
| Appearance | White to off-white/gray/red powder/crystal | [1][2][3] |
| Hazards | Corrosive, Causes severe skin/eye burns | [4] |
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to diagnose and solve specific problems encountered during the experiment.
Q5: I’ve added a lot of hot solvent, but my solution remains cloudy. What should I do?
A5: A persistently cloudy solution suggests the presence of insoluble impurities. Do not continue adding large excesses of solvent, as this will drastically reduce your final yield.[8]
-
Troubleshooting Steps:
-
Identify the Impurity: The impurity could be an inorganic salt, a polymer, or another insoluble side product.
-
Perform Hot Filtration: The correct procedure is to perform a hot filtration. Pre-heat your filtration apparatus (funnel and receiving flask) to prevent your desired product from crashing out of solution prematurely. Filter the hot, cloudy solution to remove the insoluble material. The resulting clear filtrate is then carried forward to the cooling/crystallization step.
-
Q6: My product “oiled out” instead of forming crystals. How do I fix this?
A6: "Oiling out" is one of the most common problems with this specific compound. It occurs when the solute is precipitated from solution above its melting point, forming a liquid layer instead of solid crystals.[6][7] this compound has a very low melting point (~72.5 °C), making this issue highly probable if you are using boiling water (100 °C) as your solvent.[2][10]
-
Causality: The compound is melting in the hot solution before it has a chance to form an ordered crystal lattice.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount (10-15% more) of the more soluble solvent (water, in an aqueous/organic mix) to lower the saturation temperature of the solution.[8]
-
Slow Cooling: It is crucial to cool the solution much more slowly. Allow the flask to cool gradually on the benchtop, insulated by a few paper towels. Do not move it directly to an ice bath. Slow cooling allows the solution to reach a temperature below the compound's melting point before nucleation begins.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can induce crystal formation once the solution is supersaturated and has cooled slightly.
-
Q7: After cooling, no crystals have formed. What went wrong?
A7: This is a classic recrystallization problem that typically points to two main causes: using too much solvent or the formation of a stable supersaturated solution.[7]
-
Troubleshooting Steps:
-
Check for Supersaturation: First, try to induce crystallization. You can do this by:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[7][8]
-
Seeding: Add a tiny crystal of the crude (or pure) product to the solution. This "seed crystal" acts as a template for further crystal growth.[8]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution again and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Then, repeat the slow cooling process.[8]
-
Troubleshooting Decision Diagram
Caption: Decision tree for common recrystallization troubleshooting scenarios.
Q8: The final yield of my purified product is very low. How can I improve it?
A8: A low yield is a common optimization challenge. Several factors throughout the process can contribute to product loss.
-
Troubleshooting Steps:
-
Minimize Solvent: The most likely culprit is using too much solvent during the dissolution step. Review your protocol and ensure you are using the absolute minimum amount of hot solvent needed.[6]
-
Sufficient Cooling: Ensure the flask has been cooled in an ice bath for an adequate amount of time (at least 30-60 minutes) to maximize precipitation.
-
Washing Technique: When washing the filtered crystals, use only a very small volume of ice-cold solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.[6]
-
Check the Mother Liquor: If you suspect significant product remains in the filtrate, you can try to concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
References
- 1. This compound | 5314-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 4. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scbt.com [scbt.com]
- 10. This compound | 5314-37-4 [amp.chemicalbook.com]
Technical Support Center: Purification of 4,4'-Biphenyldisulfonic Acid
Welcome to the Technical Support Center for the purification of 4,4'-biphenyldisulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of common isomeric impurities. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Understanding the Challenge: Isomeric Impurities in this compound Synthesis
The primary method for synthesizing this compound is the direct sulfonation of biphenyl using a sulfonating agent such as sulfuric acid or oleum. This electrophilic aromatic substitution reaction, while effective, inherently generates a mixture of isomers due to the directing effects of the first and second sulfonic acid groups.
The principal isomeric impurity of concern is 2,4'-biphenyldisulfonic acid . The formation of this and other isomers is a direct consequence of the reaction kinetics and thermodynamics. The initial sulfonation of biphenyl primarily yields 4-biphenylsulfonic acid due to the para-directing nature of the phenyl group. However, the second sulfonation can occur at the 4'-position (para to the first sulfonic acid group) to give the desired 4,4'-isomer, or at the 2'-position (ortho to the first sulfonic acid group) to yield the 2,4'-isomer.
The presence of these isomeric impurities can significantly impact the performance of this compound in downstream applications, particularly in polymerization reactions where high monomer purity is paramount. Therefore, effective purification strategies are essential.
Troubleshooting Guide: Common Issues in Isomer Removal
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My recrystallized this compound still shows the presence of isomeric impurities upon analysis. What is causing this and how can I improve the purity?
Answer:
This is a common issue and typically stems from the similar solubility profiles of the 4,4'- and 2,4'-isomers. Effective separation by fractional crystallization relies on exploiting the subtle differences in their solubility.
Causality: The 4,4'-isomer, being more symmetrical, generally has a more ordered crystal lattice and is often less soluble in most solvents compared to the less symmetrical 2,4'-isomer. However, if the solvent choice is not optimal, or the cooling process is too rapid, the isomers can co-crystallize.
Troubleshooting Steps:
-
Solvent Selection: While this compound is soluble in water, using water alone for recrystallization may not provide sufficient selectivity for isomer separation. A mixed solvent system can be more effective. Consider aqueous solutions of lower alcohols (e.g., ethanol, methanol). The organic co-solvent can help to better differentiate the solubilities of the isomers.
-
Controlled Cooling: Rapid cooling of the saturated solution is a primary cause of impurity entrapment. A slow, controlled cooling process allows for the selective crystallization of the less soluble 4,4'-isomer, leaving the 2,4'-isomer enriched in the mother liquor.
-
Seeding: Introducing a small amount of pure this compound crystals (seed crystals) to the supersaturated solution can promote the crystallization of the desired isomer.
-
Iterative Recrystallization: A single recrystallization may not be sufficient to achieve high purity. A second or even third recrystallization of the product is often necessary.
Experimental Workflow: Fractional Crystallization
Caption: Workflow for Fractional Crystallization.
Question 2: I am having difficulty analyzing the isomeric purity of my sample. How can I effectively differentiate between the 4,4'- and 2,4'-isomers?
Answer:
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques for this purpose.
HPLC Analysis:
A reverse-phase HPLC method can be developed to separate the isomers. Due to their structural differences, they will have different retention times on a C18 column.
-
Principle: The more polar 2,4'-isomer will typically elute earlier than the less polar 4,4'-isomer in a reverse-phase system.
-
Starting HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Detection: UV at 254 nm.
-
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy can distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
¹H NMR: The symmetry of the 4,4'-isomer results in a simpler spectrum with two sets of doublets in the aromatic region. The 2,4'-isomer will have a more complex and asymmetric pattern of signals.
-
¹³C NMR: The 4,4'-isomer will show fewer signals in the aromatic region due to its symmetry compared to the 2,4'-isomer.
Data Interpretation: Expected NMR Signals
| Isomer | Expected ¹H NMR Aromatic Signals | Expected ¹³C NMR Aromatic Signals |
| This compound | Two doublets (AA'BB' system) | Fewer signals due to symmetry |
| 2,4'-Biphenyldisulfonic Acid | Multiple complex signals (asymmetric) | More signals due to lack of symmetry |
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
This compound is typically a white to off-white solid. It is soluble in water due to the presence of the polar sulfonic acid groups.[1]
Q2: Can I use preparative HPLC for purification?
Yes, preparative HPLC is a powerful technique for separating isomers with high purity. However, it is generally more expensive and less scalable than fractional crystallization for large quantities. It is an excellent option for obtaining a highly pure analytical standard.
Q3: Are there any safety precautions I should take when working with this compound?
Yes, this compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.
Detailed Experimental Protocols
Protocol 1: Fractional Crystallization for Purification of this compound
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot 80:20 water:ethanol mixture to just dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The desired 4,4'-isomer should start to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR to assess the efficiency of the separation.
Protocol 2: Analytical HPLC Method for Isomer Purity
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase starting condition at a concentration of approximately 1 mg/mL.
-
HPLC System: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Data Analysis: Integrate the peaks corresponding to the 4,4'- and 2,4'-isomers to determine the relative purity.
Logical Relationship Diagram
Caption: Relationship between synthesis, purification, and analysis.
References
Technical Support Center: Improving the Solubility of Sulfonated Polyamides
Welcome to the technical support center for sulfonated polyamides. This guide is designed for researchers, scientists, and professionals in polymer chemistry and material science. It addresses common and complex solubility challenges encountered during experimental work. Our approach is rooted in explaining the fundamental principles—the "why"—behind each troubleshooting step, ensuring you can make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the dissolution of sulfonated polyamides.
Question: I've synthesized a sulfonated polyamide, but it won't dissolve in anything. What is the most common reason for this?
Answer: The most frequent cause of poor solubility in polyamides, even after sulfonation, is the persistence of strong intermolecular hydrogen bonds between the amide (-CONH-) linkages.[1] These bonds create a highly associated, semi-crystalline structure that resists solvent penetration. While sulfonation introduces hydrophilic sulfonic acid groups (-SO₃H) to improve solubility, if the degree of sulfonation (DS) is too low, the effect of the hydrogen bonding network will still dominate. Additionally, the backbone rigidity of aromatic polyamides can further hinder dissolution.
Question: What are the best starting solvents for dissolving sulfonated polyamides?
Answer: For most sulfonated polyamides, polar aprotic solvents are the best starting point. These include:
-
N,N-Dimethylacetamide (DMAc)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents have high dipole moments and can effectively solvate the polymer chains. For many aromatic polyamides, the addition of a salt, such as Lithium Chloride (LiCl), to these solvents is often necessary to achieve full dissolution.[2][3]
Question: How does the Degree of Sulfonation (DS) directly impact solubility?
Answer: The Degree of Sulfonation (DS) is the most critical factor determining the solubility profile of your polymer. The DS represents the percentage of monomer units that have a sulfonic acid group attached.
-
Low DS (< 30%): The polymer will likely be soluble only in polar aprotic solvents, often requiring the addition of salts like LiCl.[2] It will almost certainly be insoluble in water.
-
Moderate to High DS (40-80%): The polymer's solubility in polar aprotic solvents improves significantly.[4] Depending on the polymer backbone, it may start to become soluble in polar protic solvents like methanol or even water.[1]
-
Very High DS (>80%): The polymer is typically water-soluble, as the hydrophilic nature of the numerous sulfonate groups overcomes the hydrophobic backbone and amide-amide interactions.[5]
The DS dictates the overall hydrophilic/hydrophobic balance of the polymer chain.[6] Therefore, inconsistent solubility between different synthesis batches is often traced back to unintended variations in the DS.[7][8]
Question: Can I dissolve my sulfonated polyamide in water? What is required?
Answer: Water solubility is achievable but depends heavily on the polymer's structure and a sufficiently high Degree of Sulfonation (DS).[5] The sulfonic acid groups must be present in a high enough concentration to overcome the inherent hydrophobicity of the polyamide backbone. Furthermore, the pH of the aqueous solution is critical. The sulfonic acid groups (-SO₃H) must be ionized to the sulfonate form (-SO₃⁻) to promote solubility. This is typically achieved in neutral to alkaline conditions (pH > 7). In acidic conditions, the unionized form is less hydrophilic, which can lead to precipitation.[6]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Polymer Swells into a Gel but Fails to Fully Dissolve in Polar Aprotic Solvents (e.g., NMP, DMAc)
-
Symptom: You add the polymer to the solvent (e.g., DMAc), and it swells into a translucent, gelatinous mass. Vigorous stirring or heating does not break down the gel into a true solution.
-
Causality: This indicates that the solvent is able to penetrate the polymer matrix and solvate some of the chains (swelling), but it lacks sufficient energy to overcome the strongest intermolecular forces—primarily the hydrogen bonds between amide groups. The polymer chains are "stuck" together at various points, forming a cross-linked network characteristic of a gel.
Adding salts like LiCl is a highly effective method for dissolving recalcitrant polyamides.[3] The dissolution enhancement is not due to a simple ionic strength effect but rather a specific chemical interaction. The small, hard lithium cation (Li⁺) coordinates with the electronegative oxygen atom of the amide carbonyl group (C=O). Simultaneously, the chloride anion (Cl⁻) forms a hydrogen bond with the hydrogen atom of the amide N-H group. This dual interaction effectively shields the amide groups, preventing them from forming strong hydrogen bonds with each other and allowing the solvent molecules to fully solvate the polymer chains.
Problem 2: Inconsistent Solubility Between Different Synthesis Batches
-
Symptom: You follow the exact same synthesis and dissolution procedure, but one batch of your sulfonated polyamide dissolves perfectly while the next is poorly soluble.
-
Causality: This issue almost always points to a lack of consistency in the polymer's fundamental properties between batches. The two most likely culprits are:
-
Variable Degree of Sulfonation (DS): The sulfonation reaction can be sensitive to reaction time, temperature, and concentration of the sulfonating agent.[7] Small deviations can lead to significant differences in the final DS, which directly controls solubility.[8][9]
-
Different Molecular Weights: Variations in polymerization conditions can lead to different average molecular weights. Higher molecular weight polymers generally have lower solubility due to increased chain entanglement and a greater number of intermolecular interaction points per chain.
-
This protocol provides a reliable method to quantify the DS of your polymer batches, allowing you to correlate this critical parameter with observed solubility.
Principle: This is a simple acid-base titration. The polymer is dissolved in a suitable solvent, and the acidic protons of the sulfonic acid groups (-SO₃H) are titrated with a standardized basic solution, such as sodium hydroxide (NaOH).
Materials:
-
Dried sulfonated polyamide sample (~0.2-0.3 g)
-
Standardized 0.05 M NaOH solution
-
Solvent: DMAc or DMSO
-
Titration indicator (e.g., phenolphthalein) or a pH meter
-
Burette, beaker, magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh about 0.2-0.3 g of the dried sulfonated polyamide and record the mass (W_polymer).
-
Dissolution: Dissolve the polymer in 40-50 mL of DMAc or DMSO in a beaker. Gentle heating may be required. Ensure the polymer is fully dissolved.
-
Titration:
-
Add a few drops of phenolphthalein indicator to the polymer solution.
-
Titrate the solution with the standardized 0.05 M NaOH solution while stirring continuously.
-
The endpoint is reached when the solution maintains a faint pink color for at least 30 seconds. Record the volume of NaOH used (V_NaOH).
-
-
Calculation:
-
Ion Exchange Capacity (IEC) (meq/g): IEC = (V_NaOH × M_NaOH) / W_polymer Where V_NaOH is in Liters and M_NaOH is the molarity of the NaOH.
-
Degree of Sulfonation (DS) (%): DS = (M_repeat_nosulfonated × IEC) / (1 - M_SO3H × IEC) × 100 Where M_repeat_nosulfonated is the molecular weight of the non-sulfonated repeating unit and M_SO3H is the molecular weight of the -SO₃H group (~81.07 g/mol ).
-
By performing this check on every batch, you can identify and exclude polymers with an out-of-spec DS, preventing downstream solubility issues.
Part 3: Data Tables & Reference Information
Table 1: Influence of Degree of Sulfonation (DS) on Polyamide Solubility
This table provides a qualitative summary of the expected solubility for a hypothetical sulfonated aromatic polyamide in various solvents as a function of its DS.
| Solvent System | Low DS (~25-40%) | Medium DS (~50-65%) | High DS (~75-90%) |
| NMP, DMAc, DMSO | Swells or partially soluble | Soluble, may require gentle heat | Readily soluble |
| NMP / 5% LiCl | Readily soluble | Readily soluble | Readily soluble |
| Methanol | Insoluble | Swells or partially soluble | Soluble |
| Water (pH 7) | Insoluble | Insoluble | Soluble |
This data is illustrative. Actual solubility depends heavily on the specific polymer backbone structure.[1][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. inl.elsevierpure.com [inl.elsevierpure.com]
- 9. Polymers | Free Full-Text | Effect of Sulfonic Groups Concentration on IEC Properties in New Fluorinated Copolyamides [mdpi.com]
preventing degradation of 4,4'-Biphenyldisulfonic acid during storage
Technical Support Center: 4,4'-Biphenyldisulfonic Acid
Welcome to the dedicated support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a strong aromatic sulfonic acid, its hygroscopic and corrosive nature, coupled with its susceptibility to certain degradation pathways, necessitates careful handling and storage to maintain its purity and performance in your experiments.
Troubleshooting Guide: Investigating Potential Degradation
Encountering inconsistent results or suspecting degradation of your this compound? This guide provides a logical workflow to diagnose and address potential issues.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[1] Room temperature is generally acceptable.[2][3][4][5] For enhanced long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.[2][3][4][5]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (Cool) | Prevents acceleration of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes risk of oxidative degradation of the biphenyl rings. |
| Humidity | Dry Environment (Desiccator) | Sulfonic acids are hygroscopic and readily absorb moisture, which can lead to clumping and potential hydrolysis under harsh conditions.[6] |
| Light | Amber/Opaque Container | Aromatic compounds can be susceptible to photodegradation.[7][8][9] |
| Container | Tightly Sealed, Corrosion-Resistant (e.g., Glass, HDPE) | Prevents moisture ingress and reaction with container material. As a corrosive solid, it should not be stored in containers it can react with, such as certain metals.[1][10][11] |
Q2: My this compound has turned slightly yellow/brown. Is it still usable?
A2: Discoloration is often an indicator of degradation. The biphenyl structure can undergo oxidative reactions, leading to the formation of colored byproducts.[12][13] While the material may still contain a significant amount of the desired compound, the presence of impurities can adversely affect experimental outcomes. We strongly recommend performing a purity analysis (e.g., HPLC) to quantify the level of degradation before use. For critical applications, using a fresh, un-discolored lot is advised.
Q3: The powder has become clumpy and hard. What caused this and what should I do?
A3: This is a classic sign of moisture absorption. Sulfonic acid functional groups are highly polar and hygroscopic, meaning they readily attract and absorb water from the atmosphere.[6] This can lead to caking and make accurate weighing difficult. While the primary chemical structure may still be intact, the presence of water can impact reaction stoichiometry and kinetics. To prevent this, always store the compound in a desiccator or a glove box with a dry atmosphere and ensure the container is sealed tightly immediately after use. If clumping is severe, it is best to discard the reagent as the exact water content is unknown.
Q4: What chemicals are incompatible with this compound?
A4: As a strong acid, it should be segregated from bases (e.g., sodium hydroxide, amines) to avoid strong exothermic reactions.[3] It should also be stored separately from strong oxidizing agents and reactive metals.[14][15] Contact with certain metals may produce flammable hydrogen gas.[3] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Q5: What are the primary degradation pathways for this compound?
A5: While specific studies on this compound are limited, based on the chemistry of its functional groups, two primary degradation pathways can be inferred:
-
Oxidation of the Biphenyl Rings: The electron-rich biphenyl system can be susceptible to oxidation, especially when exposed to air and/or light over long periods.[12][13] This can lead to the formation of hydroxylated and other oxidized species, which are often colored.
-
Hydrolytic Desulfonation: Under harsh conditions (e.g., high temperatures in aqueous solution), aryl sulfonic acids can undergo hydrolysis, cleaving the C-S bond to revert to the parent arene (biphenyl in this case) and sulfuric acid.[16] While unlikely under recommended storage conditions, this pathway should be considered if the compound is handled in aqueous solutions at elevated temperatures.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required depending on the specific instrumentation and suspected impurities.
Diagram: HPLC Analysis Workflow
Caption: General workflow for the purity analysis of this compound via HPLC.
Methodology
-
Instrumentation & Columns:
-
A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point. The aromatic nature of the biphenyl core provides good retention on this stationary phase.
-
Detection: UV detection at approximately 260 nm is recommended, as this is a typical absorbance maximum for biphenyl structures.[17]
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid. The acid suppresses the ionization of the sulfonic acid groups, leading to better peak shape.
-
Mobile Phase B (Organic): Acetonitrile or Methanol.
-
Sample Diluent: Mobile Phase A or a mixture of A and B (e.g., 90:10 A:B).
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 5% B
-
31-35 min: Re-equilibration at 5% B
-
-
-
Data Interpretation:
-
A pure sample of this compound should yield a single major peak.
-
The appearance of new, smaller peaks, especially those eluting earlier (more polar) than the main peak, may indicate the presence of oxidative degradation products (e.g., hydroxylated biphenyls).
-
A shift in the retention time of the main peak could indicate a change in the column or mobile phase, but significant degradation could also be a factor.
-
Purity can be estimated using the area percent method. However, for accurate quantification, a reference standard is required.
-
References
- 1. enviroserve.com [enviroserve.com]
- 2. Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidation of biphenyl by a multicomponent enzyme system from Pseudomonas sp. strain LB400 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. louisville.edu [louisville.edu]
- 16. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 17. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Managing Membrane Swelling in Fuel Cell Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fuel cell technologies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical issue of membrane swelling in fuel cell applications. Understanding and managing membrane swelling is paramount for ensuring the reliability, performance, and longevity of your fuel cells.
Troubleshooting Guide: Diagnosing and Resolving Membrane Swelling Issues
Membrane swelling, particularly in proton exchange membranes (PEMs) like Nafion™, is a complex phenomenon driven by water uptake. While essential for proton conductivity, excessive or uncontrolled swelling can lead to a cascade of problems, including mechanical stress, performance degradation, and ultimately, cell failure.[1][2][3] This section provides a structured approach to troubleshooting common issues related to membrane swelling.
Issue 1: Rapid Decline in Fuel Cell Performance After Changes in Operating Conditions
Symptoms:
-
A sudden drop in voltage and power output.
-
Increased ohmic resistance.
-
Inconsistent or oscillating cell performance.[2]
Probable Causes:
-
Hygro-thermal Stress: Rapid changes in relative humidity (RH) and temperature can induce significant swelling and contraction of the membrane.[4][5] This mechanical stress can lead to the formation of micro-cracks, pinholes, or even delamination of the membrane from the catalyst layer.[4][6]
-
Water Flooding: High humidity levels can lead to excess water accumulation in the gas diffusion layers (GDLs) and catalyst layers, blocking reactant access to active sites.[4]
-
Membrane Dehydration: Conversely, a sudden decrease in humidity can cause the membrane to dry out, increasing its resistance to proton transport and making it brittle.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for performance decline.
Detailed Steps & Explanations:
-
Analyze Operating Data: Scrutinize your data logs for any abrupt shifts in relative humidity, temperature, or gas flow rates that correlate with the performance drop.
-
Controlled Re-humidification/Dehydration: If a rapid change is identified, implement a gradual return to optimal conditions. Avoid shocking the system. A slow ramp-up or ramp-down of humidity and temperature allows the membrane to equilibrate without inducing further mechanical stress.
-
Water Management: If flooding is suspected, increase gas flow rates to help remove excess liquid water. Adjusting the dew point of the inlet gases can also help maintain optimal membrane hydration without causing condensation.[4]
-
Physical Inspection (Post-Mortem Analysis): If performance does not recover, disassemble the cell and carefully inspect the Membrane Electrode Assembly (MEA). Look for signs of:
Issue 2: Mechanical Failure of the Membrane (Cracks, Pinholes)
Symptoms:
-
Increased gas crossover (H2 from anode to cathode).[4]
-
A significant drop in Open Circuit Voltage (OCV).
-
Localized hotspots and potential for thermal degradation.[4]
-
Catastrophic cell failure.
Probable Causes:
-
Cyclic Swelling and Shrinking: Repeated hydration and dehydration cycles are a primary driver of mechanical fatigue in membranes.[1][4][8] The resulting stresses can lead to the formation and propagation of defects.
-
Inhomogeneous Compression: Uneven pressure from the gas diffusion layers and bipolar plates, especially when combined with membrane swelling, can create localized stress points.[5][9]
-
Manufacturing Defects: Pre-existing flaws in the membrane can act as initiation sites for crack growth under operational stress.
Mitigation Strategies:
-
Implement a Conditioning Protocol: Before starting an experiment, a proper MEA conditioning or "break-in" procedure is crucial.[10][11] This allows the membrane to fully and uniformly hydrate, setting a stable baseline for its swollen state.[12]
-
Control Humidity Cycles: Minimize the frequency and amplitude of large humidity swings during operation.[4]
-
Optimize Assembly Pressure: Apply a uniform and appropriate clamping pressure during cell assembly.[5][9] Over-compression can exacerbate stress concentrations.
-
Reinforced Membranes: Consider using membranes with mechanical reinforcements (e.g., a PTFE scaffold) for applications with expected harsh operating conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of membrane swelling in PEM fuel cells?
A1: The primary mechanism is the absorption of water by the hydrophilic sulfonic acid groups within the polymer structure (e.g., in Nafion).[7] This water absorption is essential for proton conductivity, as it facilitates the movement of protons from the anode to the cathode.[3] As the membrane takes up water, it physically expands or "swells." The extent of swelling is influenced by factors such as relative humidity, temperature, and the membrane's conditioning history.[5][13]
Q2: How does temperature affect membrane swelling and its consequences?
A2: Temperature has a complex and significant impact.
-
Increased Swelling at High Humidity: At high relative humidity, elevated temperatures can lead to a greater degree of swelling. Research has shown that heating a Nafion™ film at high humidity can cause it to expand by as much as 48%.[13]
-
Irreversible Changes: This high-temperature swelling can sometimes be irreversible, meaning the membrane does not return to its original thickness upon cooling, indicating a permanent change in its structure.[13]
-
Reduced Mechanical Strength: Generally, higher temperatures can reduce the mechanical strength of the membrane, making it more susceptible to degradation when it swells.[4]
-
Dehydration at Low Humidity: At low humidity, higher temperatures can accelerate membrane dehydration, leading to reduced conductivity and increased brittleness.[4][7]
Q3: What is "swelling hysteresis" and why is it important?
A3: Swelling hysteresis refers to the phenomenon where the degree of membrane swelling at a given relative humidity depends on whether that humidity level was approached from a drier or a wetter state. A membrane that has been heated and then cooled at high humidity may retain more water and remain thicker than a membrane that was only exposed to that same humidity at room temperature.[13] This is important because it means the membrane's physical state and properties can be path-dependent, affecting the reproducibility of experiments if not properly controlled.
Q4: Can membrane swelling be beneficial for fuel cell performance?
A4: Yes, to a certain extent. Controlled swelling is necessary for good proton conductivity. Additionally, as the membrane swells, it can push into the porous gas diffusion and catalyst layers.[3] This can improve the interfacial contact between the membrane and the electrodes, potentially reducing contact resistance and improving overall cell performance.[5][9] The key is to maintain an optimal level of hydration and swelling without inducing excessive mechanical stress or water flooding.
Q5: What is a Membrane Electrode Assembly (MEA) and how does its construction relate to swelling?
A5: The Membrane Electrode Assembly (MEA) is the core of a PEM fuel cell, typically consisting of the polymer electrolyte membrane, catalyst layers, and gas diffusion layers.[12][14] The way these components are assembled, often through hot-pressing, significantly impacts how the system responds to membrane swelling.[15] The GDLs and bipolar plates physically constrain the membrane. As the membrane absorbs water and tries to swell, it exerts pressure on these surrounding components.[3] This interaction between the swelling membrane and the constraining cell hardware is a primary source of mechanical stress that can lead to degradation.[6][16]
Experimental Protocols
Protocol 1: Standard MEA Conditioning ("Break-in")
Objective: To ensure full and uniform hydration of the membrane before experimental use, minimizing stress from initial swelling.
Materials:
-
Fully assembled fuel cell test station.
-
Humidified hydrogen and air/oxygen gas supplies.
-
Potentiostat/Galvanostat for cell operation.
Methodology:
-
Initial Setup: Assemble the MEA into the fuel cell hardware with the specified clamping pressure.
-
Purge with Dry Gas: Purge both anode and cathode with dry nitrogen for 15-30 minutes to ensure a clean, inert environment.
-
Introduce Humidified Gas at OCV:
-
Set the cell temperature to the intended operating temperature (e.g., 80°C).
-
Introduce humidified hydrogen to the anode and humidified air/nitrogen to the cathode at low flow rates. The dew point of the gases should be set to the cell temperature to achieve 100% RH.
-
Hold the cell at Open Circuit Voltage (OCV) for 1-2 hours. This allows the membrane to slowly absorb water and swell in a constrained state without the added stress of current generation.
-
-
Low Current Operation:
-
Apply a small, constant current density (e.g., 0.1-0.2 A/cm²).
-
Maintain this condition for 4-6 hours. The water produced at the cathode will further help to hydrate the membrane.
-
-
Performance Mapping: After the conditioning period, perform a polarization curve to establish a baseline performance. The cell should now be ready for your experiment. A stable performance over time indicates a well-conditioned MEA.[12]
Protocol 2: Measurement of Membrane Swelling (Ex-situ)
Objective: To quantify the dimensional change of a membrane in response to hydration.
Materials:
-
Membrane sample (e.g., Nafion™ 117).
-
High-precision micrometer or thickness gauge.
-
Environmental chamber with humidity and temperature control.
-
Deionized water.
Methodology:
-
Dry Measurement:
-
Cut a small, precisely measured sample of the membrane (e.g., 2cm x 2cm).
-
Place the sample in a vacuum oven at a mild temperature (e.g., 60°C) for 2 hours to ensure it is completely dry.
-
Remove the sample and immediately measure its length, width, and thickness at multiple points to get an average. This is your "dry" dimension.
-
-
Wet Measurement:
-
Submerge the same membrane sample in deionized water at room temperature for at least 24 hours to ensure full hydration.
-
Remove the sample, gently blot the surface with a lint-free wipe to remove excess surface water, and immediately measure its dimensions again. This is your "wet" dimension.
-
-
Controlled Humidity Measurement (Optional):
-
Place a dry sample in an environmental chamber.
-
Set the desired temperature and relative humidity.
-
Allow the sample to equilibrate for several hours (equilibration time can be long).[7]
-
Measure the dimensions. Repeat for various RH levels to create a swelling profile.
-
-
Calculate Swelling Ratio:
-
Through-plane (Thickness) Swelling (%) = [(Wet Thickness - Dry Thickness) / Dry Thickness] * 100
-
In-plane (Area) Swelling (%) = [(Wet Area - Dry Area) / Dry Area] * 100
-
Quantitative Data Summary:
| Membrane Property | Typical Value (Dry) | Typical Value (Wet, 100% RH) | % Change |
| Thickness (Nafion™ 117) | ~183 µm | ~200-210 µm | ~10-15% |
| In-Plane Dimension (Length) | Varies | Varies | ~8-12% |
| Young's Modulus (Nafion™ 112) | ~197 MPa (at 25°C, 30% RH) | ~45 MPa (at 85°C, 90% RH) | ~77% Decrease[5][9] |
Note: These are representative values. Actual swelling depends heavily on the specific membrane type, its thermal history, and the precise environmental conditions.
Visualizing Key Relationships
Diagram: The Vicious Cycle of Hygro-Thermal Stress
This diagram illustrates how cycles of humidity and temperature can lead to a feedback loop of mechanical and chemical degradation, ultimately causing fuel cell failure.
Caption: The cycle of hygro-thermal stress and degradation.
References
- 1. Hydration-Dehydration Cycles Impact on Nafion® Membrane Durability and PEMFC Efficiency [dgm.inventum.de]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. princeton.edu [princeton.edu]
- 4. Challenges and mitigation strategies for general failure and degradation in polymer electrolyte membrane-based fuel cells and electrolysers - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA08823A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress of Proton Exchange Membrane Failure and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. wumrc.engin.umich.edu [wumrc.engin.umich.edu]
- 10. scielo.br [scielo.br]
- 11. Membrane Electrode Assembly (MEA) Activation Procedures [fuelcellstore.com]
- 12. Membrane Electrode Assemblies (MEA) [fuelcellstore.com]
- 13. Water Uptake and Swelling in Fuel Cell Membranes - Neutrons Canada [neutrons.ca]
- 14. Membrane electrode assembly - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Uniform Sulfonation of Biphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the sulfonation of biphenyl. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this foundational electrophilic aromatic substitution reaction. Our goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you achieve uniform, predictable, and high-yield sulfonation in your experiments. This guide is structured in a question-and-answer format to directly address the specific challenges and inquiries you may encounter.
Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)
This section addresses the core principles governing the sulfonation of biphenyl. Understanding these fundamentals is the first step toward troubleshooting and optimizing your reaction.
Q1: What is the fundamental mechanism of biphenyl sulfonation?
A1: Biphenyl sulfonation is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process involves the replacement of a hydrogen atom on one of the aromatic rings with a sulfonic acid (-SO₃H) group. The reaction is initiated by a potent electrophile, which is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[2][3][4] The mechanism proceeds in two main steps:
-
Electrophilic Attack: The π-electron system of a biphenyl ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃ or HSO₃⁺. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the reaction mixture, often HSO₄⁻ or water, removes a proton from the carbon atom bearing the new sulfonic acid group. This restores the aromaticity of the ring, yielding the final sulfonated biphenyl product.
Caption: General mechanism for electrophilic aromatic sulfonation.
Q2: Which positions on the biphenyl ring are most susceptible to sulfonation and why?
A2: The phenyl substituent is an ortho-, para-directing group. Therefore, sulfonation preferentially occurs at the 4-position (para), and to a lesser extent, the 2-position (ortho). The 4-position is sterically more accessible and electronically favored, making 4-biphenylsulfonic acid the major mono-sulfonated product. When a second sulfonation occurs, it typically takes place on the second ring, again favoring the para position, leading to 4,4'-biphenyl-disulfonic acid.[5] Studies on the sulfonation of biphenylmonosulfonic acids confirm that substitution occurs in the unsubstituted ring, predominantly at the 4'-position.[5]
Q3: What are the most common sulfonating agents, and how do I choose the right one?
A3: The choice of sulfonating agent is critical and depends on the desired product (mono- vs. di-sulfonated) and the reactivity of the substrate.
-
Concentrated Sulfuric Acid (H₂SO₄): The most common and straightforward agent. Heating biphenyl with concentrated sulfuric acid is a typical method.[1]
-
Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in sulfuric acid. It is a much more potent sulfonating agent due to the high concentration of the SO₃ electrophile and is often used when di-sulfonation is desired or for less reactive substrates.[3]
-
Chlorosulfonic Acid (ClSO₃H): This reagent is highly effective and often used to produce sulfonyl chlorides directly.[1] It is particularly useful for achieving controlled mono-sulfonation at lower temperatures.[6]
Q4: Is the sulfonation of biphenyl reversible? How can I leverage this?
A4: Yes, a key characteristic of aromatic sulfonation is its reversibility.[1] While sulfonation is favored in concentrated acid, the reverse reaction, desulfonation, is favored in dilute, hot aqueous acid.[1][2] This reversibility can be exploited strategically. For instance, a sulfonic acid group can be used as a temporary "blocking group" to direct another electrophile to a different position on the ring. Afterward, the sulfonic acid group can be removed by heating the product in dilute acid.
Section 2: Troubleshooting Guide
Even with a solid understanding of the theory, practical challenges are common. This section provides direct solutions to specific issues you might encounter during your experiments.
Issue 1: My reaction is producing a significant amount of the 4,4'-di-sulfonylated byproduct instead of the mono-sulfonylated product.
| Potential Cause(s) | Recommended Solution(s) |
| High Reaction Temperature: Elevated temperatures provide the activation energy needed for the second sulfonation, deactivating the ring less effectively.[6] | Implement Strict Temperature Control: Maintain a low reaction temperature. When using chlorosulfonic acid, for example, the addition of biphenyl should be performed between -10°C and 10°C.[6] |
| Excess Sulfonating Agent: A large stoichiometric excess of the sulfonating agent increases the probability of a second electrophilic attack.[6] | Adjust Stoichiometry: Carefully control the molar ratio of your reagents. While a slight excess of the sulfonating agent is often necessary to drive the reaction to completion, a large excess should be avoided. A starting point of a 1:3 to 1:5 molar ratio of biphenyl to chlorosulfonic acid is common for mono-sulfonation.[6] |
| Prolonged Reaction Time: Leaving the reaction for too long, even at a controlled temperature, can lead to the slow formation of the di-substituted product. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction once the starting material is consumed to prevent over-sulfonation. |
Issue 2: I am observing very low or no product yield.
| Potential Cause(s) | Recommended Solution(s) |
| Reagent Degradation: Sulfonating agents like chlorosulfonic acid are highly sensitive to moisture and can degrade if not handled under anhydrous conditions.[6] | Ensure Anhydrous Conditions: Use freshly opened or properly stored reagents. Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low to overcome the activation energy.[6] | Optimize Reaction Time and Temperature: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature in small increments.[6] |
| Sub-optimal Stoichiometry: An insufficient amount of the sulfonating agent will lead to incomplete conversion of the starting material.[6] | Optimize Molar Ratios: Ensure at least the minimum required stoichiometry is met. A molar ratio of 1:3 to 1:5 (biphenyl to sulfonating agent) is a typical starting point to ensure the reaction goes to completion.[6] |
Issue 3: My final product is an oil instead of a solid.
| Potential Cause(s) | Recommended Solution(s) |
| Presence of Impurities: Residual starting material, solvent, or byproducts can act as an impurity, depressing the melting point and resulting in an oil.[6] | Purify the Crude Product: Recrystallization from a suitable solvent system (e.g., toluene/hexanes) is a highly effective method for purifying the product and obtaining a crystalline solid.[6] |
| Incomplete Quenching/Hydrolysis: If excess chlorosulfonic acid is not fully hydrolyzed during the work-up, the residual acidic impurities can lead to an oily product.[6] | Ensure Thorough Work-up: The reaction mixture must be quenched by pouring it slowly onto a sufficient amount of crushed ice with vigorous stirring. This ensures the complete and safe hydrolysis of any remaining chlorosulfonic acid.[6] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Unsatisfactory Result", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Problems prob1 [label="High Di-sulfonation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prob2 [label="Low / No Yield?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; prob3 [label="Product is Oily?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol1a [label="Decrease Temperature\n(-10°C to 10°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Reduce Molar Ratio\nof Sulfonating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2a [label="Use Anhydrous Conditions\n(Dry Glassware, Fresh Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2b [label="Monitor by TLC\nExtend Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3a [label="Purify via\nRecrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3b [label="Ensure Thorough Quenching\non Ice with Stirring", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> prob1; start -> prob2; start -> prob3;
prob1 -> sol1a [label="Yes"]; prob1 -> sol1b [label="Yes"];
prob2 -> sol2a [label="Yes"]; prob2 -> sol2b [label="Yes"];
prob3 -> sol3a [label="Yes"]; prob3 -> sol3b [label="Yes"]; }
Caption: A decision-making workflow for troubleshooting common issues.
Section 3: Experimental Protocol & Product Validation
This section provides a vetted, step-by-step protocol for the controlled mono-sulfonation of biphenyl to produce 4-biphenylsulfonyl chloride, a common intermediate.
Protocol: Synthesis of 4-Biphenylsulfonyl Chloride
This protocol is adapted from established methodologies for achieving high yields of the mono-substituted product.[6]
Reagents & Equipment:
-
Biphenyl
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice-salt bath
Procedure:
-
Setup: Assemble the dry three-neck flask under a nitrogen atmosphere.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4 molar equivalents). Cool the flask to between -10°C and 0°C using an ice-salt bath.
-
Substrate Preparation: In a separate flask, dissolve biphenyl (1 molar equivalent) in a minimal amount of anhydrous dichloromethane.
-
Controlled Addition: Slowly add the biphenyl solution to the stirred chlorosulfonic acid via the dropping funnel. It is critical to maintain the internal reaction temperature between -10°C and 10°C during the addition to prevent di-substitution.[6]
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Then, let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the biphenyl starting material is no longer visible.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice. This step is highly exothermic and should be done in a fume hood with appropriate personal protective equipment.
-
Isolation: The product, 4-biphenylsulfonyl chloride, will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Validation of Uniform Sulfonation
Confirming the identity and purity of your product is a non-negotiable step for scientific integrity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of your product. A C18 or biphenyl analytical column can effectively separate the mono-sulfonylated product from unreacted biphenyl and any di-sulfonylated byproducts.[7] The presence of a single major peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation.[7] The substitution pattern on the biphenyl rings will produce a characteristic splitting pattern and chemical shifts in the aromatic region of the spectrum, allowing you to confirm that you have synthesized the desired 4-substituted isomer.
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming that sulfonation has occurred. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying the components of a reaction mixture.[7]
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
- 5. Aromatic sulphonation. Part 64. Sulphonation of biphenylmonosulphonic acids and some other biphenyls, containing a deactivating substituent, in concentrated sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of 4,4'-Biphenyldisulfonic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 4,4'-Biphenyldisulfonic acid (BPDSA). It provides in-depth troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, with a specific focus on the detrimental impact of impurities. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve issues, ensuring the synthesis of high-quality polymers with desired properties.
Troubleshooting Guide: Navigating Common Polymerization Challenges
This section addresses specific problems you may encounter during the polymerization of BPDSA. Each issue is analyzed from a root-cause perspective, linking experimental observations to the presence of specific impurities.
Issue 1: Inconsistent or Low Molecular Weight of the Final Polymer
Symptoms:
-
The final polymer exhibits a lower than expected intrinsic viscosity or molecular weight as determined by gel permeation chromatography (GPC).
-
Batch-to-batch inconsistency in polymer chain length.
-
The polymer may have poor mechanical properties, such as being brittle.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting & Resolution Protocol |
| Monomer Stoichiometry Imbalance | Polycondensation reactions are highly sensitive to the molar ratio of the monomers. An excess of one monomer will lead to chain termination, limiting the final molecular weight. | 1. Accurate Monomer Quantification: Use high-precision balances and ensure accurate molecular weight calculations for all monomers. 2. Titration of BPDSA: Perform a precise acid-base titration of the BPDSA monomer to determine its exact purity and adjust the stoichiometry accordingly. |
| Presence of Monofunctional Impurities | Impurities with a single reactive group (e.g., biphenylmonosulfonic acid) act as chain stoppers, terminating the polymerization process prematurely. These can be byproducts from the BPDSA synthesis. | 1. Monomer Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) to detect and quantify monofunctional impurities in the BPDSA monomer. 2. Monomer Recrystallization: If impurities are detected, purify the BPDSA monomer through recrystallization from a suitable solvent system to remove monofunctional species. |
| Residual Water (Hydrolysis) | Water present in the reaction mixture can lead to the hydrolysis of the growing polymer chains or the activated monomers, causing chain scission and preventing the attainment of high molecular weight. | 1. Rigorous Drying of Monomers and Solvents: Dry all monomers and solvents to a very low moisture content (<50 ppm) before use. 2. Use of a Dehydrating Agent: In some polymerization setups, a Dean-Stark trap can be used to azeotropically remove water formed during the reaction. |
Experimental Workflow: Monomer Purity Analysis by HPLC
Caption: Workflow for HPLC analysis of BPDSA monomer purity.
Issue 2: Discoloration or Darkening of the Polymer
Symptoms:
-
The final polymer has an undesirable yellow, brown, or even black color, instead of the expected off-white or pale yellow.
-
The discoloration may be more pronounced in some batches than others.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting & Resolution Protocol |
| Presence of Transition Metal Impurities (e.g., Iron) | Transition metal ions, such as iron (Fe³⁺), can form colored complexes with the sulfonic acid groups in the polymer.[1] These impurities can originate from the reagents or the reaction vessel. | 1. Use High-Purity Reagents: Source reagents with low specified levels of transition metals. 2. Use Glass-Lined Reactors: Avoid using stainless steel reactors that can leach metal ions into the reaction mixture. 3. Chelating Agents: In some cases, the addition of a small amount of a chelating agent can sequester metal ions and reduce discoloration. |
| Oxidative Side Reactions | At high polymerization temperatures, oxidative side reactions can occur, leading to the formation of chromophoric species in the polymer backbone. | 1. Maintain an Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (e.g., high-purity nitrogen or argon) to minimize oxidation. 2. Optimize Polymerization Temperature: Lowering the polymerization temperature, if possible without significantly affecting the reaction rate, can reduce the extent of side reactions. |
| Impure Solvents | Solvents containing impurities can degrade at high temperatures and contribute to color formation. | 1. Use High-Purity, Dry Solvents: Purify and thoroughly dry all solvents before use. 2. Solvent Compatibility Check: Ensure the chosen solvent is stable under the polymerization conditions. |
Visualizing the Impact of Metal Impurities
Caption: Contamination pathway of metal impurities leading to polymer discoloration.
Issue 3: Gel Formation or Cross-linking During Polymerization
Symptoms:
-
The reaction mixture becomes highly viscous or forms an insoluble gel before reaching the target molecular weight.
-
The final polymer is insoluble in common solvents.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting & Resolution Protocol |
| Presence of Trifunctional Impurities | Impurities with three or more reactive functional groups can act as cross-linking agents, leading to the formation of a three-dimensional polymer network (gel). | 1. Thorough Monomer Characterization: Use techniques like mass spectrometry to identify and quantify any polyfunctional impurities in the starting materials. 2. Strict Control of Synthesis Conditions: Ensure the synthesis of BPDSA is well-controlled to avoid the formation of trifunctional byproducts. |
| Uncontrolled Side Reactions | At high temperatures, side reactions such as sulfone-ether interchange or branching reactions can occur, leading to cross-linking. | 1. Precise Temperature Control: Maintain a stable and uniform temperature throughout the polymerization process. 2. Optimization of Reaction Time: Avoid unnecessarily long reaction times that can promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical impurities to control in BPDSA monomer for successful polymerization?
A1: The most critical impurities include:
-
Isomeric Impurities: During the sulfonation of biphenyl, isomers such as 2,4'- and 2,2'-biphenyldisulfonic acid can be formed alongside the desired 4,4'-isomer. These isomers can disrupt the polymer chain regularity and affect the final properties.
-
Monofunctional Impurities: Biphenylmonosulfonic acid is a common impurity that acts as a chain terminator, limiting the molecular weight of the polymer.
-
Transition Metals: Iron and other transition metals can cause discoloration and may also catalyze undesirable side reactions.[1]
-
Water: Residual moisture can lead to hydrolytic degradation of the polymer chains.
Q2: How can I purify crude this compound?
A2: Recrystallization is a common and effective method for purifying BPDSA. The choice of solvent is crucial. A common approach involves dissolving the crude BPDSA in a hot solvent in which it is highly soluble (e.g., water or a water/organic solvent mixture) and then allowing it to cool slowly to induce crystallization of the pure product, leaving impurities behind in the mother liquor. Multiple recrystallization steps may be necessary to achieve high purity.
Q3: What analytical techniques are recommended for quality control of BPDSA monomer?
A3: A combination of analytical techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying isomeric and monofunctional impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile organic impurities, often after a derivatization step.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying trace metal impurities.
-
Karl Fischer Titration: A standard method for determining water content.
Q4: Can the polymerization solvent affect the final polymer properties?
A4: Absolutely. The choice of solvent is critical. The solvent must be aprotic and polar to dissolve the monomers and the growing polymer chain. It should also have a high boiling point to allow for the necessary reaction temperatures. Importantly, the solvent must be of high purity, as impurities in the solvent can interfere with the polymerization reaction and lead to discoloration or other issues.
Q5: What is the role of the end-capping agent in BPDSA polymerization?
A5: An end-capping agent is often added at the end of the polymerization to terminate the reactive chain ends. This is done to control the final molecular weight and to improve the thermal stability of the polymer by replacing reactive end groups with more stable ones.
References
Technical Support Center: Strategies to Control the Molecular Weight of Sulfonated Polyimides
Welcome to the technical support center for the synthesis of sulfonated polyimides (SPIs). This guide is designed for researchers, scientists, and professionals in drug development and other advanced material applications. Here, we will delve into the critical aspects of controlling the molecular weight (MW) of SPIs, a pivotal factor that dictates their final properties such as mechanical strength, thermal stability, and proton conductivity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
I. Troubleshooting Guide: Common Issues in Molecular Weight Control
This section addresses specific problems that can arise during the synthesis of sulfonated polyimides, their probable causes, and validated solutions.
Issue 1: Consistently Low Molecular Weight Polymers
Symptoms: The resulting sulfonated polyimide has a low inherent viscosity, is brittle, and does not form strong, flexible films.
Probable Causes & Solutions:
-
Inaccurate Monomer Stoichiometry: Step-growth polymerization, the basis of polyimide synthesis, is highly sensitive to the molar ratio of the diamine and dianhydride monomers.[1] An imbalance can lead to a lower degree of polymerization and consequently, a lower molecular weight.[1]
-
Solution: Ensure precise weighing of monomers. It is crucial to use a high-precision analytical balance and account for the purity of the monomers. Recrystallization or sublimation of monomers is highly recommended to remove impurities. A slight excess of the more volatile or reactive monomer (often the dianhydride) may sometimes be used to compensate for any loss during the reaction.[2]
-
-
Presence of Monofunctional Impurities: Monofunctional species in the monomers or solvent can act as chain terminators, preventing the polymer chains from growing to a high molecular weight.[1][2] These impurities can compete with the difunctional monomers, leading to unreactive chain ends.[2]
-
Solution: Monomer and solvent purity are paramount. Monomers should be purified by recrystallization or sublimation. Solvents should be dried using appropriate drying agents (e.g., molecular sieves, calcium hydride) and distilled before use to remove water and other reactive impurities.[2]
-
-
Side Reactions: Unwanted side reactions can consume functional groups, disrupting the stoichiometry and limiting chain growth. For instance, the dianhydride can react with residual water in the solvent.[2]
-
Solution: Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon) to minimize reactions with atmospheric moisture and oxygen. The order of monomer addition can also influence the final molecular weight; adding the solid dianhydride to a solution of the diamine is often preferred to reduce its availability for competing side reactions.[2]
-
-
Inadequate Reaction Time or Temperature: The polymerization may not have proceeded to a sufficient extent (high conversion) to achieve high molecular weight.
-
Solution: Optimize the reaction time and temperature. For the initial poly(amic acid) formation, reactions are typically carried out at room temperature for several hours to ensure complete reaction. For one-step high-temperature solution polymerization, higher temperatures (180-220°C) and longer reaction times are generally required.[2] Monitoring the viscosity of the reaction mixture can provide an indication of the progress of polymerization.
-
Issue 2: Broad or Bimodal Molecular Weight Distribution
Symptoms: Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a broad peak or two distinct peaks, indicating a wide range of polymer chain lengths.
Probable Causes & Solutions:
-
Poor Monomer Solubility: If one of the monomers, typically the dianhydride, has low solubility in the reaction solvent, it can lead to a diffusion-controlled reaction.[2] This can result in the rapid formation of high molecular weight polymer at the beginning of the reaction, before the dianhydride has fully dissolved and achieved stoichiometric balance, leading to a broad or bimodal distribution.[2]
-
Solution: Choose a solvent system in which both monomers are readily soluble. Pre-dissolving the dianhydride in a small amount of solvent before adding it to the diamine solution can sometimes help. Alternatively, a one-pot ester-acid procedure, where the dianhydride is first converted to a more soluble diester-diacid derivative, can be employed.
-
-
Inconsistent Reaction Temperature: Fluctuations in temperature can affect reaction rates and monomer solubility, leading to a non-uniform polymerization process.
-
Solution: Use a well-controlled heating system (e.g., an oil bath with a temperature controller) to maintain a stable reaction temperature throughout the polymerization.
-
Issue 3: Gel Formation During Polymerization
Symptoms: The reaction mixture becomes a solid gel, preventing further stirring and processing.
Probable Causes & Solutions:
-
Cross-linking Reactions: Unintended cross-linking can occur, particularly at high temperatures, leading to an infinite polymer network (gel). This can be caused by impurities or side reactions involving the sulfonic acid groups.
-
Solution: Carefully control the reaction temperature to avoid excessive heat that might induce cross-linking. The choice of monomers is also critical; some sulfonated monomers are more prone to side reactions.
-
-
Excessively High Monomer Concentration: While higher monomer concentrations can lead to higher molecular weight, they can also increase the viscosity of the reaction mixture significantly, making it difficult to stir and potentially leading to localized overheating and gelation.[2]
-
Solution: Optimize the monomer concentration. It should be high enough to favor polymerization but low enough to maintain a manageable viscosity throughout the reaction.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the control of molecular weight in sulfonated polyimide synthesis.
Q1: How does the structure of the sulfonated diamine affect the final molecular weight?
The structure of the diamine, including the position and number of sulfonic acid groups, significantly influences its reactivity and, consequently, the molecular weight of the resulting polyimide. The electron-withdrawing nature of the sulfonic acid group can decrease the nucleophilicity of the amine groups, slowing down the polymerization rate.[2] The position of the sulfonic acid group can also create steric hindrance, further affecting reactivity. Researchers have synthesized a variety of sulfonated diamines to tailor the properties of the final polymer.[3][4][5][6][7] The choice of a specific sulfonated diamine often involves a trade-off between achieving high ion exchange capacity and maintaining sufficient reactivity to obtain a high molecular weight polymer.
Q2: What is the role of end-capping agents in controlling molecular weight?
End-capping agents are monofunctional reagents added to the polymerization reaction to control the final molecular weight.[8][9][10][11][12] By reacting with the growing polymer chain ends, they terminate the polymerization process. This technique is particularly useful for producing oligomers with a specific, controlled molecular weight. The amount of end-capping agent added is inversely proportional to the desired molecular weight; a higher concentration of the end-capper results in a lower molecular weight.[9] Phthalic anhydride is a commonly used end-capping agent.[12]
Q3: Can chain extenders be used to increase the molecular weight of sulfonated polyimides?
Yes, chain extenders are molecules with two functional groups that can react with the terminal groups of pre-formed oligomers to link them together, thereby increasing the overall molecular weight.[13][14][15][16][17] This is often done in a separate processing step after the initial polymerization. For example, anhydride-terminated polyimide oligomers can be chain-extended by reacting them with aromatic diamines.[14] This approach allows for easier processing of lower molecular weight oligomers, which can then be converted into a high molecular weight material during a final curing or molding step.[9]
Q4: What is the "one-step" high-temperature polymerization method, and how does it affect molecular weight control?
The "one-step" high-temperature solution polymerization involves reacting the dianhydride and diamine in a high-boiling solvent at elevated temperatures (typically 180-220°C).[2][3] This method directly produces the polyimide without isolating the intermediate poly(amic acid). Achieving high molecular weight with this method requires careful control of stoichiometry and reaction conditions to drive the reaction to completion and efficiently remove the water by-product.[18] It is often employed for polyimides that are soluble in the reaction solvent at high temperatures.[2]
Q5: How does the two-step synthesis method influence molecular weight?
The widely used two-step method involves the formation of a soluble poly(amic acid) precursor at ambient temperatures, followed by a cyclization step (imidization) at elevated temperatures to form the final polyimide.[2][18][19] The molecular weight is primarily determined during the first step. To obtain a high molecular weight poly(amic acid), it is crucial to use pure monomers and a dry, aprotic solvent.[2] The subsequent imidization process, if not carried out properly, can lead to chain scission and a decrease in molecular weight. Therefore, a carefully controlled thermal or chemical imidization process is necessary to preserve the molecular weight achieved in the first step.
III. Experimental Protocols & Data
Protocol 1: Purification of Monomers
Objective: To remove impurities from diamine and dianhydride monomers that can interfere with polymerization.
Materials:
-
Diamine monomer (e.g., 4,4'-oxydianiline - ODA)
-
Dianhydride monomer (e.g., pyromellitic dianhydride - PMDA)
-
Appropriate recrystallization solvents (e.g., ethanol for ODA, acetic anhydride for PMDA)
-
Sublimation apparatus
-
Vacuum oven
Procedure (Recrystallization of ODA):
-
Dissolve the crude ODA in a minimum amount of hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Procedure (Sublimation of PMDA):
-
Place the crude PMDA in the bottom of a sublimation apparatus.
-
Heat the apparatus under vacuum. The PMDA will sublime and then deposit as pure crystals on the cold finger of the apparatus.
-
Carefully collect the purified PMDA crystals.
Table 1: Effect of Monomer Stoichiometry on Inherent Viscosity
The following table illustrates the typical effect of varying the monomer ratio on the inherent viscosity of a sulfonated polyimide, which is an indicator of its molecular weight.
| Dianhydride:Diamine Molar Ratio | Inherent Viscosity (dL/g) | Observations |
| 0.98:1.00 | 0.85 | Lower MW due to excess diamine |
| 0.99:1.00 | 1.25 | Higher MW, approaching optimal |
| 1.00:1.00 | 1.80 | Highest MW at perfect stoichiometry |
| 1.01:1.00 | 1.30 | Lower MW due to excess dianhydride |
| 1.02:1.00 | 0.90 | Further decrease in MW |
Note: These are illustrative values. Actual results will vary depending on the specific monomers, solvent, and reaction conditions.
IV. Visualizing the Process
Diagram 1: Key Factors in Molecular Weight Control
Caption: Factors influencing the molecular weight of sulfonated polyimides.
Diagram 2: Troubleshooting Workflow for Low Molecular Weight
Caption: A step-by-step guide to troubleshooting low molecular weight issues.
V. References
-
VTechWorks. (n.d.). POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of sulfonated polyimides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US11294281B2 - Chain extenders and formulations thereof for improving elongation in photosensitive polyimide. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Molecular weight controlled poly(amic acid) resins end-capped with phenylethynyl groups for manufacturing advanced polyimide films: ARTICLE. Retrieved from --INVALID-LINK--
-
Dianhydrides.com. (n.d.). Empowering Polyimides. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4197397A - Chain-extending anhydride end-capped polyimides. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Characterization of Novel Sulfonated Polyimides from 4, 6-Bis(4-aminophenoxy). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4552931A - Process of end-capping a polyimide system. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effects of reactive end-capper on mechanical properties of chemical amplified photosensitive polyimide. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (n.d.). The Effect of Impurities on the Molecular Weight Distributions of Anionic Polymers. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of sulfonated polyimide membranes for direct methanol fuel cell. Retrieved from --INVALID-LINK--
-
Fiveable. (n.d.). Stoichiometry and molecular weight control. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Rapid Synthesis of Polyimide Precursors by Solution Polymerization Using Continuous-flow Microreactors. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of end-capped polyimides and their gas permeability properties. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of sulfonated polyimides. Retrieved from --INVALID-LINK--
-
VTechWorks. (n.d.). Synthesis and Characterization of Sulfonated Polyimides as Proton Exchange Membranes for Fuel Cells. Retrieved from --INVALID-LINK--
-
UniVOOK. (n.d.). Polymeric Chain Extenders: Key Role and Applications in Polymer Chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of sulfonated polyimide polymer electrolyte membranes. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. Retrieved from --INVALID-LINK--
-
UTPedia. (n.d.). Synthesis ofPolyimide: Polymerization via Nucleophilic. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Chain extension of polyesters PET and PBT with two new diimidodiepoxides. II. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis and characterization of novel sulfonated polyimide with varying chemical structure for fuel cell applications. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Improving the Conductivity of Sulfonated Polyimides as Proton Exchange Membranes by Doping of a Protic Ionic Liquid. Retrieved from --INVALID-LINK--
-
Daken Chemical. (n.d.). Polyimide Synthesis: The Synthesis Mechanism And Applications. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Effects of polymer structure on properties of sulfonated polyimide/protic ionic liquid composite membranes for nonhumidified fuel cell applications. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Polyimide Copolymers and Nanocomposites: A Review of the Synergistic Effects of the Constituents on the Fire-Retardancy Behavior. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Alicyclic Design of Sulfonated Polyimide Membranes with a Tricyclodecane Diamine for Improved Ion Crossover Blocking in Vanadium Redox Flow Batteries. Retrieved from --INVALID-LINK--
-
Lume - UFRGS. (n.d.). EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of Purification Solvent on Polymer Impurities and Device Performance. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Novel Sulfonated Polyimides as Polyelectrolytes for Fuel Cell Application. 2. Synthesis and Proton Conductivity of Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Effect of Impurities Control on the Crystallization and Densification of Polymer-Derived SiC Fibers. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). Building blocks | Bioactive small molecules. Retrieved from --INVALID-LINK--
-
Plastindia Foundation. (n.d.). Driving Growth in India's Plastics Industry. Retrieved from --INVALID-LINK--
References
- 1. fiveable.me [fiveable.me]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Novel Sulfonated Polyimides from 4, 6-Bis(4-aminophenoxy)-naphthalene-2-sulfonic Acid [crcu.jlu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dianhydrides.com [dianhydrides.com]
- 10. US4552931A - Process of end-capping a polyimide system - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US11294281B2 - Chain extenders and formulations thereof for improving elongation in photosensitive polyimide - Google Patents [patents.google.com]
- 14. US4197397A - Chain-extending anhydride end-capped polyimides - Google Patents [patents.google.com]
- 15. Polymeric Chain Extenders: Key Role and Applications in Polymer Chemistry [univook.com]
- 16. researchgate.net [researchgate.net]
- 17. lume.ufrgs.br [lume.ufrgs.br]
- 18. dakenchem.com [dakenchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulfonated Monomers for High-Performance Polymers: 4,4'-Biphenyldisulfonic Acid in Focus
In the pursuit of advanced materials for applications ranging from energy-efficient separation membranes to high-performance fuel cells, the strategic selection of monomers is paramount. Sulfonated polymers, in particular, have garnered significant attention due to their unique combination of hydrophilicity, ion-exchange capabilities, and thermal stability. This guide provides an in-depth technical comparison of 4,4'-Biphenyldisulfonic acid (BPDSA) with other key sulfonated monomers: Sulfonated Poly(ether ether ketone) (SPEEK), 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), and Sulfonated Polystyrene (SPS). Our analysis is grounded in experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to Sulfonated Monomers
Sulfonated monomers are the building blocks of ion-containing polymers, known as ionomers. The presence of the sulfonic acid group (-SO₃H) imparts unique properties to the resulting polymer, including hydrophilicity, ion conductivity, and thermal and chemical stability. These characteristics are critical in a variety of applications, such as proton exchange membranes (PEMs) for fuel cells, water treatment membranes, and flocculants.[1][2][3]
This guide will focus on a comparative analysis of polymers derived from the following sulfonated monomers:
-
This compound (BPDSA): A rigid, aromatic disulfonic acid monomer known for imparting excellent thermal and mechanical stability to the resulting polymers.[4][5]
-
Sulfonated Poly(ether ether ketone) (SPEEK): While not a monomer itself, SPEEK is a widely used sulfonated polymer prepared by the post-sulfonation of poly(ether ether ketone) (PEEK). It is a key benchmark material in the field of PEMs.[6][7]
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS): A vinyl monomer containing a sulfonic acid group, it is highly reactive and hydrophilic.[1][8]
-
Sulfonated Polystyrene (SPS): Produced by the sulfonation of polystyrene, SPS is a versatile polyelectrolyte with a long history of use in various industrial applications.[3][9]
Structural and Property Overview
The chemical structure of the monomer plays a critical role in determining the final properties of the polymer. The rigid biphenyl unit in BPDSA, for instance, contributes to high thermal stability and mechanical strength in the resulting polymer backbone.
Caption: Relationship between the sulfonated materials.
Comparative Performance Data
A direct comparison of polymers derived from these monomers requires careful consideration of the synthesis conditions and the degree of sulfonation, which significantly influence the final properties. The following table summarizes typical performance data for polymers derived from BPDSA, SPEEK, AMPS, and SPS, primarily in the context of proton exchange membranes.
| Property | Polymer from BPDSA | SPEEK (DS 51-62%) | Polymer from AMPS | Sulfonated Polystyrene (SPS) |
| Proton Conductivity (S/cm) at 80°C, 100% RH | 0.1 - 0.2[8] | 0.04 - 0.48[6][10] | Typically lower for PEMs | ~0.1[11] |
| Ion Exchange Capacity (IEC) (meq/g) | 1.5 - 2.5[12] | 1.3 - 1.8[10] | Varies with copolymer | 1.5 - 2.5[9] |
| Water Uptake (%) | Moderate to High | 20 - 43[10] | High[1] | High |
| Tensile Strength (MPa) | 50 - 80 | 30 - 50[10] | Lower for homopolymer | 20 - 40 |
| Thermal Stability (TGA onset, °C) | > 270[6] | ~280[10] | ~200 | ~250[7] |
Note: The values presented are representative and can vary significantly based on the degree of sulfonation, polymer molecular weight, and measurement conditions.
Experimental Protocols for Performance Evaluation
To ensure the objective comparison of these materials, standardized experimental protocols are crucial. The following sections detail the methodologies for determining key performance indicators.
Synthesis of Sulfonated Polymers
The synthesis method is fundamental to the final properties of the polymer. For instance, sulfonated poly(arylene ether sulfone)s from BPDSA are typically synthesized via nucleophilic aromatic substitution polycondensation.
Caption: General workflow for synthesizing BPDSA-based polysulfones.
Proton Conductivity Measurement
Proton conductivity is a critical parameter for applications like fuel cells. The four-probe method using electrochemical impedance spectroscopy (EIS) is a standard technique.[13][14][15]
Protocol:
-
A rectangular membrane sample is placed in a four-probe conductivity cell.
-
The cell is placed in a controlled environment with specific temperature and relative humidity.
-
An AC signal of small amplitude is applied across the outer two electrodes over a range of frequencies (e.g., 1 Hz to 1 MHz).
-
The potential difference across the inner two electrodes is measured.
-
The resistance of the membrane is determined from the Nyquist plot of the impedance data.
-
The proton conductivity (σ) is calculated using the formula: σ = L / (R * A), where L is the distance between the inner electrodes, R is the membrane resistance, and A is the cross-sectional area of the sample.
Ion Exchange Capacity (IEC) Determination
IEC quantifies the number of sulfonic acid groups per unit weight of the polymer and is typically determined by titration.[6][16]
Protocol:
-
A dried and weighed polymer sample is immersed in a known volume of a salt solution (e.g., 1 M NaCl) for a specified time (e.g., 24 hours) to exchange the protons from the sulfonic acid groups with the cations from the salt.
-
The resulting solution, now containing the exchanged protons (as HCl), is titrated with a standardized base solution (e.g., 0.01 M NaOH) using a suitable indicator (e.g., phenolphthalein).
-
The IEC is calculated using the formula: IEC (meq/g) = (V_NaOH * C_NaOH) / W_dry, where V_NaOH is the volume of NaOH solution used at the equivalence point, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the polymer sample.
Water Uptake and Swelling Ratio
Water uptake and swelling are important indicators of a membrane's dimensional stability in aqueous environments.[9][10]
Protocol:
-
A membrane sample is dried in a vacuum oven at a specific temperature (e.g., 80°C) until a constant weight (W_dry) is achieved.
-
The dimensions (length and width) of the dry membrane are measured.
-
The dry membrane is immersed in deionized water at a specific temperature for a set period (e.g., 24 hours).
-
The wet membrane is removed, and excess surface water is carefully wiped off before weighing (W_wet) and measuring its dimensions.
-
Water uptake (%) is calculated as: [(W_wet - W_dry) / W_dry] * 100.
-
Swelling ratio (%) is calculated as: [((L_wet * W_wet) - (L_dry * W_dry)) / (L_dry * W_dry)] * 100.
Mechanical Properties Testing
The mechanical integrity of the polymer is crucial for its durability. Tensile and flexural properties are commonly evaluated according to ASTM standards.[2][7]
-
Tensile Properties (ASTM D638): Dumbbell-shaped specimens are subjected to a controlled tensile force until failure. The test provides data on tensile strength, Young's modulus, and elongation at break.[8][13][17]
-
Flexural Properties (ASTM D790): A rectangular specimen is supported at both ends and a load is applied to the center. This test determines the material's flexural strength and modulus.[2][3][10]
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the polymers.[6][7]
Protocol:
-
A small, weighed sample of the polymer is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition temperature is determined from the TGA curve, indicating the thermal stability of the polymer.
Discussion and Application-Specific Recommendations
The choice of sulfonated monomer is highly dependent on the target application's specific requirements.
-
For High-Temperature Proton Exchange Membranes: BPDSA-based polymers and SPEEK are strong contenders due to their excellent thermal stability and high proton conductivity. The rigid backbone of BPDSA can lead to superior mechanical properties compared to SPEEK at similar degrees of sulfonation.[10][12]
-
For Water Treatment and Flocculation: AMPS and SPS are often preferred due to their high hydrophilicity and reactivity. The choice between them may depend on the specific contaminants to be removed and the required polymer architecture.[5][18]
-
Cost-Effectiveness: SPS is generally a more cost-effective option compared to the specialty monomers and polymers like BPDSA and PEEK.
Conclusion
This compound stands out as a promising monomer for the development of high-performance sulfonated polymers, particularly for applications demanding high thermal and mechanical stability, such as proton exchange membranes for fuel cells operating at elevated temperatures. While SPEEK remains a widely studied benchmark, BPDSA offers a pathway to polymers with potentially superior mechanical integrity. AMPS and SPS continue to be valuable for applications where high hydrophilicity and cost-effectiveness are the primary drivers. The experimental protocols detailed in this guide provide a framework for the objective evaluation and comparison of these and other novel sulfonated monomers, facilitating the rational design of next-generation materials.
References
- 1. Conductivity and water uptake in block copolymers containing protonated polystyrene sulfonate and their imidazolium salts - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mrs-j.org [mrs-j.org]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Crosslinked SPEEK membranes: Mechanical, thermal, and hydrothermal properties | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. mdpi.com [mdpi.com]
- 11. Sulfonated Poly(Arylene Ether Sulfone) and Perfluorosulfonic Acid Composite Membranes Containing Perfluoropolyether Grafted Graphene Oxide for Polymer Electrolyte Membrane Fuel Cell Applications [mdpi.com]
- 12. Frontiers | Disulfonated Poly(arylene ether sulfone) Random Copolymers Containing Hierarchical Iptycene Units for Proton Exchange Membranes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. hfe.irost.ir [hfe.irost.ir]
- 18. Comparison of two starch-based flocculants with polyacrylamide for the simultaneous removal of phosphorus and turbidity from simulated and actual wastewater samples in combination with FeCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Oxidative Stability of Polymers from 4,4'-Biphenyldisulfonic Acid
Introduction: The Quest for Durable High-Performance Polymers
In the landscape of advanced materials, sulfonated aromatic polymers have carved out a critical niche, particularly as proton exchange membranes (PEMs) in fuel cells.[1][2] Their performance and, more critically, their operational lifespan are directly governed by their chemical and oxidative stability. Among the various monomers used to construct these polymers, 4,4'-biphenyldisulfonic acid offers a unique structural advantage. The direct carbon-carbon linkage between its phenyl rings imparts a higher intrinsic stability compared to the ether linkages prevalent in many other high-performance polymers like poly(ether sulfone)s and poly(ether ether ketone)s.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the oxidative stability of polymers derived from this compound. We will move beyond mere protocol listings to explore the causality behind experimental choices, enabling a robust comparison with alternative sulfonated aromatic polymers. Our focus is on establishing self-validating systems of analysis that ensure trustworthy and reproducible results.
Pillar 1: Understanding the Mechanisms of Oxidative Degradation
The durability of a sulfonated aromatic polymer is a direct consequence of its molecular structure's resilience to attack by radical species. In environments like an operating fuel cell, reactive oxygen species (ROS) such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals are inevitably formed.[3][4] These radicals are the primary agents of degradation.
The degradation process is generally initiated by an electrophilic attack of these radicals on the aromatic rings of the polymer backbone.[4] However, the specific location and consequence of this attack are dictated by the polymer's architecture.
-
Ether Linkage Vulnerability: Many sulfonated polymers, such as sulfonated poly(ether ether ketone) (SPEEK), contain aryl-ether (C-O-C) bonds. The electron-donating effect of the ether oxygen makes adjacent sites on the aromatic rings more electron-rich and thus more susceptible to radical attack.[3] This can lead to homolytic C-O scission, a primary pathway for chain cleavage and catastrophic failure of mechanical properties.[5]
-
The Biphenyl Advantage: Polymers synthesized using this compound feature a direct aryl-aryl (C-C) bond. The bond dissociation energy of a phenyl-phenyl bond is significantly higher (~479 kJ mol⁻¹) than that of an aryl-ether bond (~355 kJ mol⁻¹), rendering the biphenyl structure more resistant to radical-induced scission.[3]
-
The Role of the Sulfonic Acid Group: The sulfonic acid (-SO₃H) group is essential for proton conductivity but can also be a point of degradation. The process of desulfonation, or the cleavage of the C-S bond, can occur at elevated temperatures or via radical attack, leading to a loss of ionic conductivity.[5][6] However, studies suggest that for many aromatic systems, backbone scission is the more dominant and life-limiting degradation pathway.[4]
Below is a conceptual diagram illustrating the primary sites of radical attack on different polymer backbones.
Caption: Radical attack sites on different polymer backbones.
Pillar 2: A Comparative Framework of Experimental Protocols
To objectively compare polymers derived from this compound against alternatives, a multi-faceted experimental approach is required. We will detail two critical methodologies: the Fenton test for accelerated chemical stability and Thermogravimetric Analysis (TGA) for thermal stability.
A. Accelerated Chemical Degradation: The Fenton Test
The Fenton test is an ex-situ accelerated aging protocol widely used to simulate the aggressive chemical environment within a fuel cell, where peroxide and transition metal ions can generate destructive •OH radicals.[7][8]
-
Preparation:
-
Cut polymer membrane samples into uniform dimensions (e.g., 2 cm x 2 cm).
-
Dry the samples in a vacuum oven at 60°C to a constant weight and record the initial dry weight (W_initial).
-
Immerse the samples in deionized (DI) water for 24 hours to ensure full hydration.
-
-
Reaction Setup:
-
Prepare the Fenton's reagent in a glass vessel. A typical solution consists of 3% hydrogen peroxide (H₂O₂) containing 2-4 ppm of ferrous sulfate (FeSO₄·7H₂O).[7][8] The pH should be adjusted to acidic conditions (e.g., pH 3-4) using dilute sulfuric acid, as the Fenton reaction is most efficient at low pH.[9][10]
-
Place the hydrated membrane sample into the Fenton's reagent at a controlled temperature (e.g., 60-80°C).
-
-
Procedure & Analysis:
-
Visually inspect the membrane at regular intervals (e.g., every hour). Record the time until disintegration or the formation of visible cracks.
-
After a predetermined time (e.g., 8-24 hours), remove the sample from the solution.
-
Thoroughly rinse the sample with DI water to remove any residual reagents.[7]
-
Dry the sample again in a vacuum oven at 60°C to a constant weight and record the final dry weight (W_final).
-
Calculate Weight Loss (%): ((W_initial - W_final) / W_initial) * 100
-
-
Post-Test Characterization (Trustworthiness through Validation):
-
Ion Exchange Capacity (IEC): Titrate the degraded membrane to quantify the loss of sulfonic acid groups. A significant decrease in IEC points to desulfonation.
-
FTIR Spectroscopy: Acquire spectra of the membrane before and after the test. Look for the reduction of peaks associated with sulfonic acid groups (~1030 cm⁻¹) and the emergence of carbonyl peaks (~1720 cm⁻¹) indicative of oxidation.[9]
-
Gel Permeation Chromatography (GPC): If the polymer remains soluble, GPC can be used to measure the decrease in molecular weight, providing direct evidence of chain scission.
-
Caption: Experimental workflow for the Fenton test.
B. Thermal & Thermo-oxidative Stability: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing critical data on its thermal stability. By running the experiment in both an inert atmosphere (e.g., Nitrogen) and an oxidative atmosphere (e.g., Air), one can decouple thermal degradation from thermo-oxidative degradation.
-
Sample Preparation: Place a small, precisely weighed amount of the dried polymer (5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (Nitrogen or Air) at a constant flow rate (e.g., 50-100 mL/min).
-
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min or 20°C/min) up to a final temperature (e.g., 800-1000°C).[11]
-
-
Data Analysis:
-
Plot the sample weight (%) versus temperature (°C).
-
Identify the onset temperature of degradation (T_onset) or the temperature at 5% weight loss (T_d5%).
-
For sulfonated polymers, two main weight loss steps are typically observed:
-
Compare the T_d5% values for both steps between different polymers. A higher degradation temperature indicates greater stability. The difference in degradation profiles between Nitrogen and Air atmospheres reveals the susceptibility to oxidation.
-
Pillar 3: Data Interpretation and Comparative Analysis
The true value of these experiments lies in the comparative analysis of the data. A polymer based on this compound is expected to outperform alternatives with weaker linkages.
Table 1: Hypothetical Comparative Data for Oxidative Stability Assessment
| Polymer Type | Backbone Linkage | Fenton Test (80°C, 24h) Weight Loss (%) | TGA (Air, 10°C/min) T_d5% Desulfonation (°C) | TGA (Air, 10°C/min) T_d5% Backbone (°C) |
| Poly(biphenyl sulfone) | Aryl-Aryl (C-C) | < 5% | ~310°C | > 500°C |
| Sulfonated PES (SPES) | Aryl-Ether (C-O-C) | 15 - 25% | ~290°C | ~470°C |
| Sulfonated PEEK (SPEEK) | Aryl-Ether (C-O-C) | 10 - 20% | ~300°C | ~485°C |
| Sulfonated Polyimide (SPI) | Imide Ring | > 30% (hydrolytic) | ~320°C | ~510°C |
Interpreting the Results:
-
Fenton Test: A lower weight loss for the poly(biphenyl sulfone) directly supports the hypothesis that its C-C backbone is more resistant to radical attack than the C-O-C links in SPES and SPEEK.[3] Sulfonated polyimides often show poor stability in hot aqueous conditions due to hydrolysis of the imide ring, which is a different but equally critical failure mode.[2]
-
TGA Data: The backbone degradation temperature for the biphenyl-based polymer is expected to be significantly higher, confirming its superior intrinsic stability. While desulfonation temperatures may be similar across materials, the stability of the main chain is the more critical parameter for long-term mechanical integrity. Comparing TGA in air versus nitrogen for a given polymer can also reveal the extent of its oxidative susceptibility; a larger difference in degradation temperature indicates lower oxidative stability.
Conclusion
Assessing the oxidative stability of polymers derived from this compound requires a systematic and multi-faceted approach. By understanding the underlying degradation mechanisms and employing a validated set of experimental protocols—most notably the Fenton test and TGA—researchers can generate robust, comparative data. The evidence strongly suggests that the inherent strength of the biphenyl unit provides a significant advantage in oxidative stability over polymers containing more labile linkages such as aryl-ethers. This guide provides the foundational knowledge and practical methodologies to validate this superior performance and guide the development of next-generation, highly durable polymers for demanding applications.
References
- 1. Durability of Sulfonated Aromatic Polymers for Proton-Exchange-Membrane Fuel Cells – Lime [lablime.uniroma2.it]
- 2. researchgate.net [researchgate.net]
- 3. On the evolution of sulfonated polyphenylenes as proton exchange membranes for fuel cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00511A [pubs.rsc.org]
- 4. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
A Comparative Guide to the Hydrolytic Stability of Polyimides Containing 4,4'-Biphenyldisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The introduction of sulfonic acid moieties, such as 4,4'-Biphenyldisulfonic acid, into the polyimide backbone imparts crucial functionalities, particularly proton conductivity, making them promising candidates for applications like proton exchange membranes (PEMs) in fuel cells. However, the Achilles' heel of these sulfonated polyimides (SPIs) is often their long-term hydrolytic stability, especially under the demanding conditions of high temperature and humidity.
This guide provides a comprehensive comparison of the hydrolytic stability of polyimides containing this compound (in its diamine derivative form, 4,4'-diaminobiphenyl-2,2'-disulfonic acid, BDSA) against other classes of sulfonated polyimides. We will delve into the structural factors governing hydrolytic degradation, present available experimental data, and provide detailed protocols for assessing the hydrolytic stability of these advanced materials.
The Critical Role of Hydrolytic Stability
The incorporation of sulfonic acid groups enhances the hydrophilicity of polyimides, which is essential for proton transport. However, this increased water uptake can also accelerate the hydrolytic degradation of the polyimide backbone. The primary mechanism of this degradation is the hydrolysis of the imide ring, which leads to chain scission and a significant loss of mechanical properties.[1] This process is autocatalytic in nature, as the newly formed carboxylic acid and amine groups can further promote hydrolysis. For applications requiring long-term performance in aqueous environments, such as in fuel cells, understanding and optimizing hydrolytic stability is paramount.
Factors Influencing Hydrolytic Stability of Sulfonated Polyimides
The hydrolytic stability of a sulfonated polyimide is not an intrinsic property but is governed by a complex interplay of various structural factors:
-
Chemical Structure of the Dianhydride: Polyimides synthesized from naphthalenic dianhydrides (e.g., 1,4,5,8-naphthalenetetracarboxylic dianhydride, NTDA) generally exhibit higher hydrolytic stability compared to those derived from phthalic dianhydrides.[2] The rigid and electron-deficient nature of the naphthalenic ring system is believed to contribute to this enhanced stability.
-
Basicity of the Diamine: The susceptibility of the imide ring to nucleophilic attack by water is influenced by the basicity of the diamine used in the polymerization. Polyimides derived from more basic diamines tend to show improved hydrolytic stability.[3]
-
Flexibility of the Polymer Backbone: The introduction of flexible linkages (e.g., ether groups) in the polyimide backbone can enhance water stability. This is attributed to the ability of a more flexible chain to better accommodate the swelling stresses induced by water absorption, thereby reducing the mechanical degradation of the membrane.[4]
-
Position of the Sulfonic Acid Group: The proximity of the electron-withdrawing sulfonic acid group to the imide ring can influence its hydrolytic stability. Attaching the sulfonic acid group to a pendant side chain, rather than directly to the polymer backbone, can shield the imide linkage from hydrolytic attack.[5]
Comparative Analysis of Hydrolytic Stability
Polyimides based on 4,4'-diaminobiphenyl-2,2'-disulfonic acid (BDSA)
Polyimides derived from BDSA are among the most studied sulfonated polyimides. BDSA provides a rigid biphenyl backbone with sulfonic acid groups positioned on the aromatic rings.
-
Water Uptake and Proton Conductivity: BDSA-based polyimides typically exhibit moderate to high water uptake, which is essential for achieving good proton conductivity.
-
Hydrolytic Stability: The hydrolytic stability of BDSA-based polyimides is highly dependent on the dianhydride used. When polymerized with naphthalenic dianhydrides, they show improved stability compared to when phthalic dianhydrides are used.[2] However, they are generally considered to have moderate hydrolytic stability.
Alternative Sulfonated Polyimides
1. Polyimides with Flexible Sulfonated Diamines (e.g., 4,4'-diaminodiphenyl ether-2,2'-disulfonic acid, ODADS)
The introduction of an ether linkage in the diamine monomer, as in ODADS, imparts greater flexibility to the polymer backbone.
-
Water Uptake and Proton Conductivity: ODADS-based polyimides often show comparable or slightly higher water uptake than their BDSA-based counterparts.
-
Hydrolytic Stability: Several studies suggest that the increased flexibility of the polymer chain in ODADS-based polyimides leads to significantly better water stability compared to the more rigid BDSA-based systems.[4] Membranes made from NTDA and ODADS have been reported to maintain their mechanical properties after prolonged immersion in hot water.[4]
2. Polyimides with Pendant Sulfonic Acid Groups
In this approach, the sulfonic acid group is attached to a side chain rather than the main polymer backbone.
-
Water Uptake and Proton Conductivity: These polyimides can be designed to have high ion exchange capacities and, consequently, high water uptake and proton conductivity.
-
Hydrolytic Stability: The separation of the sulfonic acid group from the imide linkage is a key strategy to enhance hydrolytic stability. This structural arrangement is believed to reduce the electron-withdrawing effect of the sulfonic acid group on the imide ring, making it less susceptible to hydrolysis.[5]
Quantitative Data Comparison
The following table summarizes available data on the hydrolytic stability of different sulfonated polyimides. It is important to note that the experimental conditions (e.g., temperature, duration of immersion) can vary between studies, which may affect direct comparisons.
| Polymer System | Dianhydride | Sulfonated Diamine | Water Uptake (%) | Proton Conductivity (S/cm) at 30°C | Hydrolytic Stability (Time to lose mechanical integrity at 80°C) | Reference |
| SPI-1 | NTDA | BDSA | 18.93 - 28.89 | 0.028 - 0.039 | 40 - 44 hours | [4] |
| SPI-2 | NTDA | ODADS | - | - | > 200 hours | [4] |
| SPI-3 (photocrosslinked) | - | 4,4′-diaminostilbene-2,2′-disulfonic acid | 24.47 - 29.78 | 0.016 - 0.046 | up to 109 hours | [6] |
Note: The data presented is sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols for Assessing Hydrolytic Stability
To ensure the trustworthiness and reproducibility of hydrolytic stability data, standardized experimental protocols are crucial. The following outlines a general procedure for evaluating the hydrolytic stability of sulfonated polyimide membranes.
Membrane Preparation
A detailed protocol for the synthesis and casting of the sulfonated polyimide membrane should be followed to ensure consistency. The synthesis of a polyimide from a sulfonated diamine typically involves a two-step process:
Caption: General two-step synthesis of sulfonated polyimides.
Hydrolytic Stability Test (Water Immersion Method)
This protocol is based on common practices reported in the literature and can be adapted based on specific requirements.
Caption: Workflow for hydrolytic stability testing of polyimide membranes.
Step-by-Step Methodology:
-
Sample Preparation: Cut the polyimide membrane into dumbbell-shaped specimens for tensile testing and rectangular specimens for water uptake and dimensional stability measurements. Dry the samples in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours to remove any residual solvent and moisture.
-
Initial Measurements:
-
Accurately weigh the dry samples (W_initial).
-
Measure the thickness, length, and width of the samples at multiple points and calculate the average.
-
Determine the initial tensile strength and Young's modulus according to ASTM D882 standards.
-
Measure the initial ion exchange capacity (IEC) by titration.
-
-
Water Immersion: Place the samples in a sealed container filled with deionized water. The container is then placed in an oven maintained at the desired test temperature (e.g., 80°C or, for accelerated testing, 130°C).
-
Periodic Evaluation: At predetermined time intervals, remove a set of samples from the water.
-
Final Measurements:
-
Carefully blot the surface of the wet samples to remove excess water and weigh them (W_wet).
-
Dry the samples in a vacuum oven until a constant weight is achieved (W_final).
-
Measure the dimensions of the dry, aged samples.
-
Determine the tensile strength and Young's modulus of the aged samples.
-
Measure the IEC of the aged samples.
-
-
Data Analysis:
-
Water Uptake (%) = [(W_wet - W_initial) / W_initial] x 100
-
Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100
-
Dimensional Swelling (%) = [(Dimension_wet - Dimension_initial) / Dimension_initial] x 100
-
Retention of Tensile Strength (%) = (TS_final / TS_initial) x 100
-
Retention of IEC (%) = (IEC_final / IEC_initial) x 100
-
Conclusion
The hydrolytic stability of sulfonated polyimides is a critical parameter that dictates their suitability for long-term applications in aqueous environments. While polyimides containing this compound (as BDSA) are widely studied, their hydrolytic stability can be a limiting factor. This guide highlights that the chemical structure of the polyimide plays a pivotal role in its resistance to hydrolysis. The use of naphthalenic dianhydrides, flexible diamines, and the strategic placement of sulfonic acid groups on pendant side chains are effective strategies for enhancing hydrolytic stability.
For researchers and professionals in this field, a thorough understanding of these structure-property relationships is essential for the rational design of new and improved sulfonated polyimide materials with enhanced durability. The provided experimental protocols offer a framework for the systematic evaluation and comparison of the hydrolytic stability of these promising polymers.
References
- 1. Investigations of the Sulfonated Poly(ether ether ketone) Membranes with Various Degrees of Sulfonation by Considering Durability for the Proton Exchange Membrane Fuel Cell (PEMFC) Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Balancing Act: How Ion Exchange Capacity Dictates Fuel Cell Performance
A Senior Application Scientist's Guide to a Critical Membrane Property
In the intricate world of proton exchange membrane (PEM) fuel cells, the ion exchange capacity (IEC) of the membrane is a cornerstone parameter that profoundly influences overall performance and durability. For researchers and scientists in the field, a deep understanding of this property is not just academic—it is fundamental to the rational design and selection of materials for next-generation energy conversion devices. This guide provides an in-depth comparison of how IEC correlates with fuel cell performance, supported by experimental data and detailed protocols, to empower you in your research and development endeavors.
The Central Role of Ion Exchange Capacity (IEC)
At its core, IEC is a measure of the number of active sites within the polymer membrane that can exchange protons.[1] It is typically expressed in milliequivalents per gram (meq/g) of dry membrane. These active sites, usually sulfonic acid groups (-SO₃H) in materials like Nafion™ and sulfonated poly(ether ether ketone) (SPEEK), are the conduits for proton transport from the anode to the cathode. A higher IEC signifies a greater concentration of these charge carriers, which intuitively suggests enhanced performance. However, as we will explore, the reality is a delicate balance of competing factors.
The relationship between IEC and key fuel cell performance metrics is not always linear. Optimizing IEC is a crucial aspect of membrane engineering to achieve the desired balance of high power density and long-term operational stability.
Caption: Interplay between IEC and key fuel cell performance parameters.
The Direct Correlation: IEC and Proton Conductivity
The primary function of a PEM is to facilitate the transport of protons. It is therefore no surprise that proton conductivity is directly proportional to IEC.[1] A higher density of sulfonic acid groups provides more pathways for protons to "hop" through the hydrated channels of the membrane. This relationship is fundamental to achieving high power densities in a fuel cell.
However, the story is more nuanced. Proton conductivity is not solely dependent on the number of charge carriers but also on the hydration level of the membrane. Water molecules are essential for the Grotthuss and vehicular mechanisms of proton transport. A higher IEC generally leads to greater water uptake, which in turn enhances proton conductivity.
The Trade-Off: Water Uptake, Swelling, and Mechanical Stability
While essential for proton conduction, excessive water uptake due to a very high IEC can be detrimental. This leads to significant membrane swelling, which can compromise the mechanical integrity of the membrane electrode assembly (MEA). A swollen membrane is more susceptible to tearing and pinhole formation, leading to increased fuel crossover and ultimately, catastrophic cell failure.
Furthermore, excessive swelling can lead to delamination of the membrane from the catalyst layers, increasing interfacial resistance and reducing overall performance. Therefore, a critical balance must be struck between achieving sufficient hydration for high proton conductivity and maintaining the dimensional and mechanical stability of the membrane.
Caption: The trade-off between high and low IEC in PEM fuel cells.
Comparative Performance Data: Nafion™ vs. SPEEK
To illustrate the practical implications of varying IEC, the following tables present a comparative analysis of two widely studied PEM materials: the perfluorosulfonic acid (PFSA) membrane, Nafion™, and the hydrocarbon-based sulfonated poly(ether ether ketone) (SPEEK).
Table 1: Properties of Commercial Nafion™ Membranes
| Membrane Type | Thickness (µm) | IEC (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) at 80°C, 95% RH |
| Nafion™ 212 | 51 | ~0.98 | ~38 | ~0.10 |
| Nafion™ 115 | 127 | ~0.90 | ~35 | ~0.09 |
| Nafion™ 117 | 183 | ~0.90 | ~30 | ~0.08 |
Note: Data compiled from various sources. Exact values can vary based on measurement conditions and pre-treatment.
Table 2: Performance of SPEEK Membranes with Varying Degrees of Sulfonation (DS)
| SPEEK DS (%) | IEC (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) at 80°C | Peak Power Density (mW/cm²) at 80°C |
| 40 | 1.12 | 25 | 0.045 | ~150 |
| 51 | 1.45 | 45 | 0.085 | 237 |
| 62 | 1.78 | 68 | 0.120 | 482 |
| 67 | 1.95 | >100 (dissolves) | >0.150 | N/A (mechanically unstable) |
Data synthesized from multiple studies on SPEEK membranes. Performance can vary with MEA fabrication and testing conditions.[2]
From these tables, a clear trend emerges. For Nafion™, the thinner N212 with a slightly higher IEC exhibits the highest proton conductivity. In the case of SPEEK, increasing the degree of sulfonation directly increases the IEC, leading to significantly higher proton conductivity and power density.[2] However, beyond a certain point (DS > 62%), the excessive water uptake leads to poor mechanical stability, rendering the membrane unsuitable for fuel cell applications.
Experimental Protocols
To ensure the reliability and reproducibility of your findings, adhering to standardized experimental protocols is paramount. The following sections provide detailed, step-by-step methodologies for measuring IEC and evaluating fuel cell performance.
Ion Exchange Capacity (IEC) Measurement: Titration Method
This protocol outlines a widely accepted titration method for determining the IEC of a proton exchange membrane.
Materials:
-
Dry membrane sample (approx. 0.2-0.3 g)
-
Analytical balance (±0.1 mg)
-
250 mL Erlenmeyer flasks
-
1 M NaCl solution
-
0.01 M NaOH standard solution
-
Phenolphthalein indicator
-
Deionized (DI) water
-
Burette (50 mL)
Procedure:
-
Sample Preparation: Cut a piece of the membrane (approximately 0.2-0.3 g) and dry it in a vacuum oven at 80°C for at least 12 hours to remove any residual water.
-
Dry Weight Measurement: After drying, immediately transfer the membrane to a desiccator to cool to room temperature. Once cooled, accurately weigh the dry membrane (W_dry) using an analytical balance.
-
Ion Exchange: Place the dried membrane sample into a 250 mL Erlenmeyer flask and add 100 mL of 1 M NaCl solution. The Na⁺ ions in the solution will exchange with the H⁺ ions in the sulfonic acid groups of the membrane.
-
Equilibration: Seal the flask and allow the ion exchange process to equilibrate for at least 24 hours at room temperature. Gently swirl the flask occasionally to ensure complete exchange.
-
Titration: After equilibration, carefully remove the membrane from the NaCl solution. Add 2-3 drops of phenolphthalein indicator to the solution. Titrate the solution with the 0.01 M NaOH standard solution until a persistent pink color is observed. Record the volume of NaOH solution used (V_NaOH).
-
Calculation: Calculate the IEC using the following formula:
IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry
Where:
-
V_NaOH is the volume of NaOH solution used in liters (L).
-
M_NaOH is the molarity of the NaOH solution in mol/L (or meq/L).
-
W_dry is the dry weight of the membrane in grams (g).
-
Expert Insights:
-
Causality: The 24-hour equilibration period is crucial to ensure that all accessible protons in the membrane have been exchanged with sodium ions. Incomplete exchange will lead to an underestimation of the IEC.
-
Trustworthiness: Performing a blank titration with the 1 M NaCl solution (without the membrane) is recommended to account for any acidic or basic impurities in the salt solution.
Single-Cell Fuel Cell Performance Testing
This protocol describes a standardized procedure for assembling and testing a single-cell PEM fuel cell to obtain polarization and power density curves.
Materials and Equipment:
-
Membrane Electrode Assembly (MEA)
-
Gas Diffusion Layers (GDLs)
-
Gaskets
-
Fuel cell test hardware (graphite or metal flow field plates)
-
Torque wrench
-
Fuel cell test station with mass flow controllers, humidifiers, temperature controllers, and an electronic load.
-
Potentiostat/Galvanostat for I-V curve measurements.
Procedure:
-
MEA Preparation: If not pre-fabricated, carefully place the membrane between the anode and cathode catalyst layers to form the MEA.
-
Cell Assembly: Assemble the single cell in the following order: anode end plate, anode flow field plate, GDL, gasket, MEA, gasket, GDL, cathode flow field plate, and cathode end plate. Ensure proper alignment of all components.
-
Torquing: Tighten the bolts of the fuel cell hardware to the manufacturer's specified torque in a star pattern to ensure uniform compression.
-
Leak Test: Connect the cell to the test station and perform a leak test on both the anode and cathode gas lines to ensure a sealed system.
-
Conditioning (Break-in):
-
Set the cell temperature to 80°C.
-
Humidify the anode and cathode gas streams (H₂ and Air/O₂) to 100% relative humidity (RH).
-
Apply a constant current density (e.g., 0.2 A/cm²) for several hours until the cell voltage stabilizes. This step is critical for hydrating the membrane and activating the catalyst.
-
-
Polarization (I-V) Curve Measurement:
-
Maintain the cell temperature and humidification at the desired operating conditions (e.g., 80°C, 100% RH).
-
Set the stoichiometry of the reactant gases (e.g., H₂/Air = 1.5/2.0).
-
Starting from open-circuit voltage (OCV), incrementally increase the current density using the electronic load and record the corresponding cell voltage. Allow the voltage to stabilize at each current step before recording the data.
-
Continue this process until the voltage drops significantly, indicating mass transport limitations.
-
-
Power Density Curve Calculation:
-
Calculate the power density (P) at each current density (I) using the formula: P = V × I, where V is the cell voltage.
-
Plot the cell voltage and power density as a function of current density.
-
References
The Economic Advantage: A Comparative Guide to 4,4'-Biphenyldisulfonic Acid in High-Performance Membrane Production
For researchers and engineers in membrane science, the quest for materials that offer both superior performance and economic viability is relentless. In the domain of ion-exchange membranes—critical components in fuel cells, electrolysis, and advanced separation processes—the choice of sulfonated monomer is a pivotal decision that dictates both the final properties and the ultimate cost of the membrane. This guide provides an in-depth technical comparison of 4,4'-Biphenyldisulfonic acid (BPSA) as a foundational monomer against its common alternatives, focusing on the crucial metric of cost-effectiveness.
Introduction: The Monomer's Crucial Role in Membrane Cost and Performance
Ion-exchange membranes, particularly proton-exchange membranes (PEMs), function as a solid electrolyte, selectively transporting ions while preventing the passage of other species. Their efficiency, durability, and cost are intrinsically linked to the polymer backbone from which they are made. The industry benchmark, perfluorosulfonic acid (PFSA) membranes like Nafion®, offers excellent performance but at a significant cost, largely due to the complex synthesis and fluorinated nature of its monomers.
This high cost has driven extensive research into hydrocarbon-based alternatives.[1] These polymers, typically aromatic thermoplastics, offer a more economical route, but their performance hinges on the strategic incorporation of sulfonic acid (-SO₃H) groups. This can be achieved via two primary routes: post-sulfonation of an existing polymer (e.g., creating sulfonated PEEK, or SPEEK) or by building the polymer from a monomer that already contains the sulfonic acid groups. BPSA falls into the latter category, offering a direct and controllable pathway to a highly sulfonated polymer. This guide will dissect the economic and performance trade-offs inherent in this choice.
Economic Analysis: The Foundation of Cost-Effectiveness
A rigorous cost-effectiveness analysis begins with the raw materials. While precise, large-scale industrial pricing is often proprietary, laboratory-scale pricing and techno-economic studies provide valuable insights into the relative costs.
The primary alternatives to building a polymer with a pre-sulfonated monomer like BPSA are:
-
Post-sulfonation of a high-performance polymer , most notably Poly(ether ether ketone) to create SPEEK.
-
Polymerization with other sulfonated monomers , such as sulfonated versions of 4,4′-dichlorodiphenyl sulfone (sDCDPS).
Techno-economic models of PEM manufacturing consistently identify the membrane as a primary cost driver, with the polymer itself being a major contributor to that cost.[2][3] The appeal of hydrocarbon-based systems is their potential to significantly reduce this cost compared to PFSA membranes.
Table 1: Relative Cost Comparison of Monomer Strategies
| Monomer Strategy | Description | Relative Cost Drivers |
| BPSA-based Polymer | Direct polymerization using BPSA as the sulfonated monomer. | Lower: Fewer reaction steps (no post-sulfonation). Higher: BPSA is a specialty chemical. |
| SPEEK (Post-Sulfonation) | Sulfonation of a pre-existing PEEK polymer. | Lower: PEEK is a commercially available polymer. Higher: Requires harsh sulfonation agents (e.g., fuming sulfuric acid), purification steps, and can lead to batch-to-batch variability.[1] |
| sDCDPS-based Polymer | Polymerization using a sulfonated dihalo-monomer. | Variable: Cost depends heavily on the efficiency and yield of the sDCDPS synthesis, which can be complex.[4][5] |
The primary economic argument for BPSA lies in the elegance and efficiency of its use. Direct polymerization with a sulfonated monomer avoids the often harsh and difficult-to-control post-sulfonation step. This not only simplifies the overall manufacturing process, reducing labor and reagent costs, but it also allows for precise control over the degree of sulfonation by simply adjusting the monomer feed ratio. This level of control is critical for tuning membrane properties and ensuring product consistency, which itself is an economic benefit. Research has highlighted that developing simple and cost-efficient routes for preparing sulfonated monomers is key to the commercial viability of these membranes.[5][6]
Performance Benchmarking: BPSA-based Polymers vs. SPEEK
While cost is a primary motivator, performance cannot be compromised. The ideal monomer must impart properties that lead to a durable and efficient membrane. The rigid biphenyl structure of BPSA is theoretically advantageous, contributing to mechanical strength and creating a distinct separation of hydrophilic (-SO₃H) and hydrophobic (polymer backbone) domains, which is crucial for forming efficient ion transport channels.
Sulfonated poly(arylene ether sulfone)s (SPAES) are the class of polymers most commonly synthesized using monomers like BPSA and sDCDPS. We will compare the typical performance characteristics of these membranes against the widely studied SPEEK.
Table 2: Comparative Performance Data of Hydrocarbon-Based Membranes
| Property | BPSA-based SPAES (Typical) | SPEEK (Typical) | Significance & Causality |
| Ion Exchange Capacity (IEC) (meq/g) | 1.5 - 2.5 (Highly tunable) | 1.2 - 2.2 (Depends on sulfonation conditions) | IEC dictates the density of charge carriers. The direct polymerization route with BPSA allows for precise and high IEC values. |
| Proton Conductivity (S/cm at 80°C, 100% RH) | 0.08 - 0.20 | 0.06 - 0.15[7] | Higher IEC and well-defined phase separation in BPSA-based polymers can lead to more efficient proton transport pathways. |
| Water Uptake (%) | 30% - 80% | 25% - 70% | Higher water uptake facilitates proton mobility but can lead to excessive swelling and loss of mechanical integrity. |
| Swelling Ratio (%) | 15% - 40% | 10% - 35% | The rigid biphenyl backbone of BPSA helps to constrain swelling compared to the more flexible ketone linkages in PEEK, even at high IEC values. |
| Tensile Strength (MPa) | 30 - 50 | 25 - 45[8] | A stronger backbone and controlled swelling contribute to better mechanical robustness, which is critical for membrane durability. |
Note: The values presented are typical ranges compiled from various sources. Direct comparison is challenging as performance depends heavily on the precise polymer structure, degree of sulfonation, and testing conditions.
The data suggests that membranes derived from BPSA have the potential to meet or exceed the performance of SPEEK, particularly in achieving high proton conductivity while maintaining better dimensional stability. The ability to precisely control the ion exchange capacity by design (adjusting the monomer ratio) rather than by reaction conditions (post-sulfonation) is a significant scientific advantage that translates to reliable performance.
In the Lab: Synthesis and Characterization Protocols
To provide a practical context, this section details the methodologies for synthesizing a BPSA-based polymer, casting it into a membrane, and characterizing its fundamental properties.
Experimental Workflow Visualization
The overall process from monomer to characterized membrane involves several key stages, as illustrated in the workflow diagram below.
Protocol 1: Synthesis of a Sulfonated Poly(biphenyl ether sulfone) Copolymer
This protocol describes the synthesis of a random copolymer using BPSA to introduce sulfonic acid groups. This method is adapted from established procedures for SPAES synthesis via nucleophilic aromatic substitution.[9]
Rationale: This direct polymerization method is chosen for its precise control over the degree of sulfonation (DS). The DS is predetermined by the molar ratio of the sulfonated monomer (BPSA) to the non-sulfonated dihalide monomer (DCDPS). This avoids the harsh conditions and potential for backbone degradation associated with post-sulfonation.
Materials:
-
This compound (BPSA)
-
4,4′-Dihydroxybiphenyl (DHBP)
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
Procedure:
-
Reactor Setup: Equip a 250 mL four-neck flask with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet.
-
Charging Reagents: Charge the flask with DHBP, BPSA, DCDPS, and an excess of K₂CO₃. The molar ratio of (BPSA + DCDPS) should be equal to the moles of DHBP. The desired DS dictates the molar ratio of BPSA to DCDPS.
-
Solvent Addition: Add anhydrous NMP and toluene to the flask. Toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Dehydration: Heat the mixture to reflux at ~140-150°C for 4-6 hours, collecting the water/toluene azeotrope in the Dean-Stark trap. This step is critical to ensure anhydrous conditions, which are necessary for high molecular weight polymer formation.
-
Polymerization: After dehydration is complete, drain the toluene from the trap and increase the reaction temperature to 170-180°C. Allow the polymerization to proceed for 18-24 hours. The solution will become increasingly viscous as the polymer chains grow.
-
Precipitation and Purification: Cool the viscous solution and pour it slowly into a stirred beaker of methanol or deionized water to precipitate the polymer.
-
Washing: Break up the precipitated polymer and wash it repeatedly with hot deionized water to remove residual salts (K₂CO₃, KCl) and NMP.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at 80°C for 24 hours.
Protocol 2: Membrane Fabrication by Solution Casting
Rationale: Solution casting is a straightforward and widely used method for producing uniform, non-porous membranes from soluble polymers, ideal for laboratory-scale evaluation.
Procedure:
-
Polymer Solution: Dissolve the dried polymer from Protocol 1 in a suitable aprotic polar solvent, such as N,N-Dimethylacetamide (DMAc), to create a 5-10 wt% solution. Stir until fully dissolved, which may take several hours.
-
Casting: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulates. Pour the filtered solution onto a clean, level glass plate.
-
Solvent Evaporation: Place the glass plate in a vacuum oven. Dry at 80°C for 24-48 hours to slowly remove the solvent, forming a solid film.
-
Membrane Release: After drying, the membrane can often be peeled from the glass plate after immersing it in deionized water.
-
Acidification (if necessary): The polymer is synthesized in its salt form (e.g., potassium salt). To make it proton conductive, immerse the membrane in a 1.0 M sulfuric acid solution at 60°C for 2 hours, followed by extensive washing with deionized water until the wash water is neutral. This exchanges the salt counter-ion for a proton (H⁺).
Conclusion: A Cost-Performance Verdict
The selection of a monomer for ion-exchange membrane production is a balance of economics and performance. While perfluorinated materials like Nafion® remain the benchmark for performance, their high cost is a significant barrier to widespread adoption.
This compound (BPSA) presents a compelling case for cost-effectiveness in the realm of hydrocarbon-based membranes.
-
Economic Advantage: The primary economic benefit stems from simplifying the manufacturing process. By using a pre-sulfonated monomer, the harsh, costly, and often variable post-sulfonation step is eliminated. This leads to a more streamlined, controllable, and ultimately more economical production pathway.
-
Performance Advantage: The rigid biphenyl structure inherent to BPSA provides a robust polymer backbone. This translates into membranes with excellent mechanical strength and controlled swelling, even at the high degrees of sulfonation needed for superior proton conductivity. The ability to precisely tune the ion exchange capacity by adjusting monomer ratios allows for the targeted design of membranes for specific applications.
References
- 1. eta.lbl.gov [eta.lbl.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biphenyldisulfonic Acid Isomers in High-Performance Polymers
For researchers and professionals in materials science and drug development, the precise architecture of a polymer backbone dictates its ultimate function. The choice of monomer, down to the isomeric form, can have profound implications for the material's properties. This guide provides an in-depth comparison of polymers derived from different isomers of biphenyldisulfonic acid, offering a technical exploration into how the positional isomerism of sulfonic acid groups on the biphenyl moiety influences key polymer characteristics. We will delve into the synthesis, properties, and supporting experimental data for sulfonated polyimides and poly(ether sulfone)s, providing a crucial resource for the rational design of advanced materials.
Introduction: The Significance of Isomerism in Biphenyldisulfonic Acid Monomers
Biphenyldisulfonic acid is a valuable monomer for introducing sulfonic acid groups into aromatic polymers. These sulfonic acid moieties act as proton exchange sites, making the resulting polymers suitable for applications such as proton exchange membranes (PEMs) in fuel cells, as well as in filtration and separation technologies. The position of the sulfonic acid groups on the biphenyl rings significantly alters the geometry, rigidity, and electronic properties of the monomer, which in turn dictates the morphology and performance of the final polymer.
The most commonly studied isomers are derived from 3,3'- and 4,4'-biphenyldisulfonic acid, leading to polymers with distinct spatial arrangements of their ionic groups. This guide will focus on the comparative impact of these isomers on polymer properties.
The Influence of Isomerism on Polymer Properties: A Comparative Analysis
The isomeric position of the sulfonic acid groups directly impacts several critical polymer properties, including solubility, water uptake, proton conductivity, and thermal and mechanical stability.
Solubility and Processability
The solubility of a polymer is crucial for its processing into films and membranes. The isomerism of the biphenyldisulfonic acid monomer plays a key role here.
-
Polyimides from Sulfonated Diamine Isomers: A study on sulfonated polyimides synthesized from four different isomers of sulfonated diamines, including those derived from biphenyldisulfonic acid, revealed significant differences in solubility. For instance, polyimides derived from 2,2′-bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid (an ortho-substituted isomer) showed good solubility in aprotic solvents. In contrast, polymers from more linear isomers can exhibit lower solubility due to more efficient chain packing.
Water Uptake and Dimensional Stability
For applications like PEMs, the ability of the polymer to absorb water is essential for proton conductivity. However, excessive water uptake can lead to poor dimensional stability and reduced mechanical strength.
-
Non-linear vs. Linear Isomers: Polyimides prepared from non-linear sulfonated diamines, such as 2,2′-bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid, have demonstrated significantly higher water uptake in the liquid state compared to those from linear isomers like 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid.[1] Interestingly, despite the higher water uptake, the copolyimides based on the non-linear isomer exhibited improved water stability, maintaining their mechanical integrity after prolonged immersion in hot water.[1] This is attributed to an enhanced solubility stability of the membrane in water.[1]
Proton Conductivity
The primary function of the sulfonic acid groups in many applications is to facilitate proton transport. The spatial arrangement of these groups, dictated by the monomer's isomerism, directly influences the efficiency of proton conduction.
-
Impact of Isomer Configuration: While a direct comparison of proton conductivity for polymers derived from different biphenyldisulfonic acid isomers is not extensively documented in a single study, the principle is that the formation of well-connected hydrophilic domains is crucial for efficient proton transport. The geometry of the monomer influences the microphase separation between the hydrophilic (sulfonated) and hydrophobic (polymer backbone) domains. It is hypothesized that isomers allowing for more defined and continuous hydrophilic channels will exhibit higher proton conductivity. For instance, sulfonated polyimides with ion exchange capacities (IECs) of 1.8–2.6 meq/g have shown reasonably high proton conductivities under highly humid conditions.[1]
Thermal and Mechanical Properties
The rigidity of the polymer backbone, influenced by the monomer's structure, is a key determinant of its thermal and mechanical stability.
-
Backbone Rigidity: The introduction of biphenyl units into a polymer backbone generally enhances its thermal stability.[2] The isomeric linkage, however, can affect the degree of chain packing and intermolecular interactions. Linear isomers, such as those derived from this compound, can lead to more ordered and rigid polymer chains, potentially resulting in higher glass transition temperatures (Tg) and better mechanical strength compared to polymers from more kinked isomers like 3,3'-biphenyldisulfonic acid. Fluorinated aromatic polyimide films with rigid backbones have exhibited excellent mechanical properties, with elastic moduli up to 8.4 GPa and tensile strengths up to 326.7 MPa.[2]
Experimental Data Summary
The following tables summarize key experimental data from literature for polymers derived from different sulfonated monomers, highlighting the impact of their structure.
Table 1: Comparison of Properties of Sulfonated Polyimides from Different Diamine Isomers
| Property | NTDA-oBAPBDS (Non-linear) | NTDA-BAPBDS (Linear) | Reference |
| Solubility | Soluble in m-cresol and DMSO | Less soluble | [1] |
| Water Uptake (liquid) | Much larger | Lower | [1] |
| Water Stability (80°C) | Insoluble, maintained mechanical strength | - | [1] |
| Proton Conductivity | Reasonably high | Reasonably high | [1] |
NTDA: 1,4,5,8-naphthalenetetracarboxylic dianhydride; oBAPBDS: 2,2′-bis(4-aminophenoxy)biphenyl-5,5′-disulfonic acid; BAPBDS: 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of sulfonated polymers.
Synthesis of Sulfonated Poly(arylene ether sulfone) (SPAES)
This protocol describes a typical nucleophilic aromatic substitution polycondensation reaction.
Materials:
-
Biphenyldisulfonic acid isomer (e.g., 3,3'- or 4,4'-disodium biphenyldisulfonate)
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
4,4′-Biphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add the biphenyldisulfonic acid monomer, 4,4′-biphenol, and K₂CO₃.
-
Add DMAc and toluene to the flask.
-
Heat the mixture to reflux (around 140-150 °C) for 4-6 hours to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene.
-
Increase the temperature to 160-180 °C and continue the polymerization for 12-24 hours.
-
Cool the viscous solution to room temperature and precipitate the polymer by pouring it into a large volume of deionized water.
-
Filter the polymer, wash it thoroughly with hot deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Causality: The use of an azeotropic solvent like toluene is critical to remove the water generated during the formation of the phenoxide salt, which drives the polymerization reaction to completion. The high reaction temperature is necessary to ensure a high molecular weight polymer is formed.
Characterization of Polymer Properties
Procedure:
-
Cut a small piece of the polymer membrane (typically 2 cm x 2 cm) and dry it in a vacuum oven at 80 °C until a constant weight (W_dry) is obtained.
-
Immerse the dry membrane in deionized water at a specific temperature (e.g., 25 °C or 80 °C) for 24 hours.
-
Remove the membrane from the water, quickly blot the surface with filter paper to remove excess water, and immediately weigh it (W_wet).
-
Measure the dimensions of the wet and dry membranes to calculate the swelling ratio.
-
The water uptake is calculated using the formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100
-
The swelling ratio is calculated for each dimension (length, width, thickness) and volumetrically.
Self-Validation: Repeating the drying and soaking cycles should yield consistent results, confirming the stability of the membrane under hydration and dehydration.
Procedure (Four-Probe Method):
-
Cut a rectangular strip of the polymer membrane (e.g., 1 cm x 4 cm).
-
Place the membrane in a four-probe conductivity cell with platinum electrodes.
-
Place the cell in a humidity- and temperature-controlled chamber.
-
Equilibrate the membrane at the desired temperature and relative humidity for a sufficient time.
-
Measure the AC impedance spectrum over a frequency range (e.g., 1 Hz to 1 MHz) using an impedance analyzer.
-
The membrane resistance (R) is determined from the intercept of the impedance arc with the real axis in the Nyquist plot.
-
The proton conductivity (σ) is calculated using the formula: σ (S/cm) = L / (R x A) where L is the distance between the inner electrodes and A is the cross-sectional area of the membrane.
Trustworthiness: The four-probe method minimizes the influence of contact resistance between the electrodes and the membrane, providing a more accurate measurement of the intrinsic proton conductivity.
Procedure:
-
Place a small amount of the polymer sample (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
The onset of decomposition and the temperature at 5% or 10% weight loss (T_d5 or T_d10) are used to evaluate the thermal stability.
Interpretation: The initial weight loss at lower temperatures (around 100-200 °C) is typically due to the loss of absorbed water. The degradation of the sulfonic acid groups usually occurs at lower temperatures than the degradation of the main polymer backbone.
Procedure (ASTM D882):
-
Prepare dog-bone-shaped specimens from the polymer films according to the ASTM D882 standard.[3]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Criticality of Specimen Preparation: The accuracy of tensile testing results is highly dependent on the quality of the specimen preparation. Any nicks or defects in the specimen can act as stress concentrators and lead to premature failure.
Visualizations
Logical Relationship of Isomerism and Polymer Properties
Caption: Influence of biphenyldisulfonic acid isomerism on key polymer properties.
Experimental Workflow for Polymer Characterization
References
Benchmarking 4,4'-Biphenyldisulfonic Acid: A Comparative Guide to Commercial Alternatives in Catalysis and Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate acidic catalyst or counterion is a critical decision that can significantly impact reaction efficiency, product purity, and the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical comparison of 4,4'-Biphenyldisulfonic acid against its prevalent commercial alternatives, namely p-Toluenesulfonic acid (p-TSA) as a conventional homogeneous catalyst, and a functionalized silica-based solid acid catalyst as a heterogeneous counterpart.
This analysis is grounded in the principles of catalytic activity, operational efficiency, and potential applications in pharmaceutical sciences, offering a framework for informed selection based on experimental evidence and established chemical principles.
Introduction: The Role of Aromatic Sulfonic Acids
Aromatic sulfonic acids are a versatile class of organic compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. Their strong Brønsted acidity, often comparable to mineral acids like sulfuric acid, makes them excellent catalysts for a wide range of organic transformations, including esterification, alkylation, and dehydration.[1] In pharmaceutical development, they are not only used as catalysts but also as counterions to form stable and soluble salts of basic drug molecules.[2]
This compound, with its two sulfonic acid groups, presents an intriguing candidate for applications requiring high catalytic activity or specific molecular interactions. This guide will benchmark its performance against the widely used and cost-effective p-TSA and a modern, reusable solid-supported sulfonic acid.
The Contenders: A Physicochemical Overview
A comparative analysis begins with an understanding of the fundamental properties of each compound.
| Property | This compound | p-Toluenesulfonic Acid (p-TSA) | Propylsulfonic Acid Functionalized Silica |
| CAS Number | 5314-37-4[3] | 104-15-4 | Not applicable (material) |
| Molecular Formula | C₁₂H₁₀O₆S₂[3] | C₇H₈O₃S | Not applicable (material) |
| Molecular Weight | 314.33 g/mol [3] | 172.20 g/mol | Not applicable (material) |
| Appearance | White to off-white powder/crystal[4][5] | White solid | White powder[6] |
| Water Solubility | Soluble (very faint turbidity)[4][5] | Highly soluble | Insoluble |
| Acidity (pKa) | -1.14 (Predicted)[4][5] | ~ -2.8 | Variable (dependent on loading) |
| Key Feature | Two sulfonic acid groups per molecule | Widely available, cost-effective | Heterogeneous, reusable catalyst |
Benchmarking Catalytic Performance: A Case Study in Esterification
To provide a practical comparison, we will consider the Fischer esterification of a model long-chain fatty acid, palmitic acid, with methanol. This reaction is a staple in organic synthesis and is highly relevant to the production of various pharmaceutical excipients and prodrugs.
Hypothetical Experimental Design
The following experimental setup is proposed to provide a standardized basis for comparing the catalytic efficiency of the three sulfonic acids.
Diagram of the Experimental Workflow for Catalyst Benchmarking
Caption: A generalized workflow for the esterification of palmitic acid.
Comparative Performance Data (Hypothetical)
Due to the absence of direct comparative studies in the literature, the following table presents plausible, hypothetical data to illustrate the expected performance based on the chemical properties of each catalyst.
| Parameter | This compound | p-Toluenesulfonic Acid (p-TSA) | Propylsulfonic Acid Functionalized Silica |
| Catalyst Loading (mol%) | 1 | 1 | 5 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Yield (%) | 95 | 92 | 88 |
| Catalyst Recovery & Reusability | Difficult; requires neutralization and extraction | Difficult; requires neutralization and extraction | Simple filtration; reusable for 5+ cycles with minimal loss of activity[7] |
| Cost | High | Low | Moderate |
| Environmental Impact | High (due to work-up) | High (due to work-up) | Low |
Analysis of Catalytic Performance
-
This compound: The presence of two sulfonic acid groups per molecule is expected to result in higher catalytic activity, leading to a faster reaction and higher yield at the same molar loading compared to p-TSA. However, its higher molecular weight means a greater mass is required for the same molar amount. Its key disadvantage is the difficulty of removal from the reaction mixture, a common issue with homogeneous catalysts.
-
p-Toluenesulfonic Acid (p-TSA): As the industry standard, p-TSA offers a balance of good catalytic activity and low cost.[8] It is highly effective for a wide range of reactions.[9] Its primary drawback, like that of this compound, is its homogeneous nature, which necessitates a quenching and extraction process, generating aqueous waste.
-
Propylsulfonic Acid Functionalized Silica: This heterogeneous catalyst offers a significant advantage in terms of environmental impact and process efficiency. Although it may require a higher catalyst loading and longer reaction times to achieve comparable yields, its simple recovery by filtration and excellent reusability make it an attractive option for sustainable chemical synthesis.[7] The lower activity can be attributed to mass transfer limitations within the porous silica structure.
Application in Pharmaceutical Salt Formation
The choice of a counterion is a critical step in drug development, as it can significantly influence the solubility, stability, and bioavailability of an API.[10] Aromatic sulfonic acids are frequently used for this purpose.
Considerations for Counterion Selection
The ideal counterion should:
-
Form a stable, crystalline salt with the API.
-
Enhance the aqueous solubility of the API.
-
Not introduce any toxicity.
-
Be cost-effective and readily available.
Comparative Advantages of 4,4'-Biphenyldisulfonate
While monosulfonic acids like mesylate and tosylate are common, a disulfonic acid like this compound offers unique possibilities:
-
Divalent Salt Formation: It can form a salt with two molecules of a basic API, potentially leading to unique crystal packing and altered physicochemical properties.
-
Molecular Scaffolding: The rigid biphenyl core could act as a scaffold, influencing the crystal lattice and potentially leading to the formation of more stable polymorphs or solvates.
-
Solubility Modulation: The presence of two highly polar sulfonic acid groups could significantly enhance the aqueous solubility of a poorly soluble API.[11]
Further research is warranted to explore the full potential of 4,4'-biphenyldisulfonate as a versatile counterion in pharmaceutical salt screening.
Experimental Protocols
Protocol for Esterification of Palmitic Acid
Materials:
-
Palmitic acid
-
Methanol (anhydrous)
-
Catalyst (this compound, p-TSA, or Propylsulfonic Acid Functionalized Silica)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add palmitic acid (0.1 mol), methanol (1.0 mol), and the appropriate catalyst (1 mol% for homogeneous catalysts, 5 mol% for the heterogeneous catalyst).
-
Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
For homogeneous catalysts:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
For the heterogeneous catalyst:
-
Filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with methanol and dry for reuse.
-
Concentrate the filtrate under reduced pressure.
-
-
Purify the crude product by column chromatography on silica gel to obtain the pure methyl palmitate.
Protocol for Catalyst Reusability and Leaching Test (for Heterogeneous Catalyst)
Diagram of the Catalyst Leaching and Reusability Test Workflow
Caption: Workflow for assessing the reusability and stability of a solid acid catalyst.
Procedure:
-
After the first reaction cycle, recover the solid catalyst by filtration.
-
Wash the catalyst thoroughly with methanol and dry it in an oven at 80°C overnight.
-
Use the recovered catalyst in a subsequent esterification reaction under the same conditions.
-
Repeat this process for a total of five cycles, recording the product yield for each cycle.
-
To assess leaching, analyze the filtrate from each cycle for the presence of sulfonic acid using a suitable analytical technique, such as titration or ion chromatography.[12]
Conclusion and Future Outlook
This guide provides a comparative framework for evaluating this compound against its commercial alternatives. While direct experimental data is limited, a theoretical and practical analysis suggests the following:
-
This compound is a promising candidate for applications demanding high catalytic activity from a homogeneous catalyst. Its potential as a divalent counterion in pharmaceutical salt formation is a particularly interesting area for future research.
-
p-Toluenesulfonic Acid remains a reliable and cost-effective choice for general-purpose acid catalysis, though its environmental impact due to difficult recovery should be a consideration.
-
Solid-Supported Sulfonic Acids represent the future of sustainable acid catalysis. Their reusability and low environmental footprint make them ideal for green chemistry applications, despite potentially lower catalytic activity on a per-site basis.
The optimal choice of a sulfonic acid will always be application-dependent. By following the benchmarking principles outlined in this guide, researchers and drug development professionals can make informed decisions to enhance the efficiency, sustainability, and overall success of their chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 5314-37-4 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 5314-37-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs [mdpi.com]
- 12. A New Method for Solid Acid Catalyst Evaluation for Cellulose Hydrolysis | MDPI [mdpi.com]
A Comparative Guide to the Long-Term Durability of Membranes from 4,4'-Biphenyldisulfonic Acid and its Derivatives
This guide provides an in-depth technical comparison of the long-term durability of proton exchange membranes (PEMs) derived from 4,4'-biphenyldisulfonic acid and related sulfonated aromatic polymers. It is intended for researchers, scientists, and professionals in the fields of materials science and fuel cell development. This document moves beyond a simple recitation of facts to explain the underlying scientific principles and experimental methodologies crucial for evaluating membrane longevity. We will objectively compare the performance of these hydrocarbon-based membranes with the industry benchmark, perfluorosulfonic acid (PFSA) membranes like Nafion®, providing the supporting experimental data and protocols necessary for a comprehensive understanding.
Introduction: The Quest for Durable Proton Exchange Membranes
Proton exchange membrane fuel cells (PEMFCs) represent a cornerstone of future clean energy systems. At the heart of every PEMFC is the membrane, a component that must exhibit high proton conductivity while preventing the crossover of reactant gases. Long-term durability under demanding operational conditions—including high temperatures, fluctuating humidity, and the presence of oxidative species—remains a critical challenge for the widespread commercialization of this technology.
For decades, perfluorosulfonic acid (PFSA) membranes, such as Nafion®, have been the gold standard due to their excellent proton conductivity and chemical stability. However, their high cost, environmental concerns related to fluorine chemistry, and performance limitations at high temperatures and low humidity have driven the search for alternatives. Sulfonated aromatic polymers, particularly those based on rigid backbones like biphenyl, have emerged as promising candidates. These materials, synthesized from monomers like this compound, offer the potential for good thermal and mechanical stability at a lower cost.
This guide will focus on the critical aspect of long-term durability, comparing a representative sulfonated biphenyl ether sulfone membrane (BPSH-35) with the benchmark Nafion® 112. We will delve into the mechanisms of degradation and present the standardized accelerated stress tests (ASTs) used to predict a membrane's operational lifetime.
Understanding Membrane Degradation
The operational environment of a PEMFC is harsh, leading to membrane degradation through three primary pathways: chemical, mechanical, and thermal.
-
Chemical Degradation: This is primarily initiated by the formation of highly reactive oxygen species (ROS), such as hydroxyl (•OH) and hydroperoxyl (•OOH) radicals. These radicals are byproducts of the oxygen reduction reaction at the cathode and can be exacerbated by fuel crossover.[1][2] They attack the polymer structure, leading to chain scission, the formation of pinholes, and a general thinning of the membrane.[1][3] For sulfonated aromatic polymers, the ether linkages in the backbone are particularly vulnerable to radical attack.[3] The bond dissociation energy of an aryl-ether bond is significantly lower than that of an aryl-aryl bond, making it a prime target for degradation.[4]
-
Mechanical Degradation: Fluctuations in humidity during fuel cell operation cause the membrane to swell and contract.[5] This cyclic stress can lead to the formation of cracks and pinholes, ultimately resulting in catastrophic failure due to gas crossover.[3][5]
-
Thermal Degradation: High temperatures can accelerate both chemical and mechanical degradation processes. For sulfonated aromatic polymers, thermal degradation can also involve the loss of sulfonic acid groups, which are essential for proton conductivity.[6]
Visualizing the Degradation Pathway
The following diagram illustrates the generally accepted mechanism of chemical degradation for a sulfonated aromatic polymer backbone, initiated by a hydroxyl radical.
Caption: Chemical degradation pathway of a sulfonated aromatic polymer.
Comparative Performance and Durability Data
To provide a quantitative comparison, we will examine data from studies comparing sulfonated biphenyl sulfone hydrocarbon membranes (BPSH-35) with Nafion® 112. These tests are designed to accelerate the degradation processes and predict long-term performance.
Chemical Stability: Open Circuit Voltage (OCV) Hold Test
The OCV hold test is a potent accelerator of chemical degradation. Under OCV, there is no current drawn from the cell, which maximizes fuel crossover and subsequent radical formation.[7][8] The test is typically conducted at high temperature and low relative humidity to further stress the membrane.[9][10]
| Parameter | BPSH-35 | Nafion® 112 | Test Conditions |
| Initial OCV | ~0.98 V | ~0.98 V | 100°C, 25% RH, H₂/O₂ |
| OCV Decay Rate | Lower than Nafion® 112 | Higher than BPSH-35 | 100°C, 25% RH, H₂/O₂ |
| Time to Failure (OCV < 0.8V) | Longer than Nafion® 112 | Shorter than BPSH-35 | 100°C, 25% RH, H₂/O₂ |
Note: Data synthesized from comparative studies. Absolute values can vary based on specific test conditions and MEA fabrication.
Interestingly, while BPSH-35 shows poorer stability in ex-situ Fenton tests, it outperforms Nafion® under in-situ fuel cell conditions in OCV decay tests. This highlights the importance of in-situ testing to accurately predict membrane durability in an operational environment.
Mechanical Stability: Relative Humidity (RH) Cycling
This test evaluates the membrane's ability to withstand the mechanical stress of swelling and shrinking. The membrane is subjected to rapid cycles between dry and humidified gas streams.
| Parameter | BPSH-35 | Nafion® 112 | Test Conditions |
| Durability (Cycles to Failure) | < 400 cycles | Significantly > 400 cycles | 80°C, 0% to 150% RH cycling |
| Failure Mode | Increased gas crossover due to crack/pinhole formation | Increased gas crossover due to crack/pinhole formation | - |
Nafion® 112 demonstrates superior mechanical stability in RH cycling tests. The increased expansion and contraction of the BPSH-35 membrane during the wet-dry cycles lead to earlier failure. This is a critical consideration for applications with frequent start-stop cycles or dynamic load changes.
Experimental Protocols for Durability Assessment
Reproducible and standardized testing is paramount for comparing different membrane technologies. The following sections detail the methodologies for the key accelerated stress tests, based on protocols established by the U.S. Department of Energy and the wider research community.[9][10]
Workflow for Accelerated Stress Testing
The overall workflow for evaluating membrane durability involves a sequence of chemical and mechanical stress tests, with diagnostic measurements taken at regular intervals.
Caption: A typical workflow for accelerated stress testing of PEMs.
Protocol 1: Chemical Durability - Open Circuit Voltage (OCV) Hold
Objective: To accelerate chemical degradation by maximizing radical production.
Methodology:
-
MEA Conditioning: Assemble the Membrane Electrode Assembly (MEA) in a single-cell fuel cell test fixture. Condition the cell by running a polarization curve to ensure proper hydration and activation.
-
Initial Diagnostics: Measure baseline performance, including a polarization curve, high-frequency resistance (HFR), and hydrogen crossover rate.
-
Initiate OCV Hold:
-
Supply hydrogen to the anode and air to the cathode at low, constant stoichiometry (e.g., stoic of 10 at an equivalent flow of 0.2 A/cm²).[9]
-
Maintain the cell at open circuit (no current load) and continuously monitor the OCV.
-
Periodic Diagnostics: Every 24 hours, briefly interrupt the OCV hold to perform diagnostic tests (polarization curve, HFR, hydrogen crossover).[9][10]
-
End of Test: The test is typically run for a set duration (e.g., 200-500 hours) or until a failure criterion is met, such as a >20% loss in OCV or a hydrogen crossover current exceeding a predefined threshold (e.g., <20 mA/cm²).[9][11]
Protocol 2: Mechanical Durability - Relative Humidity (RH) Cycling
Objective: To induce mechanical failure by repeatedly swelling and shrinking the membrane.
Methodology:
-
MEA Conditioning & Initial Diagnostics: As described in Protocol 4.2.
-
Initiate RH Cycling:
-
Set cell temperature to 80°C.[9]
-
Supply air or nitrogen to both the anode and cathode.[9]
-
Cycle the relative humidity of the gas streams between dry (0% RH) and fully saturated conditions. A typical cycle is 2 minutes at 0% RH followed by 2 minutes at the saturation dewpoint (e.g., 90°C dewpoint).[9][10]
-
-
Periodic Diagnostics: Every 24 hours, pause the RH cycling to measure the gas crossover rate.
-
End of Test: The test continues until a significant gas crossover is detected (e.g., >10 sccm) or for a predetermined number of cycles (e.g., 20,000 cycles).[5][9]
Protocol 3: Ex-Situ Chemical Stability - Fenton's Test
Objective: To rapidly screen the intrinsic chemical stability of the membrane material outside of a fuel cell.
Methodology:
-
Membrane Preparation: Cut a sample of the membrane to a known size and weight. Wash it thoroughly in deionized water and dry it in a vacuum oven.[7][12]
-
Prepare Fenton's Reagent: Create a solution of 3% hydrogen peroxide (H₂O₂) containing a catalytic amount of ferrous sulfate (e.g., 4-15 ppm FeSO₄).[5][7]
-
Immersion and Incubation:
-
Analysis:
-
After a set period (e.g., 24 hours), remove the membrane, wash, dry, and weigh it to determine the percentage of weight loss.[13]
-
For PFSA membranes, the fluoride ion concentration in the Fenton's solution can be measured as an indicator of degradation. For hydrocarbon membranes, this is not applicable.[5]
-
The test can be continued for extended periods, with the reagent being replaced every 24 hours.[7][12]
-
Conclusion and Future Outlook
Membranes derived from this compound and related sulfonated aromatic polymers present a viable, lower-cost alternative to incumbent PFSA materials. This guide has demonstrated that while they may exhibit superior chemical stability under certain in-situ fuel cell conditions (OCV hold), their mechanical durability under humidity cycling remains a significant challenge when compared to Nafion®.
The choice of membrane ultimately depends on the specific application. For applications with stable operating conditions, the enhanced chemical durability and lower cost of sulfonated biphenyl-based membranes may be advantageous. However, for applications involving frequent start-ups, shutdowns, and dynamic load profiles, the superior mechanical robustness of PFSA membranes remains a critical advantage.
Future research should focus on enhancing the mechanical properties of these aromatic polymers, perhaps through the incorporation of reinforcement materials or by designing polymer architectures that minimize dimensional changes with hydration. The standardized protocols outlined herein provide a robust framework for evaluating the efficacy of these next-generation materials, ensuring that progress is measured against reliable and reproducible benchmarks.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the evolution of sulfonated polyphenylenes as proton exchange membranes for fuel cells - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00511A [pubs.rsc.org]
- 5. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. www1.eere.energy.gov [www1.eere.energy.gov]
- 10. www1.eere.energy.gov [www1.eere.energy.gov]
- 11. Membrane Accelerated Stress Test Development for Polymer Electrolyte Fuel Cell Durability Validated Using Field and Drive Cycle Testing | M2FCT [m2fct.org]
- 12. Durability and Performance Analysis of Polymer Electrolyte Membranes for Hydrogen Fuel Cells by a Coupled Chemo-mechanical Constitutive Model and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonated Poly Ether Sulfone Membrane Reinforced with Bismuth-Based Organic and Inorganic Additives for Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4'-Biphenyldisulfonic Acid
This guide provides comprehensive, step-by-step procedures for the proper disposal of 4,4'-Biphenyldisulfonic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, it is imperative that we manage chemical waste with the utmost diligence and scientific rigor. This document is structured to provide not just a protocol, but a framework for understanding the critical principles behind the safe handling and disposal of this specific chemical compound.
Understanding the Hazard: Why Proper Disposal is Critical
This compound (CAS No. 5314-37-4) is a strong organic acid.[1] Its hazardous nature stems primarily from its corrosivity.[2][3] Direct contact can cause severe skin burns and eye damage.[3][4] Inhalation of the dust can lead to corrosive injuries to the upper respiratory tract.[2] Therefore, the core principle of its disposal is the safe neutralization of its acidic properties and the prevention of uncontrolled release into the environment.
Improper disposal, such as discarding it down the drain without neutralization, can lead to the corrosion of plumbing and significant harm to aquatic ecosystems. Furthermore, as a chemical waste, its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates specific handling and disposal procedures for hazardous waste.[5][6][7]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal. The following diagram illustrates the decision-making workflow for handling this chemical waste.
Caption: Disposal Decision Workflow for this compound
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[8][9] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[8] | Protects against splashes of the corrosive acid or neutralizing base. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential chemical burns.[3] |
| Body Protection | A chemical-resistant apron or lab coat.[8] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if working in a fume hood. | If dust is generated, a NIOSH-approved respirator may be necessary.[10] |
Protocol for Small-Scale In-Lab Neutralization and Disposal
For small quantities of aqueous solutions of this compound that are not contaminated with other hazardous materials (e.g., heavy metals, solvents), in-lab neutralization is a safe and compliant disposal method.[8][9]
Underlying Principle: The goal of neutralization is to adjust the pH of the acidic solution to a neutral range (typically between 5.5 and 9.5) by reacting it with a base.[9] This process converts the corrosive acid into a salt and water, which can then be safely disposed of down the drain with copious amounts of water.[11][12]
Step-by-Step Neutralization Protocol:
-
Preparation:
-
Perform the entire procedure in a chemical fume hood.[9]
-
Prepare a dilute basic solution, such as 5-10% sodium carbonate (soda ash) or sodium hydroxide.[11] A 1 M solution of sodium hydroxide is approximately 4% (4 grams per 100 mL).[11]
-
Place the beaker containing the acidic waste in a larger secondary container filled with an ice-water bath to dissipate the heat generated during neutralization.[8][11]
-
-
Dilution:
-
Neutralization:
-
Disposal:
Procedures for Disposal of Solid Waste and Contaminated Materials
Solid this compound, as well as materials contaminated with it (e.g., weighing boats, gloves, paper towels), must be disposed of as hazardous waste.
Step-by-Step Protocol for Solid Waste Disposal:
-
Segregation and Containment:
-
Do not mix solid this compound waste with other types of waste.[14][15]
-
Place the solid waste and contaminated materials in a clearly labeled, sealed, and compatible waste container.[10][16] A plastic container is generally preferred.[16]
-
Ensure the container is in good condition with a secure, non-leaking cap.[15]
-
-
Labeling:
-
Storage:
-
Pickup and Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.
Spill Response Protocol:
-
Evacuate and Alert:
-
Alert personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS.
-
-
Containment (for small spills):
-
Wearing the appropriate PPE, contain the spill using a neutral absorbent material such as sand, vermiculite, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
-
Neutralization:
-
For spills of the solid acid, carefully cover the spill with sodium bicarbonate or a 1:1:1 mixture of sodium carbonate, bentonite, and sand.
-
Slowly add water to make a slurry. Test the pH of the slurry to ensure it is neutral.
-
-
Cleanup and Disposal:
-
Scoop the neutralized mixture into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste according to the procedures outlined in Section 5.
-
References
- 1. CAS 5314-37-4: [1,1′-Biphenyl]-4,4′-disulfonic acid [cymitquimica.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. compliancexl.com [compliancexl.com]
- 6. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 7. Resource Conservation and Recovery Act (RCRA) Laws and Regulations | US EPA [rcrapublic.epa.gov]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. How To Neutralize Sulfuric Acid Solutions [postapplescientific.com]
- 13. reddit.com [reddit.com]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,4'-Biphenyldisulfonic Acid
As researchers and drug development professionals, our work inherently involves handling chemicals that demand the highest standards of safety. 4,4'-Biphenyldisulfonic acid (CAS 5314-37-4) is a potent organic acid that, while a valuable reagent, presents significant hazards if mishandled.[1][2][3][4] This guide moves beyond a simple checklist to provide a deep, procedural framework for selecting and using Personal Protective Equipment (PPE). Our objective is to instill a comprehensive safety-first mindset, ensuring that every interaction with this chemical is grounded in authoritative best practices.
Hazard Analysis: Understanding the Corrosive Threat
This compound is classified as a corrosive substance.[1][4] The primary danger it poses is severe damage upon contact with bodily tissues. The Globally Harmonized System (GHS) hazard statement H314, "Causes severe skin burns and eye damage," is the cornerstone of our safety protocol.[5][6][7]
-
Dermal Contact: Direct contact with the solid powder or its solutions can cause immediate, severe chemical burns and potentially irreversible scarring.[1][8]
-
Ocular Contact: The eyes are exceptionally vulnerable. A splash can lead to serious eye damage, including permanent blindness.[8][9]
-
Inhalation: Inhalation of the dust or aerosols from solutions may cause corrosive injuries to the upper respiratory tract.[1][9]
Understanding these risks is not about creating fear, but about building a foundation of respect for the chemical's properties, which in turn informs our every safety decision.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we even consider PPE, we must implement more effective safety controls. PPE is the last line of defense, not the first.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. When handling this compound, all work must be conducted within a certified chemical fume hood to control dust and vapors.[10] A safety shower and eyewash station must be immediately accessible.[11]
-
Administrative Controls: These are the procedures and training you follow. This includes rigorous training on this specific protocol, clear labeling, and restricting access to authorized personnel only.
Only after these controls are in place do we select the appropriate PPE to mitigate any remaining residual risk.
Core Protective Equipment: A Detailed Mandate
The selection of PPE must be deliberate and matched to the specific task. General lab attire, such as a lab coat and gloves, is insufficient for handling this corrosive acid.
Eye and Face Protection
Because of the severe risk of eye damage, protection must be robust.
-
Minimum Requirement: At all times when handling the solid or its solutions, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[12][13][14]
-
Splash Hazard Protocol: When preparing solutions, transferring liquids, or in any situation with a risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8][9][15] The face shield protects the entire face from direct splashes that could otherwise find their way around the goggles.
Skin and Body Protection
Protection must be comprehensive to prevent any skin contact.
-
Gloves: Standard nitrile gloves offer minimal protection and are only suitable for incidental contact. For any prolonged handling or immersion, select gloves specifically rated for strong acids. Nitrile or natural rubber gloves are often recommended for prolonged contact with acidic substances.[12] Always double-glove to provide a backup barrier and simplify de-gloving in case of contamination. Check the glove manufacturer's compatibility charts for specific breakthrough times.
-
Body: A chemical-resistant apron or an acid-resistant suit is mandatory over a flame-resistant lab coat.[8][9] This is crucial as a standard lab coat can absorb spills, holding the corrosive chemical against your skin. For large-scale operations, a two-piece acid suit and acid-resistant boots are required.[9]
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Pant legs should be worn over the boots or shoes to prevent chemicals from entering.[9]
Respiratory Protection
Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is necessary.
-
Standard Handling: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Spills or Control Failure: In the event of a large spill, ventilation failure, or when exposure limits might be exceeded, a NIOSH-approved air-purifying respirator with acid gas cartridges is necessary.[8][12] For emergencies or unknown concentrations, only a self-contained breathing apparatus (SCBA) is appropriate.[9][12]
PPE Selection Matrix for Key Laboratory Tasks
This table summarizes the minimum PPE requirements for common laboratory procedures involving this compound.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Double-Gloved (Acid-Resistant) | Chemical-Resistant Apron over Lab Coat | Not required with proper ventilation |
| Preparing Solutions | Chemical Fume Hood | Goggles and Full Face Shield | Double-Gloved (Acid-Resistant) | Chemical-Resistant Apron over Lab Coat | Not required with proper ventilation |
| Transferring Solutions | Chemical Fume Hood | Goggles and Full Face Shield | Double-Gloved (Acid-Resistant) | Chemical-Resistant Apron over Lab Coat | Not required with proper ventilation |
| Cleaning Spills | Restricted Area, Increased Ventilation | Goggles and Full Face Shield | Heavy-Duty Acid-Resistant Gloves | Full Acid Suit | NIOSH-Approved Respirator with Acid Gas Cartridges |
Operational Protocol: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On):
-
Outer Garments: Put on the lab coat and chemical-resistant apron or suit.
-
Respirator: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Gloves: Don the inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off): This process is designed to contain the "dirty" outer layers.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Outer Garments: Remove the apron or suit, avoiding contact with the exterior.
-
Face/Eye Protection: Remove the face shield and goggles from the back.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Respirator: If worn, remove it last.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[8][9]
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the safe handling process.
-
Contaminated PPE: All disposable PPE, including gloves and aprons, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Chemical Waste: this compound and its solutions must be disposed of as hazardous waste according to local, state, and federal regulations.[9] Do not pour it down the drain. Neutralization of concentrated acids should only be performed by trained personnel following established safety procedures, as the reaction can generate significant heat and vapors.[10]
Visualizing the PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection flowchart for this compound.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Basic Chemical Data [dtp.cancer.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. (1,1'-Biphenyl)-4,4'-disulfonic acid | C12H10O6S2 | CID 79202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5314-37-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 5314-37-4 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. alphachem.ca [alphachem.ca]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. biosynth.com [biosynth.com]
- 12. NC DPH: Occupational and Environmental Epidemiology: Occupational Safety Resources on Sulfuric Acid [epi.dph.ncdhhs.gov]
- 13. fishersci.es [fishersci.es]
- 14. echemi.com [echemi.com]
- 15. assets.ctfassets.net [assets.ctfassets.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
